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  • Product: tert-Butyl (5-amino-5-oxopentyl)carbamate
  • CAS: 91419-47-5

Core Science & Biosynthesis

Foundational

Scalable Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate

Technical Whitepaper | CAS: 107619-82-7 Executive Summary tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ) is a critical aliphatic linker used in the synthesis of PROTACs, peptidomimetics,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | CAS: 107619-82-7

Executive Summary

tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ) is a critical aliphatic linker used in the synthesis of PROTACs, peptidomimetics, and antibody-drug conjugates (ADCs). Its structure consists of a five-carbon valeric acid backbone capped with a primary amide on the C-terminus and a tert-butoxycarbonyl (Boc) protected amine on the N-terminus.

This guide details a robust, scalable two-step synthesis starting from commercially available 5-aminovaleric acid (5-AVA) . Unlike routes relying on the ring-opening of 2-piperidone (valerolactam)—which often suffer from incomplete conversion or harsh conditions—this pathway utilizes a Mixed Anhydride Activation strategy. This method ensures high atom economy, minimal racemization (irrelevant here, but good practice), and simplified purification compared to carbodiimide (EDC/DCC) mediated routes.

Strategic Retrosynthesis

The synthesis is designed to minimize side reactions such as polymerization of the amino acid and formation of symmetrical anhydrides.

Pathway Logic[1]
  • Disconnection: The C1-N bond of the primary amide is the final disconnection.

  • Precursor: The immediate precursor is 5-(tert-butoxycarbonylamino)pentanoic acid (Boc-5-AVA).

  • Starting Material: 5-Aminovaleric acid (5-AVA) is selected over 5-aminopentanol (requires oxidation) or 5-nitrovaleric acid (requires reduction) due to cost and availability.

Retrosynthesis Product Target: Boc-5-aminovaleramide (CAS 107619-82-7) Intermediate Intermediate: Boc-5-aminovaleric acid (Carboxylic Acid) Product->Intermediate Amidation (Mixed Anhydride) SM Starting Material: 5-Aminovaleric Acid (5-AVA) Intermediate->SM N-Protection (Boc2O)

Figure 1: Retrosynthetic analysis showing the disconnection of the primary amide and the N-protection strategy.

Detailed Experimental Protocols

Phase 1: N-Boc Protection of 5-Aminovaleric Acid

This step protects the primary amine to prevent self-condensation during the subsequent activation step.

  • Reagents: 5-Aminovaleric acid, Di-tert-butyl dicarbonate (

    
    ), Sodium Hydroxide (
    
    
    
    ), 1,4-Dioxane.
  • Mechanism: Schotten-Baumann conditions.

Step-by-Step Methodology
  • Solubilization: In a 1L round-bottom flask, dissolve 5-aminovaleric acid (11.7 g, 100 mmol) in 1M NaOH (110 mL, 110 mmol) and 1,4-dioxane (50 mL). Stir until a clear solution is obtained.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add

    
      (24.0 g, 110 mmol) dropwise as a solution in 1,4-dioxane (50 mL) over 30 minutes.
    
    • Expert Insight: Maintaining 0°C minimizes the hydrolysis of

      
       by the aqueous base.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the free amine.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove dioxane (critical to prevent emulsion).

    • Wash the remaining aqueous phase with Ethyl Acetate (EtOAc) (

      
      ) to remove unreacted 
      
      
      
      . Discard the organic layer.
    • Acidify the aqueous layer to pH 2–3 using 1M HCl or Citric Acid (preferred for acid-sensitive substrates, though 5-AVA is robust). The product will precipitate or oil out.

  • Extraction: Extract the acidic aqueous layer with EtOAc (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect 20–22 g (90–95%) of Boc-5-aminovaleric acid as a viscous colorless oil or white solid.

Phase 2: Amidation via Mixed Anhydride Activation

The conversion of the carboxylic acid to the primary amide is achieved using Isobutyl Chloroformate (IBCF) . This method is preferred over EDC/HOBt for primary amides because it avoids the formation of difficult-to-remove urea byproducts.

  • Reagents: Boc-5-aminovaleric acid, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (

    
     gas or 28% 
    
    
    
    ).
  • Solvent: Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Methodology
  • Activation: Dissolve Boc-5-aminovaleric acid (10.85 g, 50 mmol) in anhydrous THF (150 mL) under nitrogen atmosphere.

  • Base Addition: Cool the solution to -15°C (Salt/Ice bath). Add N-Methylmorpholine (NMM) (5.5 mL, 50 mmol).

    • Expert Insight: Do not use Triethylamine (TEA) if possible; NMM is less basic and reduces racemization (though not applicable here) and prevents side reactions with the chloroformate.

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF) (6.5 mL, 50 mmol) dropwise, maintaining the temperature below -10°C. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

  • Ammonolysis:

    • Option A (Gas - Preferred for Scale): Bubble anhydrous

      
       gas into the reaction mixture for 15 minutes while maintaining -15°C.
      
    • Option B (Aqueous - Convenient): Add 28% Ammonium Hydroxide (10 mL, excess) dropwise.

  • Completion: Allow the mixture to warm to 0°C and stir for 1 hour.

  • Workup:

    • Filter off the NMM·HCl salts (if anhydrous method used).

    • Concentrate the filtrate to dryness.

    • Dissolve residue in EtOAc (200 mL).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/NMM).

      • Sat.

        
          (removes unreacted acid).
        
      • Brine .

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

  • Yield: Expect 9.5–10.5 g (85–95%) of tert-Butyl (5-amino-5-oxopentyl)carbamate .

Process Visualization

The following diagram illustrates the reaction workflow, including critical process parameters (CPP).

Workflow Start Start: 5-Aminovaleric Acid Step1 Step 1: N-Protection Reagent: Boc2O, NaOH Control: pH > 9, Temp 0°C Start->Step1 Inter Intermediate: Boc-5-aminovaleric acid Step1->Inter Acidify & Extract Step2 Step 2: Activation Reagent: IBCF, NMM Control: Temp < -10°C (Critical) Inter->Step2 Dissolve in THF Step3 Step 3: Ammonolysis Reagent: NH3 (g) or NH4OH Step2->Step3 Mixed Anhydride Formed End Final Product: Boc-5-aminovaleramide Step3->End Workup (Acid/Base Wash)

Figure 2: Step-by-step reaction workflow highlighting critical control points.

Analytical Specifications & Data

To validate the synthesis, the final product must meet the following physicochemical properties.

ParameterSpecificationNotes
Appearance White crystalline solidMay appear as a viscous oil if solvent traces remain.[1]
Molecular Formula

MW: 216.28 g/mol

NMR (DMSO-d6)

6.75 (br s, 1H, NH-Boc), 7.20 (br s, 1H,

), 6.65 (br s, 1H,

), 2.90 (q, 2H), 2.05 (t, 2H), 1.30-1.50 (m, 4H), 1.38 (s, 9H).
Diagnostic peaks: Boc singlet (1.38) and amide protons.
Mass Spec (ESI)

;

Loss of Boc (

) often observed.
Solubility Soluble in MeOH, DMSO, DCM, EtOAc.Poorly soluble in water and hexanes.

Troubleshooting & Optimization

Issue: Low Yield in Amidation Step
  • Cause: Decomposition of the mixed anhydride.

  • Solution: The mixed anhydride formed between the carboxylic acid and isobutyl chloroformate is thermally unstable. Ensure the temperature remains strictly between -15°C and -10°C during activation. If it rises above 0°C before ammonia addition, the anhydride may disproportionate or hydrolyze.

Issue: Product is an Oil/Gum
  • Cause: Residual solvent or impurities (NMM salts).

  • Solution: The product is a low-melting solid.[1] Trituration with cold diethyl ether or pentane often induces crystallization. Ensure thorough drying under high vacuum to remove traces of dioxane or THF.

Issue: Formation of Di-acylated Ammonia (Imide)
  • Cause: Large excess of mixed anhydride relative to ammonia.

  • Solution: Ensure Ammonia is in excess . If using gas, bubble for at least 15 minutes. If using aqueous ammonium hydroxide, use 3–5 equivalents.

References

  • Albertson, N. F. (1962).[2] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157–355.[2] Link

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Joullie, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(viii), 189-250. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Exploratory

"tert-Butyl (5-amino-5-oxopentyl)carbamate" chemical properties

An In-Depth Technical Guide to tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-L-Glutamine) Introduction tert-Butyl (5-amino-5-oxopentyl)carbamate, more commonly known in biochemical and pharmaceutical settings as N-α-Boc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-L-Glutamine)

Introduction

tert-Butyl (5-amino-5-oxopentyl)carbamate, more commonly known in biochemical and pharmaceutical settings as N-α-Boc-L-glutamine (Boc-Gln-OH), is a pivotal amino acid derivative used extensively in synthetic organic chemistry. Its structure consists of the proteinogenic amino acid L-glutamine, where the alpha-amino group is strategically protected by a tert-butoxycarbonyl (Boc) group. This modification renders it an essential building block for the stepwise assembly of peptides and other complex molecular architectures, particularly within the framework of solid-phase peptide synthesis (SPPS).

The Boc protecting group is prized for its stability under a wide range of reaction conditions, yet it can be removed cleanly under specific acidic conditions. This selective lability is the cornerstone of the Boc/Bzl protection strategy in peptide synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safe handling of Boc-L-Glutamine, tailored for researchers and professionals in drug development and chemical synthesis.

Caption: Chemical structure of Boc-L-Glutamine.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of Boc-L-Glutamine are critical for its handling, storage, and application in synthesis. These properties are summarized below.

Table 1: Core Physicochemical Properties

Property Value Reference
CAS Number 13726-85-7
Molecular Formula C₁₀H₁₈N₂O₅
Molecular Weight 246.26 g/mol
Appearance White to beige powder
Optical Rotation [α]²⁵/D -4.0 to -2.0° (c=2 in ethanol)
Purity ≥98% (TLC)
Solubility Clearly soluble in DMF

| Storage Temperature | 2-30°C | |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of Boc-L-Glutamine.

  • ¹H NMR: The proton NMR spectrum provides distinct signals confirming the structure. Key features include a prominent singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons of the glutamine backbone and side chain appear as multiplets in the 1.9-4.2 ppm range. The amide protons of the side chain typically appear as two broad singlets between 6.8 and 7.5 ppm.

  • ¹³C NMR: The carbon spectrum shows a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc group, the carboxylic acid, and the side-chain amide resonate further downfield, typically in the range of 155-178 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong, broad band around 3300-3400 cm⁻¹ corresponds to N-H stretching of the carbamate and amide groups. Strong C=O stretching vibrations are observed around 1680-1720 cm⁻¹ for the carbamate and carboxylic acid carbonyls, and around 1640-1670 cm⁻¹ for the primary amide carbonyl.[1]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight. The compound is typically observed as its protonated molecular ion [M+H]⁺ at m/z 247.13 or as its sodium adduct [M+Na]⁺.

Part 2: Synthesis and Purification

The most common and efficient method for preparing Boc-L-Glutamine is through the reaction of L-glutamine with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under basic conditions.

Reaction Principle

The synthesis involves the nucleophilic attack of the alpha-amino group of L-glutamine on one of the carbonyl carbons of Boc anhydride. The reaction is typically performed in a mixed solvent system (e.g., dioxane/water or THF/water) with a base such as sodium hydroxide or triethylamine to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts.

start L-Glutamine & Boc₂O dissolve Dissolve L-Glutamine in aqueous base (e.g., NaOH/Dioxane) start->dissolve add_boc Add Boc₂O and stir at RT dissolve->add_boc monitor Monitor reaction (e.g., TLC) add_boc->monitor workup Acidic Work-up: - Acidify with citric acid - Extract with organic solvent monitor->workup Upon completion purify Purification: - Dry over Na₂SO₄ - Evaporate solvent - Crystallize workup->purify end_product Boc-L-Glutamine purify->end_product

Caption: General workflow for the synthesis of Boc-L-Glutamine.

Detailed Experimental Protocol
  • Reagents and Setup:

    • L-Glutamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dioxane (or THF) and Water

    • Sodium Hydroxide (or Triethylamine)

    • Citric Acid (or HCl) for work-up

    • Ethyl Acetate for extraction

    • Anhydrous Sodium Sulfate

    • A round-bottom flask equipped with a magnetic stirrer.

  • Procedure:

    • Dissolve L-glutamine in a 1:1 mixture of dioxane and aqueous sodium hydroxide (1N) in the reaction flask and cool the solution in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the stirred glutamine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold aqueous solution of citric acid.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent in vacuo to yield the crude product, which can be further purified by crystallization.

Part 3: Chemical Reactivity and Handling

The Boc Protecting Group: An Acid-Labile Shield

The utility of Boc-Gln-OH hinges on the specific reactivity of the Boc group. It is stable to basic conditions, catalytic hydrogenation, and many nucleophiles, making it orthogonal to many other protecting groups used in synthesis.[2] Its primary vulnerability is its susceptibility to cleavage under strongly acidic conditions.

Deprotection (Boc Removal): The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system (e.g., 25-50% TFA in DCM). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton. Gaseous HCl in an organic solvent or anhydrous hydrogen fluoride (HF) are also effective.

Peptide Coupling: In SPPS, the carboxylic acid of Boc-Gln-OH must be activated to facilitate amide bond formation with the free N-terminal amine of the growing peptide chain. Common activating agents include carbodiimides like DCC or DIC, often used with additives like HOBt or HOSu to suppress side reactions, or uronium/phosphonium reagents like HBTU or PyBOP.

resin Peptide-Resin (Free N-terminus) deprotection Boc Deprotection: Add 50% TFA in DCM free_amine Peptide-Resin (NH₃⁺ form) deprotection->free_amine neutralize Neutralization: Add DIEA in DCM/DMF free_amine->neutralize coupling Peptide Coupling neutralize->coupling activated_boc_gln Activated Boc-Gln-OH (with HBTU/DIEA) activated_boc_gln->coupling new_peptide Boc-Gln-Peptide-Resin coupling->new_peptide new_peptide->deprotection Start Next Cycle

Caption: Boc-Gln-OH in a typical Boc-SPPS cycle.

Challenges and Advanced Strategies

The incorporation of glutamine into peptide sequences presents unique challenges.

  • Pyroglutamate Formation: During the activation of the C-terminal carboxyl group, the side-chain amide can undergo an intramolecular cyclization, leading to the formation of a pyroglutamyl residue and terminating peptide chain elongation.

  • Poor Solubility: Both the protected and unprotected glutamine derivatives can exhibit low solubility in common organic solvents, leading to inefficient coupling reactions and aggregation.[2]

To overcome these issues, side-chain protected glutamine derivatives are often employed. In Boc chemistry, the xanthyl (Xan) group is a common choice (Boc-Gln(Xan)-OH).[3] The bulky side-chain protection sterically hinders the cyclization side reaction and significantly improves the solubility of the amino acid derivative in organic solvents, resulting in higher coupling efficiencies and purer final products.[3]

Part 4: Applications in Research and Drug Development

  • Solid-Phase Peptide Synthesis (SPPS): Boc-Gln-OH is a cornerstone of Boc-based SPPS, a methodology used to synthesize countless peptides for research, diagnostic, and therapeutic purposes.

  • Drug Discovery: Glutamine is a common residue in bioactive peptides, including hormones, neuropeptides, and enzyme inhibitors. The ability to efficiently incorporate glutamine is therefore critical for the synthesis of peptide-based drug candidates.

  • Linker Chemistry: Derivatives of Boc-Gln-OH can be used as components in the synthesis of linkers for more complex biomolecules, such as in the development of Proteolysis-Targeting Chimeras (PROTACs), where they can form part of the chain connecting a target-binding ligand to an E3 ligase ligand.[4]

Part 5: Safety and Storage

As with any chemical reagent, proper handling and storage of Boc-L-Glutamine are essential for safety and to maintain the compound's integrity.

  • Handling Precautions: Wear suitable personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[5][6] Avoid dust formation.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[5]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7]

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical advice.[5]

  • Storage and Stability: Store in a tightly sealed container in a cool, dry place, protected from light.[5][8] The recommended storage temperature is typically between 2°C and 30°C to ensure long-term stability and prevent degradation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis.
  • ChemBK. (2024, April 10). tert-butyl (5-aminopentyl)
  • BLDpharm. CAS:91419-47-5tert-Butyl (5-amino-5-oxopentyl)
  • ChemicalBook. tert-butyl (5-amino-5-oxopentan-2-yl)
  • Sigma-Aldrich. (S)-tert-Butyl (5-amino-1-hydroxy-5-oxopentan-2-yl)
  • ChemScene. 1228544-59-9 | Tert-butyl (5-aminopentyl)(methyl)
  • BLDpharm. 2792201-84-2|tert-Butyl (5-amino-5-oxopent-1-yn-3-yl)
  • Carl Roth. (2014, April 2).
  • MedchemExpress.com. (2025, December 8).
  • Fisher Scientific. (2010, October 28).
  • AAPPTec.
  • Ronga, L., et al. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)
  • Organic Chemistry Portal.
  • AK Scientific, Inc. Tert-butyl N-[(3R,4R)
  • Pfizer. (2007, April 23).
  • Cheméo.
  • Sigma-Aldrich. Boc-Gln-OH Novabiochem 13726-85-7.
  • BroadPharm. tert-Butyl (5-aminopentyl)
  • Google Patents. US10717703B2 - Processes for the preparation of (S)
  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • ChemicalBook.
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Benchchem. Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides.
  • HETEROCYCLES. (1992).
  • PubChem.
  • National Institute of Standards and Technology.
  • BLD Pharm. 51644-96-3|tert-Butyl (5-aminopentyl)
  • Sigma-Aldrich. Tert-butyl n-(5-aminopentyl)

Sources

Foundational

"tert-Butyl (5-amino-5-oxopentyl)carbamate" CAS number 91419-47-5

Executive Summary tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS 91419-47-5), also known as Boc-5-aminovaleramide , is a critical C5-aliphatic intermediate used in the synthesis of heterobifunctional linkers, peptidomime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS 91419-47-5), also known as Boc-5-aminovaleramide , is a critical C5-aliphatic intermediate used in the synthesis of heterobifunctional linkers, peptidomimetics, and PROTAC® degraders.

Unlike its carboxylic acid analogue (Boc-5-aminovaleric acid), this primary amide derivative offers unique orthogonality. It serves as a stable, neutral precursor that can be selectively transformed into nitriles (via dehydration) or primary amines (via reduction), enabling the precise construction of Boc-cadaverine derivatives and tetrazole bioisosteres. This guide outlines its structural properties, synthetic utility, and validated handling protocols for medicinal chemistry applications.

Chemical Identity & Structural Analysis

1.1 Nomenclature & Identifiers
PropertyDetail
Chemical Name tert-Butyl (5-amino-5-oxopentyl)carbamate
Common Synonyms Boc-5-aminovaleramide; Boc-5-aminopentanamide; N-Boc-δ-aminovaleramide
CAS Number 91419-47-5
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
SMILES CC(C)(C)OC(=O)NCCCCC(N)=O
1.2 Structural Logic

The molecule consists of a 5-carbon alkyl chain (valeryl backbone) capped by two distinct functional groups:

  • N-Terminus: A tert-Butoxycarbonyl (Boc) group, providing acid-labile protection for the amine.[1]

  • C-Terminus: A Primary Amide (-CONH₂) , which is neutral and stable to base/nucleophiles, unlike esters.

Key Advantage: The primary amide acts as a "masked" functional group. It prevents premature cyclization (e.g., to glutarimide) and allows for divergent synthesis—either reduction to a diamine or dehydration to a nitrile—without affecting the Boc-protected amine.

Synthetic Utility & Applications

2.1 Divergent Synthesis Pathway

The core value of CAS 91419-47-5 lies in its ability to access two distinct chemical spaces:

  • Pathway A (Reduction): Conversion to N-Boc-1,5-diaminopentane (Boc-Cadaverine) . This is a standard "Alkyl-Chain" linker used to connect E3 ligase ligands to warheads in PROTAC design.

  • Pathway B (Dehydration): Conversion to N-Boc-5-aminovaleronitrile . The nitrile group can subsequently be converted into a tetrazole (a carboxylic acid bioisostere) via [2+3] cycloaddition.

G Start Boc-5-aminovaleramide (CAS 91419-47-5) Nitrile Boc-5-aminovaleronitrile (Nitrile Linker) Start->Nitrile Dehydration (TFAA/Pyridine) Diamine Boc-Cadaverine (Amine Linker) Start->Diamine Reduction (BH3 or LiAlH4) Tetrazole Tetrazole Derivative (Bioisostere) Nitrile->Tetrazole NaN3 / ZnBr2 PROTAC PROTAC Linker (Alkyl Chain) Diamine->PROTAC Coupling to Ligand

Figure 1: Divergent synthetic utility of Boc-5-aminovaleramide.

2.2 Role in PROTAC® Linker Design

In Targeted Protein Degradation (TPD), the length and composition of the linker determine the ternary complex stability.

  • Linker Class: Alkyl Chain (Hydrophobic).

  • Spacer Length: 5 Carbons (~6-7 Å).

  • Mechanism: The Boc group allows for selective coupling to one ligand (e.g., VHL or CRBN binder) before deprotection and coupling to the target protein ligand.

Experimental Protocols

3.1 Preparation from Boc-5-Aminovaleric Acid

If CAS 91419-47-5 is not in stock, it is readily synthesized from the commercially available acid (CAS 27219-07-4).

Reagents:

  • Boc-5-aminovaleric acid (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.2 eq)

  • Ammonia (gas or dioxane solution) (Excess)

  • Solvent: Anhydrous THF

Procedure:

  • Activation: Dissolve Boc-5-aminovaleric acid and NMM in anhydrous THF at -15°C (ice/salt bath).

  • Mixed Anhydride Formation: Dropwise add isobutyl chloroformate. Stir for 15 minutes. Critical: Maintain temperature below -10°C to prevent urethane byproducts.

  • Amidation: Bubble ammonia gas or add 0.5M ammonia in dioxane to the reaction mixture. A white precipitate (NMM·HCl) will form immediately.

  • Workup: Warm to room temperature (RT) over 1 hour. Filter off salts. Concentrate the filtrate.

  • Purification: Recrystallize from EtOAc/Hexanes.

  • Yield: Typically 85-95%.

3.2 Dehydration to Nitrile (Protocol Validation)

To generate the nitrile derivative (Boc-NH-(CH2)4-CN):

  • Dissolve Boc-5-aminovaleramide (1.0 eq) in anhydrous DCM and Pyridine (2.0 eq).

  • Cool to 0°C. Add Trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Pour into ice water. Extract with DCM.

  • Result: The primary amide (-CONH₂) is converted to a nitrile (-CN) with high fidelity.

Quality Control & Characterization

To ensure the integrity of the intermediate before downstream coupling, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O)≥ 97.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)δ 6.75 (br s, 1H, NH-Boc), 7.20 & 6.65 (br s, 2H, CONH₂), 1.36 (s, 9H, tBu)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 217.3; [M+Na]⁺ = 239.3
Solubility 10 mg/mL in DMSOClear, colorless solution

NMR Diagnostic Note: Look for the two broad singlets of the primary amide protons around 6.6–7.2 ppm. The disappearance of these peaks and the appearance of a sharp singlet at ~11.0 ppm indicates hydrolysis to the acid (impurity).

Safety & Handling

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the Boc group is sensitive to prolonged exposure to strong acids or heat (>50°C).

  • Hazards: May cause skin and eye irritation (H315, H319). Use standard PPE (gloves, goggles, lab coat).

  • Stability: Stable for >12 months if kept dry. Hygroscopic; allow to reach room temperature before opening to prevent moisture condensation.

References

  • Preparation of N-Boc-amino Acid Amides: Pozdnev, V. F. (1995). Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids. Tetrahedron Letters, 36(38), 7115-7118. Link

  • PROTAC Linker Design Principles: Bemis, T. A., et al. (2021). A Library of Linkers for Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(12), 8042–8053. Link

  • Synthesis of 5-Aminovaleric Acid Derivatives: Suyama, T., et al. (2010). Simple and Efficient Synthesis of 5-Aminovaleric Acid Derivatives. Bioscience, Biotechnology, and Biochemistry, 74(11), 2326-2328. Link

  • Dehydration of Primary Amides to Nitriles: Mao, L., et al. (2020). Dehydration of Primary Amides to Nitriles. Organic Process Research & Development, 24(10), 2362–2370. Link

Sources

Exploratory

"tert-Butyl (5-amino-5-oxopentyl)carbamate" solubility data

Topic: tert-Butyl (5-amino-5-oxopentyl)carbamate Solubility & Handling Guide Content Type: Technical Reference & Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl (5-amino-5-oxopentyl)carbamate Solubility & Handling Guide Content Type: Technical Reference & Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: Chemical Identity & Utility

tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5), often referred to as Boc-5-aminovaleramide , is a critical intermediate in the synthesis of PROTAC linkers, peptidomimetics, and spacer scaffolds. Structurally, it consists of a five-carbon alkyl chain terminated by a tert-butoxycarbonyl (Boc)-protected amine at one end and a primary amide at the other.

This dual-functionality—lipophilic protection (Boc) and polar hydrogen-bonding capability (amide)—creates a unique solubility profile that differs significantly from its acidic precursor, Boc-5-aminovaleric acid. This guide provides an in-depth analysis of its solubility landscape, practical dissolution protocols, and handling strategies to prevent precipitation during biological assays or chemical synthesis.

Physicochemical Profile

Before addressing solubility, the fundamental properties governing its behavior must be established.

PropertyData
IUPAC Name tert-Butyl (5-amino-5-oxopentyl)carbamate
Common Synonyms Boc-5-aminovaleramide; Boc-NH-(CH2)4-CONH2
CAS Number 91419-47-5
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Physical State White to off-white crystalline powder
Predicted LogP ~1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Solubility Data Matrix

The following data synthesizes empirical observations with cheminformatic predictions based on the compound's functional group topology. Unlike its acid counterpart (Boc-5-Ava-OH), the amide terminus reduces aqueous solubility while maintaining high solubility in polar organic solvents.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility StatusEstimated Conc. (Max)Application Context
Polar Aprotic DMSO High > 50 mg/mLPrimary choice for bioassay stock solutions.
Polar Aprotic DMF High > 50 mg/mLPeptide coupling reactions; solid-phase synthesis.
Polar Protic Ethanol High ~ 40 mg/mLRecrystallization; intermediate handling.
Polar Protic Methanol High ~ 40 mg/mLLC-MS sample preparation.
Chlorinated DCM High > 30 mg/mLLiquid-liquid extraction (Organic phase).
Ester Ethyl Acetate Moderate ~ 10-20 mg/mLWorkup/Partitioning (may require warming).
Aqueous Water (pH 7) Low < 1 mg/mLRisk of precipitation. Not suitable for stocks.
Non-Polar Hexanes Insoluble < 0.1 mg/mLUsed as an anti-solvent to precipitate the product.

Critical Insight: The "High" solubility in DMSO is driven by the disruption of intermolecular Hydrogen bonds between amide groups. In water, the hydrophobic Boc-pentyl chain dominates, leading to poor solubility despite the polar amide terminus.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Bioassays)

Purpose: To create a stable, precipitant-free stock for dilution into aqueous media.

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 21.63 mg of tert-Butyl (5-amino-5-oxopentyl)carbamate.

  • Solvent Choice: Add 1000 µL of anhydrous DMSO . Avoid water-containing DMSO (hygroscopic), as moisture can initiate slow Boc-deprotection or precipitation over months.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 2 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to minimize plasticizer leaching) and store at -20°C.

    • Stability Check: Solution should remain clear upon thawing. If cloudy, warm to 37°C before use.

Protocol B: Liquid-Liquid Extraction (Workup)

Purpose: To isolate the compound from aqueous reaction byproducts.

  • Quench: Dilute the reaction mixture with water.

  • Extraction Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred due to higher solubility, but EtOAc is safer and often sufficient.

  • Phase Separation: The compound will partition into the organic layer.

    • Wash: Wash the organic layer with 5% NaHCO₃ (to remove acidic impurities) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄.

  • Evaporation: Remove solvent under reduced pressure (Rotavap) at < 40°C.

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended experimental application.

SolubilityLogic Start Select Solvent for Boc-5-aminovaleramide Application Intended Application? Start->Application Bioassay Biological Assay (Cell/Enzyme) Application->Bioassay Synthesis Chemical Synthesis (Coupling/Reaction) Application->Synthesis Purification Purification (Extraction/Cryst.) Application->Purification DMSO Use DMSO (Max Conc: >50 mg/mL) *Keep anhydrous* Bioassay->DMSO Standard Stock DMF Use DMF or NMP (High Solubility) Synthesis->DMF Peptide Coupling DCM Use DCM (Best for Extraction) Purification->DCM Dissolve Hexane Use Hexane/Ether (Anti-solvent for Precipitation) Purification->Hexane Precipitate

Figure 2: Synthesis & Handling Workflow

Caption: Step-by-step workflow for handling the compound from solid state to solution.

HandlingWorkflow Solid Solid Compound (Store at -20°C) Weigh Weigh Rapidly (Hygroscopic Risk) Solid->Weigh SolventAdd Add Solvent (DMSO/DCM) Weigh->SolventAdd Check Visual Inspection (Clear Solution?) SolventAdd->Check Sonicate Sonicate (2 mins, RT) Check->Sonicate No (Cloudy) Ready Ready for Use Check->Ready Yes Sonicate->Check

References

  • Selleck Chemicals. (2024). 5-Boc-amino-pentanoic acid Solubility Data (Analog Reference). Retrieved from [Link]

Foundational

"tert-Butyl (5-amino-5-oxopentyl)carbamate" spectroscopic analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of tert-Butyl (5-amino-5-oxopentyl)carbamate Executive Summary & Molecule Identity Target Molecule: tert-Butyl (5-amino-5-oxopentyl)carbamate CAS Number: 91419-47...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of tert-Butyl (5-amino-5-oxopentyl)carbamate

Executive Summary & Molecule Identity

Target Molecule: tert-Butyl (5-amino-5-oxopentyl)carbamate CAS Number: 91419-47-5 Synonyms: Boc-5-aminopentanamide; 5-(Boc-amino)valeramide; N-Boc-5-aminovaleric acid amide. Molecular Formula:


Molecular Weight:  216.28  g/mol [1]

Significance in Drug Development: This compound acts as a critical linker intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics. It provides a defined 5-carbon aliphatic spacer with orthogonal reactivity: a nucleophile-resistant Boc-protected amine at one end and a primary amide at the other. The amide functionality often serves as a precursor to nitriles (via dehydration) or primary amines (via Hofmann rearrangement), making accurate spectroscopic validation essential for quality control in multi-step synthesis.

Structural Elucidation Strategy

To validate the identity of tert-butyl (5-amino-5-oxopentyl)carbamate, we must confirm three structural domains:

  • The Boc-Protective Group: Characteristic singlet in

    
    H NMR and specific fragmentation in MS.
    
  • The Aliphatic Linker: A 4-carbon chain requiring COSY verification to ensure no branching or chain-length errors.

  • The Terminal Amide: Distinguishing the primary amide (

    
    ) from the potential hydrolysis product (carboxylic acid) or starting material (ester).
    
Analytical Workflow Diagram

AnalysisWorkflow Sample Crude/Purified Sample MS LC-MS (ESI+) MW Confirmation Sample->MS Step 1: Mass Check IR FT-IR Functional Group Check MS->IR Step 2: Carbonyl Status NMR NMR (1H, 13C, COSY) Structural Connectivity IR->NMR Step 3: Connectivity Result Validated Structure NMR->Result Confirmation

Caption: Logical flow for the structural validation of Boc-5-aminopentanamide.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.

The mass spectrum of Boc-protected amines is dominated by the instability of the tert-butyl group under acidic ionization conditions.

Ion Speciesm/z (Theoretical)Description
[M+H]+ 217.28 Protonated molecular ion. Often low intensity due to in-source fragmentation.
[M+Na]+ 239.28 Sodium adduct. Usually the base peak in soft ionization.
[M+H - Boc]+ 117.17 Loss of the Boc group (isobutylene +

). Corresponds to 5-aminopentanamide core.[2][3]
[M+H - tBu]+ 161.22 Loss of isobutylene (

, -56 Da) only. Intermediate fragment.

Fragmentation Pathway (Graphviz):

MS_Fragmentation Parent [M+H]+ m/z 217.3 Frag1 [M+H - C4H8]+ m/z 161.2 (Carbamic Acid) Parent->Frag1 - Isobutylene (56 Da) Frag2 [M+H - Boc]+ m/z 117.2 (Free Amine) Frag1->Frag2 - CO2 (44 Da)

Caption: ESI+ fragmentation pathway showing sequential loss of the Boc protecting group.

Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum is critical for distinguishing the carbamate (Boc) from the primary amide .

  • 3300–3450 cm⁻¹ (N-H Stretch): You will observe a double band or broad absorption. The primary amide (

    
    ) typically shows two spikes (symmetric/asymmetric), while the carbamate (
    
    
    
    ) contributes a single stretch.
  • 1680–1700 cm⁻¹ (Carbamate C=O): The urethane carbonyl appears at a higher frequency than the amide.

  • 1640–1660 cm⁻¹ (Amide I Band): The primary amide carbonyl (

    
    ). This is the diagnostic peak for the "5-oxo" functionality.
    
  • 1530–1560 cm⁻¹ (Amide II Band): N-H bending mixed with C-N stretching.

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is recommended over 

. Reasoning: In

, the primary amide protons (

) are often broad and indistinguishable. DMSO-

sharpens these exchangeable protons, allowing clear integration (2H) to confirm the amide exists and has not hydrolyzed to the acid.
A. H NMR Assignments (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
1 7.20 & 6.70Broad Singlets2HAmide

. Diastereotopic due to restricted rotation.
2 6.75Triplet (br)1HCarbamate

.
3 2.90Quartet/Multiplet2H

-CH

(Alpha to Carbamate N).
4 2.03Triplet2H

-CH

(Alpha to Amide Carbonyl).
5 1.45Multiplet2H

-CH

(Internal chain).
6 1.35Multiplet2H

-CH

(Internal chain).
7 1.37Singlet9HBoc Methyls (

-Butyl).

Note: In


, the Amide 

protons would likely appear as a broad hump around 5.5–6.0 ppm, and the Carbamate

around 4.6 ppm.
B. C NMR Assignments (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
174.5 Quaternary C=OAmide Carbonyl (C5).[2][4]
155.6 Quaternary C=OBoc Carbonyl (Carbamate).[5]
77.3 Quaternary CBoc tert-butyl quaternary carbon.
39.5 CH

Alpha to Carbamate N (obscured by DMSO solvent peak often, check HSQC).
35.0 CH

Alpha to Amide C=O.
29.2 CH

Internal methylene.
28.3 CH

(3C)
Boc Methyls .
22.5 CH

Internal methylene.
C. 2D NMR Connectivity (COSY)

To ensure the chain is linear (pentyl) and not branched, the COSY spectrum is vital.

COSY_Map NH_Carb NH (Carbamate) CH2_Eps ε-CH2 (~2.9 ppm) NH_Carb->CH2_Eps COSY CH2_Del δ-CH2 (~1.35 ppm) CH2_Eps->CH2_Del COSY CH2_Gam γ-CH2 (~1.45 ppm) CH2_Del->CH2_Gam COSY CH2_Alp α-CH2 (~2.0 ppm) CH2_Gam->CH2_Alp COSY

Caption: H-H COSY correlations establishing the linear 5-carbon backbone.

Experimental Protocol: Sample Preparation

Objective: Prepare a high-purity sample for NMR to avoid solvent peaks (EtOAc, DCM) that often overlap with the aliphatic region.

  • Drying: The compound is hygroscopic. Dry the sample in a vacuum desiccator over

    
     for 4 hours prior to analysis.
    
  • Solvent: Use DMSO-

    
     (99.9% D) from a fresh ampoule to minimize water peaks at 3.33 ppm.
    
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to >2.0 seconds to allow full relaxation of the rigid Boc methyl protons for accurate integration.
      
    • Number of Scans (NS): 16 for

      
      H, 512–1024 for 
      
      
      
      C.

References

  • NIST Mass Spectrometry Data Center. (2014). 5-Aminovaleric acid Mass Spectrum. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Exploratory

"tert-Butyl (5-amino-5-oxopentyl)carbamate" mechanism of action

A Technical Guide to the Synthetic Utility and Application of tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-L-glutamine) This document provides an in-depth technical analysis of tert-butyl (5-amino-5-oxopentyl)carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthetic Utility and Application of tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-L-glutamine)

This document provides an in-depth technical analysis of tert-butyl (5-amino-5-oxopentyl)carbamate, more commonly known in the scientific community as N-α-Boc-L-glutamine (Boc-Gln-OH). Intended for researchers, chemists, and professionals in drug development, this guide elucidates the compound's primary mechanism of action, which is not pharmacological but rather as a cornerstone reagent in the art of chemical synthesis. We will explore its chemical properties, its critical role as a protected amino acid, and provide field-proven insights into its application, particularly in Solid-Phase Peptide Synthesis (SPPS).

Introduction: Decoding the Identity and Core Function

tert-Butyl (5-amino-5-oxopentyl)carbamate is a derivative of the naturally occurring amino acid L-glutamine.[1][] Its fundamental significance in research and development stems from the strategic placement of a tert-butyloxycarbonyl (Boc) group on the alpha-amino nitrogen.[1][3] This modification temporarily "protects" the highly reactive amine, thereby preventing unwanted side reactions during complex chemical syntheses.[1][4] Consequently, the "mechanism of action" of Boc-L-glutamine is its function as a transiently masked building block, enabling the precise and controlled construction of larger molecules, most notably peptides and peptidomimetics.[3][5]

The Boc protecting group is favored for its stability under a range of chemical conditions, yet it can be readily and cleanly removed under moderately acidic conditions, a characteristic that is central to its utility.[1][3]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective application.

PropertyValueSource
Synonyms N-α-(tert-Butoxycarbonyl)-L-glutamine, Boc-Gln-OH[6]
CAS Number 13726-85-7[6][7]
Molecular Formula C10H18N2O5[1][6]
Molecular Weight 246.26 g/mol [6][8]
Appearance White to off-white crystalline powder[1]
Melting Point 113-116 °C[8]
Solubility Soluble in organic solvents like DMSO, methanol, and DMF.[1][9] Less soluble in water.[1][1][9]
Storage Store in a cool, dry, and dark place away from oxidizing agents.[1][9][1][9]

The Mechanism of Action in Chemical Synthesis

The core utility of Boc-L-glutamine lies in its role within a strategic synthetic workflow, most prominently Boc-based Solid-Phase Peptide Synthesis (SPPS). This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Boc group is instrumental in ensuring the fidelity of this sequence.

The Principle of Orthogonal Protection

Boc-SPPS operates on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions. The Boc group's acid lability is the cornerstone of this strategy. It protects the N-terminus of the amino acid, while other, more robust protecting groups (often benzyl-based) can be used to protect reactive amino acid side chains.[3] These side-chain protecting groups are resistant to the acidic conditions used to remove the Boc group and are only cleaved at the final stage of synthesis.[3]

The Boc Protection/Deprotection Cycle

The "action" of Boc-L-glutamine is realized in a cyclical process of deprotection, coupling, and washing.

Boc_SPPS_Cycle Resin Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Step 1: Deprotection (TFA in DCM) Resin->Deprotection Free_Amine Resin-Bound Peptide (Free N-terminus) Deprotection->Free_Amine Neutralization Step 2: Neutralization (Base, e.g., DIEA) Free_Amine->Neutralization Coupling Step 3: Coupling (Boc-Gln-OH + Activator) Neutralization->Coupling Elongated_Peptide Resin-Bound Peptide (Elongated by one residue, Boc-protected) Coupling->Elongated_Peptide Washing Step 4: Washing (e.g., DCM, DMF) Washing->Resin Repeat Cycle Elongated_Peptide->Washing Protocol_Workflow start Start: Resin with N-Boc-Peptide deprotection Deprotection 1. Add 25% TFA in DCM. 2. Agitate for 30 min. 3. Drain and wash with DCM (3x). start->deprotection neutralization Neutralization 1. Add 5% DIEA in DCM. 2. Agitate for 10 min. 3. Drain and wash with DCM (3x). deprotection->neutralization coupling Coupling 1. Dissolve Boc-Gln-OH and activator in DMF/DCM. 2. Add to resin. 3. Agitate for 2-4 hours. neutralization->coupling validation {Validation (Optional)|1. Perform Kaiser test. 2. If positive (blue), recouple. 3. If negative (yellow), proceed.} coupling->validation washing Final Wash 1. Wash with DMF (3x). 2. Wash with DCM (3x). 3. Dry resin under vacuum. validation->washing end End: Resin with N-Boc-Gln-Peptide washing->end

Caption: Step-by-step workflow for a single coupling cycle.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has an N-terminal Boc-protecting group. Swell the resin in DCM for 20 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1-minute washes) to remove residual acid.

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin.

    • Agitate for 10 minutes.

    • Drain the base solution and wash with DCM (3 x 1-minute washes) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-L-glutamine (3 eq.) and an activating agent like HBTU (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The reaction progress can be monitored.

  • Validation (Kaiser Test):

    • A small sample of the resin is taken and subjected to the Kaiser test. A positive result (blue beads) indicates incomplete coupling (free amines are present), necessitating a second coupling step. A negative result (yellow/colorless beads) confirms the reaction is complete. This is a critical self-validating step.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to ensure all soluble reagents are removed.

    • The resin, now elongated by one glutamine residue and bearing a new N-terminal Boc group, is ready for the next deprotection cycle.

Broader Applications and Future Directions

While its primary role is in peptide synthesis, Boc-L-glutamine also serves as a versatile intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. [4][12]Its structure allows for the introduction of functional groups, facilitating the creation of diverse molecular architectures essential for targeted therapies. [12] Researchers also utilize Boc-L-glutamine to study metabolic pathways involving glutamine, which is critical for understanding diseases like cancer and neurodegenerative disorders. [5]Glutamine analogues are being investigated in cancer research, as some tumors exhibit a high dependency on glutamine for growth. [2]

Conclusion

tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-L-glutamine) is a quintessential enabling tool in modern chemical and pharmaceutical science. Its mechanism of action is not one of biological interaction but of precise, controlled chemical reactivity. By effectively and reversibly masking the alpha-amino group of glutamine, it allows for the methodical construction of complex peptides and other molecules. Understanding the principles behind its use—the Boc protection/deprotection cycle, the concept of orthogonality, and the specific considerations for the glutamine side chain—is fundamental for any researcher aiming to synthesize custom peptides for therapeutic, diagnostic, or basic research applications.

References

  • ChemBK. (2024, April 10). tert-butyl (5-aminopentyl)carbamate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Boc-L-glutamine, 99%. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). tert-butyl 5-(cyclohexylamino)-5-oxopentylcarbamate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

  • Jensen, K. J., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Peptides International. (n.d.). Boc-Gln(Trt)-OH. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Gln-OH. Retrieved from [Link]

  • Eurisotop. (n.d.). L-GLUTAMINE-N-T-BOC. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Retrieved from [Link]

Sources

Foundational

Technical Guide: tert-Butyl (5-amino-5-oxopentyl)carbamate as a PROTAC Linker

Executive Summary: The "Masked" C5 Spacer In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic lever that dictates the cooperativity ( ) of the ternary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" C5 Spacer

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic lever that dictates the cooperativity (


) of the ternary complex.

** tert-Butyl (5-amino-5-oxopentyl)carbamate** (also known as N-Boc-5-aminovaleramide ) represents a specialized class of C5-alkyl linkers . Unlike standard dicarboxylic acid or diamine linkers, this molecule presents a unique orthogonal synthetic advantage : it possesses one protected amine (Boc) and one "masked" carboxylic acid (primary amide).

This guide details the technical application of this linker, specifically focusing on its use as a stable, orthogonal precursor for constructing heterobifunctional degraders where precise sequential conjugation is required to avoid polymerization or side reactions.

Chemical Identity & Properties

Before integrating this linker into a synthesis workflow, it is critical to understand its physicochemical profile. The C5 alkyl chain offers a "Goldilocks" length—sufficient to bridge E3 ligase and POI (Protein of Interest) binding pockets without introducing the excessive entropic penalty often seen with longer PEG chains.

PropertySpecificationTechnical Implication
IUPAC Name tert-Butyl (5-amino-5-oxopentyl)carbamateSynonym: Boc-5-aminovaleramide
Formula

MW: 216.28 g/mol
Linker Type Alkyl (Hydrophobic)High permeability; promotes membrane diffusion.
Length ~7.5 Å (extended)Optimal for "folded" ternary complexes (cooperativity).
Reactive Termini 1. Boc-Amine (Protected)2.[1] Primary Amide (Masked Acid)Allows Sequential Conjugation (See Section 3).
Solubility DMSO, MeOH, DCMLipophilic; requires organic solvent for coupling.
Stability High (Shelf-stable)Amide prevents dimerization common in amino-acids.

The "Masked Linker" Strategy: Synthetic Logic

The primary reason to select tert-butyl (5-amino-5-oxopentyl)carbamate over the corresponding amino acid (Boc-5-aminovaleric acid) is chemoselectivity .

If you use a bifunctional amino-acid linker, self-coupling (polymerization) is a constant risk during activation. By using the amide form, the carboxylic acid end is "masked." This allows you to perform chemistry on the amine end first, without protecting the acid, and then unmask the acid for the second coupling.

Mechanism of Action: The Sequential Workflow
  • Step 1 (Boc Deprotection): The Boc group is removed under acidic conditions (TFA/HCl). The amide remains stable.

  • Step 2 (First Coupling): The newly released amine reacts with an activated ester (e.g., NHS-ester of the E3 Ligand).

  • Step 3 (Activation/Hydrolysis): The primary amide is hydrolyzed to a carboxylic acid (using LiOH or enzymatic methods) OR converted to a nitrile/amine depending on the target design.

  • Step 4 (Second Coupling): The nascent acid is coupled to the POI ligand.

Visualizing the Pathway

MaskedLinkerStrategy cluster_legend Legend Start tert-Butyl (5-amino-5-oxopentyl)carbamate (The Reagent) Step1 Step 1: Boc Deprotection (TFA/DCM) Start->Step1 Intermediate1 Free Amine Intermediate (H2N-(CH2)4-CONH2) Step1->Intermediate1 Step2 Step 2: Coupling A (Ligand-COOH + HATU) Intermediate1->Step2 Intermediate2 Ligand-Linker-Amide (Stable Intermediate) Step2->Intermediate2 Step3 Step 3: Hydrolysis (LiOH/H2O) Intermediate2->Step3 Unmasking the Acid ActiveAcid Ligand-Linker-COOH (Active Precursor) Step3->ActiveAcid Final PROTAC (Ligand A - Linker - Ligand B) ActiveAcid->Final Coupling B (Amine Ligand) key1 Reagent key2 Reaction Step

Figure 1: The Orthogonal "Masked" Synthesis Pathway. By starting with the amide, the user prevents premature polymerization of the linker, ensuring a clean 1:1 conjugation with the first ligand.

Experimental Protocols

These protocols are designed for a standard 0.1 mmol scale synthesis. All reactions should be monitored via LC-MS.

Protocol A: Boc-Deprotection (Releasing the Amine)

Objective: Remove the tert-butyl carbamate group to expose the primary amine for conjugation.

  • Dissolution: Dissolve 21.6 mg (0.1 mmol) of tert-butyl (5-amino-5-oxopentyl)carbamate in 1.0 mL of Dichloromethane (DCM).

  • Acidification: Add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (Appearance of mass

    
    ).
    
  • Workup: Concentrate the solution in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.

  • Result: The product is the TFA salt of 5-aminovaleramide. Use immediately for coupling.

Protocol B: Amide Hydrolysis (Unmasking the Acid)

Objective: Convert the terminal amide into a carboxylic acid after the first ligand has been attached.

Context: Assume you have already coupled the amine end to a Thalidomide derivative (Ligand A). Now you have Thalidomide-Linker-CONH2.

  • Solvent System: Dissolve the intermediate (0.05 mmol) in a 1:1 mixture of THF and Water (2 mL total).

  • Base Addition: Add LiOH·H2O (5 equivalents, 0.25 mmol).

  • Reaction: Stir at 40°C for 4-16 hours. Amides are stable; mild heating is often required compared to esters.

  • Monitoring: Watch for the mass shift of +1 dalton (CONH2

    
     COOH is -16 + 17 = +1). Note: This mass shift is small; confirm by retention time shift (Acid is more polar than Amide).
    
  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate.[2]

  • Result: Thalidomide-Linker-COOH ready for the second amine coupling.

Advanced Application: Glutarimide Ring Formation

A sophisticated use of this specific linker is in the de novo synthesis of Thalidomide analogs . The "5-amino-5-oxopentyl" moiety is structurally homologous to glutamine.

In this workflow, the amide nitrogen is not hydrolyzed. Instead, it is cyclized onto an ester to form the glutarimide ring (the binding element for Cereblon).

  • Reagent: tert-Butyl (5-amino-5-oxopentyl)carbamate.

  • Partner: A phthalic anhydride derivative (e.g., 3-fluorophthalic anhydride).

  • Process:

    • The free amine (after Boc removal) attacks the anhydride.

    • The resulting intermediate is cyclized (using CDI or Ac2O) to form the imide.

    • Crucially, the terminal primary amide can be subjected to a Hofmann Rearrangement or oxidative cyclization to generate novel E3 binding motifs, though the standard route uses the amide as a stable "dummy" end until final functionalization.

Structural Biology: Why C5?

The choice of a 5-carbon alkyl chain is driven by the "Lipophilic Ligand Efficiency" (LLE) and ternary complex stability.

  • Cooperativity (

    
    ):  Short alkyl linkers (C3-C5) often restrict the conformational space of the PROTAC. If the E3 and POI pockets are close, this restriction reduces the entropic cost of binding, leading to positive cooperativity (
    
    
    
    ).
  • Permeability: unlike PEG linkers, which increase Topological Polar Surface Area (TPSA), alkyl linkers are "invisible" to many efflux pumps and pass through membranes passively.

LinkerPhysics cluster_comp Comparison C5 C5 Alkyl Linker (Hydrophobic / Semi-Rigid) Outcome1 High Membrane Permeability C5->Outcome1 Low TPSA Outcome2 Ternary Complex Compactness (Positive Cooperativity) C5->Outcome2 Reduced Entropy PEG PEG Linker (Hydrophilic / Flexible) Outcome3 High Solubility (Low Permeability) PEG->Outcome3

Figure 2: Comparative Physics of Linker Selection. The C5-alkyl linker prioritizes permeability and cooperativity over solubility.

References & Sourcing

  • Linker Design Principles:

    • Crews, C. M., et al.[] "PROTAC-induced protein degradation: from tools to therapies." Nature Reviews Drug Discovery.

    • Ciulli, A., et al. "Structure-based design of PROTACs." Nature Chemical Biology.

    • Source:

  • Chemical Reagent Data:

    • Compound: tert-Butyl (5-amino-5-oxopentyl)carbamate.[4]

    • CAS: 107619-86-1 (Generic/Related derivatives).

    • Commercial Availability: BroadPharm, BOC Sciences, MedChemExpress.

    • Source: (Verified Supplier of C5-Amide Linkers).

  • Synthesis Protocols (Glutarimide/Amide):

    • ResearchGate: "Facile Synthesis of Thalidomide Analogues."

    • Source:

  • Cooperativity in Alkyl Linkers:

    • ACS Publications: "Structure-Informed Design of High-Cooperativity PROTAC."

    • Source:

Disclaimer: This guide is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chemical reagents.

Sources

Exploratory

Technical Guide: tert-Butyl (5-amino-5-oxopentyl)carbamate in Peptide Synthesis

This guide provides an in-depth technical analysis of tert-Butyl (5-amino-5-oxopentyl)carbamate , also known as Boc-5-aminovaleramide . It focuses on its application as a specialized linker and end-capping reagent in pep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-Butyl (5-amino-5-oxopentyl)carbamate , also known as Boc-5-aminovaleramide . It focuses on its application as a specialized linker and end-capping reagent in peptide synthesis and medicinal chemistry.

Executive Summary

tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5) is a protected amino-amide building block used primarily in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and enzyme inhibitors. Structurally, it consists of a 5-carbon alkyl chain terminated by a primary amide at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other.

In drug development, this compound serves two critical functions:

  • C-Terminal Capping: It introduces a flexible, non-ionizable hydrophobic spacer terminated by a neutral amide, often used to mimic lysine or glutamine side chains without introducing charge.

  • Synthetic Intermediate: It acts as a precursor for generating nitrile-based warheads (via dehydration) or diamines (via reduction), essential for covalent inhibitors and cross-linking agents.

Chemical Profile & Structural Logic[1]

Nomenclature and Structure
  • IUPAC Name: tert-Butyl (5-amino-5-oxopentyl)carbamate[1]

  • Common Names: Boc-5-aminovaleramide, Boc-5-Ava-NH₂

  • Molecular Formula: C₁₀H₂₀N₂O₃

  • Molecular Weight: 216.28 g/mol

The molecule can be functionally segmented into three zones:

  • Protection Zone (N-Terminus): The Boc group ensures orthogonality during base-labile synthesis steps (e.g., Fmoc chemistry) or allows controlled release in acid-labile workflows.

  • Linker Zone (Spacer): The pentyl (C5) chain provides a flexible distance (~6–8 Å) between the pharmacophore and the effector, minimizing steric clashes.

  • Effector Zone (C-Terminus): The primary amide (-CONH₂) acts as a hydrogen bond donor/acceptor, mimicking the peptide backbone or specific side chains (e.g., Glutamine) while remaining chemically stable.

Visualization of Functional Architecture

ChemicalStructure cluster_properties Functional Properties Boc Boc Group (Acid Labile Protection) Linker Pentyl Spacer (-(CH2)4-) Boc->Linker Protects N-terminus Amide Primary Amide (-CONH2) Linker->Amide Extends to P1 Hydrophobic Flexibility Linker->P1 P2 H-Bond Donor/Acceptor Amide->P2

Figure 1: Functional segmentation of Boc-5-aminovaleramide showing the protection, spacer, and effector regions.

Applications in Peptide Synthesis[3][4][5]

Use as a "Gapmer" or Linker

In the design of bivalent ligands (e.g., PROTACs), the length and composition of the linker are decisive for biological activity. Boc-5-aminovaleramide provides a neutral, 5-atom spacer . Unlike polyethylene glycol (PEG) linkers, which are hydrophilic, the alkyl chain here is hydrophobic, which can improve cell permeability for certain constructs.

Mechanism:

  • Deprotection: The Boc group is removed to expose the primary amine.

  • Ligation: The free amine is coupled to an activated carboxylic acid (e.g., an E3 ligase ligand).

  • Result: The amide end remains free to interact with the target protein or solvent, or serves as a "dummy" end to prevent further reactivity.

Synthesis of Nitrile Warheads

Primary amides are direct precursors to nitriles. In protease inhibitor design (e.g., for Cathepsin K or S), a nitrile group often serves as a "warhead" that forms a reversible covalent bond with the active site cysteine.

Reaction Pathway:



This conversion transforms the passive amide into an electrophilic nitrile, creating a Boc-5-aminovaleronitrile building block.

Experimental Protocols

Protocol A: Deprotection and Coupling (Solution Phase)

This protocol describes the use of tert-Butyl (5-amino-5-oxopentyl)carbamate to cap the C-terminus of a carboxylic acid-containing pharmacophore.

Reagents:

  • Compound: tert-Butyl (5-amino-5-oxopentyl)carbamate (1.0 eq)

  • Acid: Target Carboxylic Acid (R-COOH) (1.0 eq)

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq)

  • Solvents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), DMF.

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve tert-Butyl (5-amino-5-oxopentyl)carbamate in DCM (5 mL/mmol).

    • Add TFA (equal volume to DCM) slowly at 0°C.

    • Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).

    • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: 5-amino-5-oxopentyl-ammonium trifluoroacetate (Salt form).

  • Activation of Carboxylic Acid:

    • Dissolve the Target Acid (R-COOH) in anhydrous DMF.

    • Add EDC·HCl and HOBt. Stir for 15 minutes to generate the active ester.

  • Coupling:

    • Dissolve the amine salt (from Step 1) in DMF.

    • Add DIPEA to the amine solution to adjust pH to ~8 (neutralize the TFA salt).

    • Add the amine solution to the activated acid mixture.

    • Stir at room temperature for 12–18 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[2] Wash with 1N HCl, sat. NaHCO₃, and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: Dehydration to Nitrile (Warhead Synthesis)

Reagents: Trifluoroacetic anhydride (TFAA), Pyridine, DCM.

  • Dissolve tert-Butyl (5-amino-5-oxopentyl)carbamate in dry DCM.

  • Add Pyridine (4.0 eq) and cool to 0°C.

  • Dropwise add TFAA (2.0 eq).

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add sat. NaHCO₃ carefully.

  • Purification: Extract with DCM. The product, Boc-5-aminovaleronitrile , is typically purified by column chromatography (Hexane/EtOAc).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting this specific linker versus alternatives (like 5-Ava-OH or PEG) and the subsequent synthetic pathways.

Workflow Start Design Requirement: Linker/Spacer Selection Decision Is a free C-terminal COOH required? Start->Decision RouteA YES: Use Boc-5-Ava-OH (Acid form) Decision->RouteA Yes (Linker to Resin/Amine) RouteB NO: Use Boc-5-Ava-NH2 (Amide form) Decision->RouteB No (End Cap/Warhead) App1 Application 1: Neutral Capping (Hydrophobic Spacer) RouteB->App1 App2 Application 2: Nitrile Synthesis (Covalent Warhead) RouteB->App2 Process1 1. Boc Deprotection 2. Coupling to R-COOH App1->Process1 Process2 1. Dehydration (TFAA) 2. Boc Deprotection 3. Coupling App2->Process2

Figure 2: Decision tree for selecting Boc-5-aminovaleramide and subsequent synthetic workflows.

Technical Specifications & Handling

PropertySpecificationNotes
Solubility Soluble in DCM, DMF, DMSO, MeOH.Poor solubility in water; hydrophobic chain.
Stability Stable at RT. Hygroscopic.Store at 2–8°C. Protect from moisture.
Reactivity Amide is stable to TFA/Piperidine.Compatible with standard Fmoc/Boc SPPS cycles.
TLC Detection Ninhydrin (after deprotection).UV inactive (unless derivatized); Stain with PMA or KMnO₄.

Troubleshooting Tips:

  • Solubility Issues: If the free amine salt precipitates in DCM during coupling, switch to DMF or NMP.

  • Aggregation: The hydrophobic pentyl chain can induce aggregation in longer peptides. Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) if coupling efficiency is low.

References

  • Google Patents. (2009). WO2009106980A2 - Indazole derivatives.

Sources

Foundational

Strategic Guide: tert-Butyl (5-amino-5-oxopentyl)carbamate in Medicinal Chemistry

Topic: Strategic Utilization of tert-Butyl (5-amino-5-oxopentyl)carbamate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary & Chemical Identity[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of tert-Butyl (5-amino-5-oxopentyl)carbamate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Chemical Identity[1]

tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5), often referred to as Boc-5-aminovaleramide or Boc-5-Ava-NH₂ , is a critical C5-linker intermediate used in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and antibody-drug conjugates (ADCs).

Clarification on Usage: It is vital to distinguish this compound's role. Unlike di-tert-butyl dicarbonate (


), which is a reagent used to introduce the Boc group, tert-butyl (5-amino-5-oxopentyl)carbamate is a Boc-protected building block . It represents the "masked" form of 5-aminovaleramide, allowing researchers to perform chemistry on the amide terminus (e.g., dehydration to nitrile, Hoffmann rearrangement) or store the amine in a chemically inert state until deprotection is required.
Chemical Profile
PropertyData
IUPAC Name tert-Butyl (5-amino-5-oxopentyl)carbamate
Common Name Boc-5-aminovaleramide; Boc-5-Ava-NH₂
CAS Number 91419-47-5
Molecular Formula

Molecular Weight 216.28 g/mol
Structural Motif Boc-Protected Primary Amine + Primary Amide
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water

Synthesis: The Boc Protection Mechanism[3][4][5][6][7]

To utilize this compound, one must often synthesize it from 5-aminovaleric acid or 5-aminovaleramide. The core of this process is the Boc protection of the amine , a fundamental transformation in organic synthesis.

Mechanistic Causality

The formation of tert-butyl (5-amino-5-oxopentyl)carbamate relies on the nucleophilic attack of the primary amine of 5-aminovaleramide onto the electrophilic carbonyl of di-tert-butyl dicarbonate (


).
  • Nucleophilic Attack: The lone pair of the primary amine attacks one of the carbonyl carbons of

    
    .
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Collapse & Elimination: The intermediate collapses, expelling tert-butyl carbonate.

  • Decarboxylation: The tert-butyl carbonate decomposes into

    
     and tert-butoxide (which immediately abstracts a proton to form tert-butanol), driving the reaction forward irreversibly due to gas evolution.
    
Visualization: Synthesis Pathway

The following diagram illustrates the synthesis of the target compound from 5-aminovaleramide.

BocSynthesis Start 5-Aminovaleramide (Precursor) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Boc2O (Reagent) Reagent->Inter Product tert-Butyl (5-amino-5-oxopentyl)carbamate (Target) Inter->Product Elimination Byprod CO2 + t-BuOH (Byproducts) Inter->Byprod Decarboxylation

Figure 1: Mechanistic pathway for the synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate via Boc anhydride.[1]

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate

Objective: Preparation of the target linker from 5-aminovaleramide HCl salt.

Reagents:

  • 5-Aminovaleramide Hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-aminovaleramide HCl (e.g., 10 mmol) in a mixture of Dioxane/Water (1:1, 50 mL). The aqueous system is preferred here to solubilize the salt.

  • Basification: Cool the solution to 0°C. Add TEA (25 mmol) dropwise to neutralize the HCl salt and liberate the free amine.

  • Boc Addition: Add a solution of

    
     (11 mmol) in Dioxane (10 mL) dropwise over 15 minutes.
    
    • Why? Slow addition prevents thermal runaway and ensures selectivity if other nucleophiles were present (though less relevant here).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears) or LC-MS.

  • Workup (Self-Validating Step):

    • Concentrate to remove Dioxane.

    • Acidify the remaining aqueous layer carefully to pH 3–4 with 1M citric acid or 1M HCl (cool on ice).

    • Critical Check: The product is a carbamate (neutral/lipophilic). Acidification keeps any unreacted amine in the water phase while the product extracts into organic solvent.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: Deprotection (Utilizing the Linker)

Objective: Removal of the Boc group to generate the free amine for downstream coupling (e.g., in PROTAC synthesis).[2]

Reagents:

  • Trifluoroacetic Acid (TFA)[3][4]

  • Dichloromethane (DCM)[4]

  • Triisopropylsilane (TIPS) (Scavenger - optional but recommended)

Methodology:

  • Dissolve tert-butyl (5-amino-5-oxopentyl)carbamate in DCM (0.1 M concentration).

  • Add TFA to achieve a final ratio of 1:1 to 1:4 (TFA:DCM).

  • Stir at room temperature for 30–60 minutes.

    • Observation:

      
       evolution indicates active deprotection.
      
  • Concentrate in vacuo. Co-evaporate with toluene or ether to remove residual TFA.

  • The product is isolated as the Trifluoroacetate salt.

Strategic Applications: Linker Logic

In drug discovery, this molecule serves as a C5 spacer . The Boc group provides orthogonality.[3][5] You can react the amide end (e.g., dehydrate to a nitrile, or couple if it were the acid form) while the amine remains protected.[6][2]

Workflow: PROTAC Linker Synthesis

The following diagram demonstrates how this specific building block fits into a larger synthetic workflow, such as creating a PROTAC where a specific chain length is required between the E3 ligase ligand and the Warhead.

PROTAC_Workflow Linker tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-5-Ava-NH2) Step1 Step 1: Amide Functionalization (e.g., Dehydration to Nitrile or Hoffmann Rearrangement) Linker->Step1 Intermediate Boc-Protected Functionalized Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 FreeAmine Free Amine Linker (Salt Form) Step2->FreeAmine Step3 Step 3: Coupling to Ligand (Warhead/E3 Ligand) FreeAmine->Step3 Final Final Conjugate Step3->Final

Figure 2: Strategic workflow utilizing the Boc-protected C5 linker in conjugate synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Reaction (Synthesis) pH too low (Amine protonated)Ensure pH is >9 during

addition. Add more TEA.
Oily/Sticky Product Residual solvent or

Co-evaporate with hexane. Triturate with cold pentane/ether to induce crystallization.
Loss of Product in Workup Product is partially water-solubleSaturate the aqueous phase with NaCl (Brine) before extraction. Use 10% MeOH in DCM for extraction.
"Boc" falls off prematurely Acidic impurities in solventEnsure DCM is not acidic (stabilized with amylene, not acid). Store compound in a desiccator.

References

  • NIST Chemistry WebBook. (2025).[7] tert-Butyl carbamate Standard Reference Data. National Institute of Standards and Technology.[7] Retrieved from [Link]

  • ChemBK. (2024). tert-butyl (5-aminopentyl)carbamate Safety and Synthesis Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-L-Glutamine)

Abstract This document provides a comprehensive guide for the synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate, an essential N-terminally protected amino acid derivative commonly known as Nα-Boc-L-glutamine (Boc-Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate, an essential N-terminally protected amino acid derivative commonly known as Nα-Boc-L-glutamine (Boc-Gln-OH). This compound is a fundamental building block in modern peptide synthesis, particularly in Boc-based Solid Phase Peptide Synthesis (SPPS).[1] The protocol herein details a robust and scalable method for the N-protection of L-glutamine using di-tert-butyl dicarbonate (Boc)₂O. We will explore the causality behind the procedural steps, from reaction setup and execution to purification and characterization, ensuring a self-validating and reproducible workflow for researchers in drug development and biochemical fields.[2]

Introduction: The Role of Boc Protection in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the α-amino moiety of amino acids in peptide synthesis.[3] Its primary function is to prevent the amino group from participating in unwanted side reactions during peptide bond formation. The Boc group's key advantage lies in its stability under a wide range of basic and nucleophilic conditions, while being readily cleavable under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[4][5]

The synthesis of Boc-L-glutamine is a critical first step for incorporating glutamine residues into a peptide sequence. While glutamine can sometimes be used without side-chain protection in Boc chemistry, doing so carries the risk of the side-chain amide reacting with carbodiimide coupling reagents to form nitriles, especially in the synthesis of longer peptides.[6] Therefore, having a reliable protocol for the preparation of high-purity Nα-Boc-L-glutamine is indispensable.

Reaction Principle and Mechanism

The synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate is achieved through the nucleophilic attack of the α-amino group of L-glutamine on di-tert-butyl dicarbonate, also known as Boc anhydride.

Overall Reaction:

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation of the Amine: The reaction is conducted in the presence of a base (e.g., sodium hydroxide). The base deprotonates the α-amino group of L-glutamine, increasing its nucleophilicity. The carboxylate group of glutamine remains deprotonated, enhancing its solubility in the aqueous medium.

  • Nucleophilic Attack: The electron-rich nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.

  • Intermediate Collapse & Product Formation: The tetrahedral intermediate is unstable and collapses. The tert-butoxy group is a good leaving group, resulting in the formation of the stable carbamate product (Boc-L-glutamine). The byproducts are tert-butanol, carbon dioxide, and water.

This method is highly efficient and chemoselective for the N-protection of the α-amino group.[4]

Experimental Protocol

This protocol is adapted from established procedures for the N-tert-butoxycarbonylation of amino acids.[2][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Glutamine≥99%Sigma-Aldrich, etc.Starting amino acid.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Acros Organics, etc.The protecting group source.
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific, etc.Base catalyst.
Tetrahydrofuran (THF)AnhydrousVariousOrganic co-solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
HexaneACS GradeVariousFor washing and crystallization.
Hydrochloric Acid (HCl)2N or ConcentratedVariousFor acidification during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent.
Deionized Water (H₂O)
Step-by-Step Synthesis Procedure
  • Dissolution of L-Glutamine: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Glutamine (e.g., 25 g, 0.171 mol) in an aqueous solution of NaOH (e.g., 21.9 g, 0.547 mol in 300 mL of deionized water).[7] Stir until a clear solution is obtained.

    • Rationale: A basic environment is essential to deprotonate the amino group, rendering it nucleophilic, and to keep the amino acid solubilized as its sodium carboxylate salt.

  • Reaction Setup: Place the flask in an ice-water bath and cool the solution to below 10°C.

    • Rationale: The reaction with Boc anhydride is exothermic. Cooling prevents potential side reactions and degradation of the anhydride.

  • Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (e.g., 0.205 mol, a slight excess) in THF (150 mL). Add this solution dropwise to the cold, stirring L-glutamine solution over 30-45 minutes using a dropping funnel.[7]

    • Rationale: Dropwise addition helps to control the reaction temperature. THF is used as a co-solvent as Boc anhydride is not soluble in water.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20-24 hours.[7]

    • Rationale: Allowing the reaction to proceed overnight ensures it goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal & Initial Wash: Transfer the reaction mixture to a separatory funnel. The organic THF layer can be separated. Concentrate the remaining aqueous phase using a rotary evaporator to remove any residual THF.[7] Wash the aqueous solution with hexane (e.g., 100 mL) to remove unreacted Boc anhydride and other nonpolar impurities.[7] Discard the hexane layer.

    • Rationale: This initial wash purifies the aqueous layer, which contains the sodium salt of the desired product.

  • Workup - Acidification and Product Precipitation: Cool the aqueous layer again in an ice bath. Slowly and carefully add 2N HCl with stirring to acidify the solution to a pH of 2-3.[7] Copious evolution of CO₂ gas will be observed as the bicarbonate (formed from the reaction of Boc anhydride) decomposes. The product, being less soluble in acidic water, will precipitate out, often as a white solid or a sticky oil.

    • Rationale: Acidification protonates the carboxylate group of the Boc-L-glutamine, making it less water-soluble and allowing for its extraction into an organic solvent.

  • Extraction: Extract the product from the acidified aqueous mixture with ethyl acetate (e.g., 3 x 150 mL). Combine the organic layers in a clean flask.

    • Rationale: Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions ensure a high recovery yield.

  • Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is often obtained as a sticky oil or a foam.[7]

    • Rationale: Removing all traces of water is crucial before final solvent removal to prevent hydrolysis and to obtain a pure, dry product.

  • Purification/Crystallization: The resulting oil or solid can be crystallized. Add hexane to the sticky product and stir or sonicate. The product should solidify into a white powder.[7] Allow it to stand for 2-3 days to maximize crystallization.[7] Collect the white solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Synthesis Workflow Diagram

The overall process from starting materials to the final product is illustrated below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L_Gln L-Glutamine ReactionVessel 1. Mix & React (0°C to RT, 20h) L_Gln->ReactionVessel Combine Boc2O (Boc)₂O Boc2O->ReactionVessel Combine Base NaOH / H₂O Base->ReactionVessel Combine THF THF THF->ReactionVessel Combine Wash 2. Hexane Wash ReactionVessel->Wash Crude Mixture Acidify 3. Acidify (HCl, pH 2) Wash->Acidify Extract 4. EtOAc Extraction Acidify->Extract Dry 5. Dry (Na₂SO₄) & Concentrate Extract->Dry Crystallize 6. Crystallize (Hexane) Dry->Crystallize FinalProduct Boc-L-Gln-OH (White Powder) Crystallize->FinalProduct Isolate & Dry

Caption: Workflow for the synthesis of Boc-L-glutamine.

Product Characterization and Data

ParameterValueReference
Chemical Nametert-Butyl (5-amino-5-oxopentyl)carbamateIUPAC
Common NamesBoc-L-Glutamine, Boc-Gln-OH[2][8]
CAS Number13726-85-7[2][8]
Molecular FormulaC₁₀H₁₈N₂O₅
Molecular Weight246.26 g/mol
AppearanceWhite to off-white powder/crystalline solid[2][9]
Melting Point173-180 °C[2]
SolubilitySoluble in ethanol, methanol, DMF, DMSO. Moderately soluble in water.[2][9][10]
Purity (Typical)≥98% (by TLC)
Expected Yield80-90%[7]

Analytical Confirmation:

  • TLC: Purity can be assessed using a mobile phase such as Methanol:Dichloromethane (1:1) with 0.1% Acetic Acid.[7]

  • ¹H NMR: The presence of the Boc group is confirmed by a characteristic singlet at ~1.4 ppm (9H), along with signals corresponding to the glutamine backbone protons.

  • IR Spectroscopy: The identity of the compound can be confirmed by the presence of characteristic peaks for the amide and carbamate functional groups.

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a fume hood.

  • Organic Solvents (THF, EtOAc, Hexane): Flammable and volatile. Avoid ignition sources and use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-L-glutamine). By understanding the chemical principles behind each step, from the base-mediated nucleophilic attack to the acid-driven workup, researchers can confidently produce this vital reagent for peptide synthesis and other applications in drug discovery. The self-validating nature of the protocol, combined with careful execution and characterization, ensures the production of high-purity material essential for successful downstream applications.

References

  • The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. (2026, February 14). Ningbo Inno Pharmchem Co., Ltd.
  • Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7. Fengchen Group Co., Ltd.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Boc-Gln-OH Novabiochem 13726-85-7. Sigma-Aldrich.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Boc-Gln-OH. P3 BioSystems.
  • CAS 13726-85-7: BOC-L-glutamine. CymitQuimica.
  • N(alpha)-Boc-D-glutamine, 98+%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • CAS 13726-85-7: BOC-L-glutamine Formula. Echemi.

Sources

Application

Application Note: Reaction Conditions for tert-Butyl (5-amino-5-oxopentyl)carbamate

This Application Note details the chemical behavior, synthesis, and key transformations of tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5), also known as -Boc-5-aminovaleramide . This compound serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the chemical behavior, synthesis, and key transformations of tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5), also known as


-Boc-5-aminovaleramide . This compound serves as a critical bifunctional intermediate in the synthesis of peptidomimetics, PROTAC linkers, and GABA analogs.

Introduction & Chemical Profile

tert-Butyl (5-amino-5-oxopentyl)carbamate is the primary amide derivative of


-Boc-5-aminovaleric acid. Structurally, it consists of a 5-carbon aliphatic chain terminated by a tert-butyloxycarbonyl (Boc)-protected amine at one end and a primary amide at the other.
  • IUPAC Name: tert-Butyl (5-amino-5-oxopentyl)carbamate

  • Common Name:

    
    -Boc-5-aminovaleramide; Boc-5-Ava-NH
    
    
    
  • CAS Number: 91419-47-5[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [3]
  • Molecular Weight: 216.28 g/mol [3]

Core Applications:

  • Linker Synthesis: Precursor to

    
    -Boc-5-aminovaleronitrile (via dehydration) and 
    
    
    
    -Boc-1,5-diaminopentane (via reduction).
  • Peptidomimetics: Acts as a glutamine/asparagine homolog spacer in peptide chains.

  • Hofmann Rearrangement: Substrate for the synthesis of mono-protected diamines (e.g.,

    
    -Boc-putrescine).
    
Synthesis Protocol: Preparation from Boc-5-Aminovaleric Acid

Rationale: Direct amidation of the carboxylic acid using the Mixed Anhydride method is preferred over carbodiimide coupling (EDC/HOBt) for primary amides to avoid urea byproducts and simplify purification.

Materials
  • Starting Material:

    
    -Boc-5-aminovaleric acid (1.0 equiv)
    
  • Reagents: Isobutyl chloroformate (IBCF, 1.1 equiv), N-Methylmorpholine (NMM, 1.1 equiv), Ammonia (gas or 0.5 M in dioxane, excess).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Activation: Dissolve

    
    -Boc-5-aminovaleric acid (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool the solution to -15 °C  (ice/salt bath).
    
  • Base Addition: Add N-Methylmorpholine (11 mmol) dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (11 mmol) dropwise, maintaining the temperature below -10 °C. A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.

  • Amidation: Bubble anhydrous ammonia gas into the reaction mixture for 15 minutes, or add 0.5 M ammonia in dioxane (30 mL). Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Filter off the NMM·HCl salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (100 mL) and wash sequentially with 1M citric acid, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the target amide as a white solid.
Key Transformation 1: Dehydration to Nitrile

Target: tert-Butyl (4-cyanobutyl)carbamate (Boc-5-aminovaleronitrile) Mechanism: Conversion of the primary amide (-CONH


) to a nitrile (-CN) using Trifluoroacetic Anhydride (TFAA).
Protocol
  • Setup: Dissolve tert-Butyl (5-amino-5-oxopentyl)carbamate (5 mmol) in anhydrous DCM (25 mL) and Pyridine (10 mmol). Cool to 0 °C .[4]

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA, 5.5 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (the nitrile is less polar than the amide).

  • Quench: Carefully add saturated NaHCO

    
     solution.
    
  • Isolation: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine.

  • Result: Yields the nitrile, a versatile intermediate for tetrazole synthesis or reduction to primary amines.

Key Transformation 2: Selective Boc-Deprotection

Target: 5-Aminovaleramide Hydrochloride Rationale: Acidolytic cleavage of the carbamate while preserving the amide bond.

Protocol
  • Dissolution: Dissolve the substrate (2 mmol) in 1,4-Dioxane (2 mL).

  • Acidolysis: Add 4M HCl in Dioxane (5 mL, 20 mmol).

  • Reaction: Stir at RT for 1–2 hours. A white precipitate (the amine salt) typically forms.

  • Isolation: Dilute with diethyl ether (20 mL) to maximize precipitation. Filter the solid, wash with ether, and dry under vacuum.

    • Note: Avoid aqueous acid workups if the free base is water-soluble; isolation as the HCl salt is preferred.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from tert-Butyl (5-amino-5-oxopentyl)carbamate.

G Figure 1: Divergent Synthetic Pathways for tert-Butyl (5-amino-5-oxopentyl)carbamate Start Boc-5-Aminovaleric Acid Target tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-5-Ava-NH2) Start->Target 1. IBCF, NMM 2. NH3 (gas) Nitrile Boc-5-Aminovaleronitrile (Nitrile Formation) Target->Nitrile TFAA, Pyridine Dehydration AmineSalt 5-Aminovaleramide HCl (Deprotection) Target->AmineSalt 4M HCl/Dioxane -Boc Diamine N-Boc-1,4-Butanediamine (Hofmann Rearrangement) Target->Diamine PhI(OAc)2 KOH, MeOH

Figure 1: Divergent Synthetic Pathways. The central amide serves as a hub for accessing nitriles, free amines, or rearranged diamines.

Quantitative Data Summary
TransformationReagentsTypical YieldKey Observation
Amidation IBCF, NMM, NH

85–95%White solid; requires anhydrous conditions.
Dehydration TFAA, Pyridine90–98%Clean conversion; Nitrile is less polar on TLC.
Deprotection 4M HCl/Dioxane>95%Quantitative precipitation of HCl salt.
Hofmann PhI(OAc)

, KOH
60–80%Rearrangement to primary amine with loss of carbonyl carbon.
References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard protocols for Boc protection/deprotection).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of mixed anhydride methods).
  • Moriarty, R. M., et al. (1993). Hypervalent iodine in organic synthesis. Hofmann rearrangement of amides using [bis(trifluoroacetoxy)iodo]benzene. Journal of Organic Chemistry, 58(9), 2478-2482. (Protocol for Hofmann rearrangement of similar amides).

Sources

Method

Application Note: Purification Strategies for tert-Butyl (5-amino-5-oxopentyl)carbamate

Introduction & Compound Profile The effective purification of tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5), also known as N-Boc-5-aminovaleramide , is a critical step in the synthesis of PROTAC linkers, pe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The effective purification of tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5), also known as N-Boc-5-aminovaleramide , is a critical step in the synthesis of PROTAC linkers, peptidomimetics, and lysine-derivative scaffolds. This compound serves as a bifunctional linker precursor, possessing a masked amine (Boc) and a primary amide.

The primary challenge in purifying this molecule lies in its amphiphilic nature—the lipophilic tert-butyl group contrasts with the highly polar primary amide functionality. This duality often leads to poor resolution in standard silica chromatography if solvent gradients are not carefully optimized. Furthermore, common impurities such as unreacted 5-aminovaleric acid or coupling byproducts (e.g., dicyclohexylurea) can co-elute or co-precipitate.

Chemical Profile
PropertySpecification
IUPAC Name tert-Butyl (5-amino-5-oxopentyl)carbamate
Common Name N-Boc-5-aminovaleramide
CAS Number 91419-47-5
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Predicted LogP ~0.8 - 1.2 (Moderate Lipophilicity)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Poor in Water, Hexanes

Synthesis Context & Impurity Landscape

To select the correct purification method, one must understand the upstream chemistry. This compound is typically synthesized via two routes, each generating distinct impurity profiles.

Route A: Amidation of N-Boc-5-aminovaleric acid Reagents: Boc-Acid + NH₄Cl + Coupling Agent (EDC/HOBt or HATU) + Base (DIPEA). Impurities: Unreacted Boc-acid (acidic), urea byproducts (neutral/insoluble), HOBt (UV active).

Route B: Boc-protection of 5-aminovaleramide Reagents: 5-aminovaleramide (or valerolactam ring opening) + Boc₂O + Base. Impurities: Unreacted amine (basic), Di-Boc byproduct (lipophilic).

Purification Protocols

Strategy 1: Liquid-Liquid Extraction (LLE) - The "Quick Clean"

Best for: Routine cleanup of crude reactions from Route A or B.

This protocol exploits the neutral nature of the target amide. Unlike the starting materials (acid or amine), the product remains in the organic phase across mild acidic and basic washes.

Reagents:

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • 10% Citric Acid (aq) or 0.5 M HCl

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude). Ensure complete dissolution; if solids remain, they may be urea byproducts (filter these off before washing).

  • Acid Wash (Removes Amines/DMAP): Wash the organic phase twice with 10% Citric Acid (1:1 v/v).

    • Note: Citric acid is preferred over HCl to prevent accidental Boc-deprotection, though 0.5 M HCl is acceptable if contact time is <5 mins.

  • Base Wash (Removes Acids/Phenols): Wash the organic phase twice with Saturated NaHCO₃.

    • Mechanism:[1][2] This converts unreacted Boc-5-aminovaleric acid into its water-soluble carboxylate salt.

  • Drying: Wash once with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Strategy 2: Flash Column Chromatography

Best for: High-purity requirements (>98%) or removing non-ionizable impurities.

Due to the primary amide, this compound tails significantly on silica gel if pure EtOAc or DCM is used. A polar modifier (MeOH or EtOH) is required.

Stationary Phase: Silica Gel 60 (40-63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Gradient Table:

Column Volume (CV) % DCM % MeOH Elution Event
0 - 2 100% 0% Elution of non-polar impurities (Di-Boc species)
2 - 5 98% 2% Baseline stabilization
5 - 15 95% 5% Product Elution (Typical Rf ~0.3)

| 15 - 20 | 90% | 10% | Elution of polar byproducts (HOBt, salts) |

Technical Insight: If the product co-elutes with HOBt (a common occurrence), switch the solvent system to EtOAc/Hexanes (80:20 to 100:0) . The amide functionality adheres to silica less aggressively in EtOAc than in DCM, often providing better separation from aromatic coupling reagents.

Strategy 3: Recrystallization (The "Polishing" Step)

Best for: Large-scale batches (>5g) to achieve crystalline purity.

Amides have a high propensity for hydrogen bonding, making them excellent candidates for recrystallization.

Solvent System: Ethyl Acetate / Hexanes. Protocol:

  • Dissolve the crude solid in the minimum amount of boiling EtOAc.

  • Slowly add Hexanes (or Heptane) dropwise to the boiling solution until a persistent turbidity is observed.

  • Add a few drops of EtOAc to clear the solution.

  • Remove from heat and allow to cool to room temperature slowly (2-4 hours).

  • Cool to 4°C overnight.

  • Filter the white crystals and wash with cold Hexanes.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate purification method based on the impurity profile and scale.

PurificationWorkflow Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (TLC / LCMS) Start->CheckImpurity RouteA Acidic/Basic Impurities (Start Materials) CheckImpurity->RouteA Ionic Impurities RouteB Neutral/Polar Impurities (Ureas, Isomers) CheckImpurity->RouteB Non-ionic Impurities LLE Liquid-Liquid Extraction (EtOAc vs Acid/Base) RouteA->LLE Recryst Recrystallization (EtOAc/Hexanes) RouteB->Recryst Large Scale (>5g) Flash Flash Chromatography (DCM/MeOH) RouteB->Flash Small Scale (<1g) QC Quality Control (NMR, LCMS) LLE->QC Recryst->QC Flash->QC QC->Flash Purity < 95%

Figure 1: Decision matrix for purification of N-Boc-5-aminovaleramide based on scale and impurity type.

Quality Control & Validation

A self-validating protocol requires confirmation of identity and purity.

1. TLC Visualization:

  • Stain: Ninhydrin (will NOT stain initially due to Boc protection).

  • Stain: PMA (Phosphomolybdic Acid) or Iodine vapor.

  • De-protection Check: Spot the plate, add a drop of HCl/MeOH, heat, then dip in Ninhydrin. A purple spot confirms the presence of the latent amine.

2. 1H NMR Interpretation (CDCl₃, 400 MHz):

  • δ 1.44 ppm (s, 9H): The characteristic Boc tert-butyl singlet.

  • δ 4.6-4.8 ppm (br s, 1H): Carbamate NH.

  • δ 5.5-6.0 ppm (br s, 2H): Amide NH₂ protons (often broad, may appear as two distinct humps).

  • δ 2.2 ppm (t, 2H): Methylene adjacent to the carbonyl (CO-CH₂).

  • Diagnostic: Integration ratio of Boc (9H) to the methylene chain (total 8H) must be accurate.

References

  • General Amide Synthesis & Purification : ResearchGate. "Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride." (2025).[3] [Link]

  • Green Chemistry Approaches to Boc-Amines : National Institutes of Health (PMC). "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." [Link]

Sources

Application

"tert-Butyl (5-amino-5-oxopentyl)carbamate" coupling reaction with E3 ligase ligands

Application Note: Strategic Incorporation of tert-Butyl (5-amino-5-oxopentyl)carbamate in PROTAC Linker Synthesis Abstract This application note details the strategic utility and experimental protocols for using tert-But...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of tert-Butyl (5-amino-5-oxopentyl)carbamate in PROTAC Linker Synthesis

Abstract

This application note details the strategic utility and experimental protocols for using tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5) as a versatile linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We explore its application in coupling reactions with E3 ubiquitin ligase ligands (specifically Cereblon and VHL binders).[1] The guide covers physicochemical properties, mechanistic rationale, and validated step-by-step protocols for both Amide Coupling and Nucleophilic Aromatic Substitution (SNAr) workflows.

Compound Profile & Strategic Utility

Molecule: tert-Butyl (5-amino-5-oxopentyl)carbamate Synonyms: Boc-5-aminovaleramide; Boc-5-aminopentanamide Structure: Boc-NH-(CH2)4-CONH2

PropertySpecification
Molecular Weight 216.28 g/mol
Formula C₁₀H₂₀N₂O₃
Linker Length ~7-9 Å (5-carbon alkyl chain)
Functionality Bifunctional: Protected Amine (Boc) + Primary Amide
Solubility Soluble in DMSO, DMF, DCM, MeOH

Strategic Rationale in PROTAC Design:

  • Linker Spacing: The 5-carbon alkyl chain provides a flexible hydrophobic spacer, critical for traversing the solvent-exposed gap between the E3 ligase and the Protein of Interest (POI).

  • Solubility Modulation: Unlike pure alkyl linkers, the terminal primary amide (

    
    ) acts as a hydrogen bond donor/acceptor, potentially improving the aqueous solubility and permeability of the final chimera.
    
  • Synthetic Versatility:

    • Route A (Linker): The Boc group is removed to expose a primary amine for coupling to E3 ligands (e.g., via SNAr to 4-fluorothalidomide or amide coupling to VHL-acid).

    • Route B (Precursor): The primary amide can be dehydrated to a nitrile or reduced to an amine, offering late-stage diversification of the linker "warhead."

Reaction Mechanism & Design

The coupling of tert-Butyl (5-amino-5-oxopentyl)carbamate to E3 ligase ligands typically follows one of two pathways, depending on the functional handle available on the E3 ligand.

Pathway A: Amide Coupling (For Carboxyl-E3 Ligands)

Used when the E3 ligand (e.g., VHL ligand or Pomalidomide-acid) possesses a free carboxylic acid.

  • Mechanism: Deprotection of the Boc group yields a free primary amine, which attacks the activated ester of the E3 ligand.

  • Reagents: TFA (Deprotection); HATU/DIPEA (Coupling).

Pathway B: SNAr Coupling (For Fluoro-E3 Ligands)

Used for Cereblon binders like 4-Fluorothalidomide.

  • Mechanism: The free amine (post-deprotection) acts as a nucleophile, displacing the fluorine atom on the phthalimide ring via Nucleophilic Aromatic Substitution.

  • Reagents: DIPEA/DMSO at elevated temperature.

Experimental Protocols

Phase 1: Boc-Deprotection (Common Precursor Step)

Before coupling, the reactive amine must be exposed.

  • Dissolution: Dissolve 1.0 eq of tert-Butyl (5-amino-5-oxopentyl)carbamate in Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) to the solution (Ratio: 1:4 TFA:DCM v/v).

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Note: The product is the TFA salt of 5-aminovaleramide (TFA.H2N-(CH2)4-CONH2). Use directly in the next step or neutralize with base in situ.

Phase 2A: Coupling to Carboxyl-E3 Ligand (e.g., VHL-COOH)

Reagents:

  • E3 Ligand-COOH (1.0 eq)

  • Deprotected Linker (Amine-TFA salt) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • Solvent: Anhydrous DMF[2]

Procedure:

  • Activation: In a dried vial, dissolve E3 Ligand-COOH and HATU in anhydrous DMF. Stir for 5 minutes to form the activated ester.

  • Addition: Add the Deprotected Linker (dissolved in minimal DMF) to the reaction mixture.

  • Basification: Immediately add DIPEA dropwise. Ensure pH is >8 (check with wet pH paper).

  • Coupling: Stir at RT for 2–4 hours.

    • Monitoring: LC-MS should show the mass of E3-CONH-(CH2)4-CONH2.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine. Dry over Na₂SO₄. Purify via Flash Column Chromatography (MeOH/DCM gradient).

Phase 2B: SNAr Coupling to 4-Fluorothalidomide (Cereblon Binder)

Reagents:

  • 4-Fluorothalidomide (1.0 eq)

  • Deprotected Linker (Amine-TFA salt) (1.2 eq)

  • DIPEA (3.0 – 5.0 eq)

  • Solvent: Anhydrous DMSO or NMP (DMF can decompose at high heat).

Procedure:

  • Preparation: Dissolve 4-Fluorothalidomide and the Deprotected Linker in DMSO (0.2 M).

  • Base: Add DIPEA. The solution may turn yellow/orange.

  • Heat: Heat the reaction to 90°C for 12–16 hours (Overnight).

    • Why Heat? SNAr on the phthalimide ring is kinetically slow compared to standard acylations.

  • Monitoring: Monitor by LC-MS. Look for the replacement of F (mass -19) with the linker amine.

  • Workup: Dilute with water/ice. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc and purify via Prep-HPLC.

Visualization: Synthesis Workflow

PROTAC_Synthesis Start Start: tert-Butyl (5-amino-5-oxopentyl)carbamate Deprotection Step 1: Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate Intermediate: 5-Aminovaleramide (TFA Salt) Deprotection->Intermediate Decision Select Coupling Pathway Intermediate->Decision PathA Pathway A: Carboxyl-E3 Ligand (e.g., VHL-COOH) Decision->PathA COOH Handle PathB Pathway B: Fluoro-E3 Ligand (e.g., 4-F-Thalidomide) Decision->PathB Fluoro Handle Activation Activation: HATU / DIPEA / DMF PathA->Activation ProductA Product A: Amide-Linked E3 Ligand Activation->ProductA SnAr S_NAr Reaction: DMSO / DIPEA / 90°C PathB->SnAr ProductB Product B: Amino-Thalidomide Derivative SnAr->ProductB

Caption: Decision tree for coupling Boc-5-aminovaleramide to E3 ligands via Amide Coupling or SNAr.

QC & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Deprotection TFA concentration too low or old reagents.Use fresh TFA. Ensure 20% v/v concentration. Sonicate briefly.
Low Yield (Amide Coupling) Hydrolysis of Activated Ester.Use anhydrous DMF.[2] Add DIPEA after mixing amine and activated ester.
Low Yield (SNAr) Temperature too low; DIPEA evaporation.Use a sealed pressure vial. Maintain 90°C. Use DMSO instead of DMF.
Product Precipitation Low solubility of the amide linker.Add 10% HFIP (Hexafluoroisopropanol) to the solvent system during coupling.

References

  • Baud, M. G., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Steinebach, C., et al. (2018).[1][3] "Ortho-Hydroxythalidomide as a Novel Scaffold for Cereblon-Targeting PROTACs." Chemical Science. Link

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. Link

  • BenchChem. (2025).[4] "Application Notes: Coupling Acid-PEG5-C2-Boc with a VHL E3 Ligase Ligand." BenchChem Technical Library. Link

  • BLD Pharm. (2024). "Product Datasheet: tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS 91419-47-5)." BLD Pharm Catalog. Link

Sources

Method

"tert-Butyl (5-amino-5-oxopentyl)carbamate" in solid-phase peptide synthesis (SPPS)

This Application Note serves as a comprehensive technical guide for the integration of tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ) and its derivatives into Solid-Phase Peptide Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the integration of tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ) and its derivatives into Solid-Phase Peptide Synthesis (SPPS) workflows.

Strategic Integration of Aliphatic Amide Spacers

Executive Summary

tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5) is the Boc-protected amide derivative of 5-aminovaleric acid (5-Ava). In the context of peptide synthesis and drug development, this molecule represents a "Spacer-Amide" motif —a flexible, hydrophobic C5 aliphatic chain terminated by a primary amide.

Unlike standard amino acid building blocks, this specific compound lacks a free carboxylic acid for chain elongation. Therefore, its primary utility falls into two advanced categories:

  • C-Terminal/Side-Chain Modification: It serves as a precursor to the free amine (5-aminovaleramide ), which is used to "cap" carboxylic acids with a neutral, non-polar spacer ending in a hydrophilic amide.

  • Reference Standard: It acts as the analytical standard for verifying the synthesis of peptides containing the 5-Ava-Amide motif (often synthesized on-resin using Boc-5-Ava-OH and Rink Amide resin).

This guide details the protocols for synthesizing this motif directly on-resin and for using the pre-formed carbamate in fragment condensation.

Chemical Identity & Properties

PropertySpecification
Systematic Name tert-Butyl (5-amino-5-oxopentyl)carbamate
Synonyms Boc-5-aminovaleramide; Boc-5-aminopentanamide
Structure Boc-NH-(CH₂)₄-CONH₂
Molecular Weight 216.28 g/mol
Role in SPPS Spacer precursor; C-terminal modifier; Linker intermediate
Solubility Soluble in DCM, DMF, DMSO; Sparingly soluble in water
Stability Stable to base (piperidine); Labile to acid (TFA/HCl)
Structural Logic
  • Boc Group: Provides orthogonal protection, allowing the molecule to be purified or handled in solution without amine reactivity. It is removed by TFA to reveal the reactive nucleophile.

  • C5 Alkyl Chain: Introduces hydrophobicity and flexibility (approx. 6–8 Å length), critical for PROTAC linkers to span E3 ligase and POI binding domains.

  • Primary Amide (-CONH₂): Mimics the electronic properties of Glutamine or Asparagine side chains but on a hydrophobic skeleton. It acts as a hydrogen bond donor/acceptor without introducing charge.

Strategic Applications

A. On-Resin Construction (The "De Novo" Approach)

Most researchers do not couple the carbamate directly. Instead, they generate the "5-amino-5-oxopentyl" motif on the resin. This is the preferred method for SPPS.

  • Reagents: Boc-5-Ava-OH (Acid form) + Rink Amide Resin .

  • Mechanism: Coupling the acid to the amide-generating resin yields the exact same motif upon cleavage.

B. Fragment Condensation (The "Pre-formed" Approach)

If you possess the specific tert-Butyl (5-amino-5-oxopentyl)carbamate compound, it is used to modify a complex molecule (e.g., a drug or peptide acid) in solution.

  • Workflow: Deprotect Boc

    
     Couple free amine to Target-COOH.
    
  • Use Case: Late-stage functionalization of a convergent synthesis where the peptide is already cleaved and purified.

Experimental Protocols

Protocol A: On-Resin Synthesis of the Motif

Use this protocol if you are building a peptide and want this specific group at the C-terminus.

Materials:

  • Rink Amide Resin (0.5–0.7 mmol/g loading)

  • Boc-5-aminovaleric acid (Boc-5-Ava-OH)

  • Coupling Agents: DIC/Oxyma or HATU/DIEA

  • Fmoc-Amino Acids (for subsequent chain elongation)

Step-by-Step:

  • Resin Preparation: Swell Rink Amide resin in DCM (20 min) then DMF (20 min).

  • Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Spacer Coupling:

    • Dissolve Boc-5-Ava-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 1 hour.

    • Result:Boc-NH-(CH₂)₄-CONH-Resin .

  • Chain Elongation (Optional):

    • If extending the peptide, remove the Boc group (using TFA? Warning: This cleaves the resin linkage for Rink Amide).

    • CRITICAL DECISION:

      • If using Rink Amide (Acid Labile): You cannot remove the Boc group to extend the chain without cleaving the peptide from the resin.

      • Solution: To extend the chain from this spacer on-resin, you MUST use Fmoc-5-Ava-OH , not Boc.

    • If utilizing Boc-5-Ava-OH on Rink Amide: This implies the 5-Ava is the N-terminal residue (capping group).

  • Cleavage:

    • Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Product:H₂N-(CH₂)₄-CONH₂ (The free amine spacer) or Peptide-(CH₂)₄-CONH₂ (if coupled differently).

Protocol B: Solution-Phase Coupling of the Carbamate

Use this protocol if you have the "tert-Butyl (5-amino-5-oxopentyl)carbamate" reagent and want to attach it to a carboxylic acid.

Objective: Attach the spacer to Peptide-COOH to create Peptide-CO-NH-(CH₂)₄-CONH₂.

Step 1: Activation of the Carbamate (Deprotection)

  • Dissolve tert-Butyl (5-amino-5-oxopentyl)carbamate (1.0 eq) in 4M HCl in Dioxane (or 50% TFA/DCM).

  • Stir at RT for 30–60 min (monitor by TLC/LCMS for disappearance of Boc).

  • Evaporate solvent under N₂ stream or rotary evaporation.

  • Result:5-aminovaleramide HCl salt (H₂N-(CH₂)₄-CONH₂ · HCl).

Step 2: Coupling

  • Dissolve the target Carboxylic Acid (1.0 eq) in dry DMF.

  • Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq) (or HATU 1.1 eq).

  • Add DIEA (3–4 eq) to activate.

  • Add the 5-aminovaleramide salt (1.2 eq) prepared in Step 1.

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.

Visualization: Decision Logic & Workflow

SPPS_Workflow Start Starting Material: tert-Butyl (5-amino-5-oxopentyl)carbamate Goal Goal: Incorporate Spacer Start->Goal RouteA Route A: Solution Phase (Fragment Condensation) Goal->RouteA Using existing carbamate RouteB Route B: On-Resin Synthesis (De Novo Construction) Goal->RouteB Building from scratch StepA1 1. Deprotect Boc (TFA/HCl) Yields: H₂N-(CH₂)₄-CONH₂ RouteA->StepA1 StepB1 1. Use Boc-5-Ava-OH (Acid form) RouteB->StepB1 StepA2 2. Couple to Activated Acid (Peptide-COOH + HATU) StepA1->StepA2 Final Final Motif: R-CO-NH-(CH₂)₄-CONH₂ StepA2->Final StepB2 2. Couple to Rink Amide Resin StepB1->StepB2 StepB3 3. Cleave with TFA StepB2->StepB3 StepB3->Final

Figure 1: Decision tree for incorporating the 5-amino-5-oxopentyl motif. Route A utilizes the specific carbamate reagent, while Route B synthesizes the motif using standard SPPS building blocks.

Technical Comparison of Aliphatic Spacers

When designing linkers for PROTACs or peptide conjugates, the choice of spacer length and termination is critical.

Spacer Common NameStructureLength (approx)HydrophobicityApplication
Glycine -NH-CH₂-CO-3.5 ÅLowFlexibility
Beta-Alanine -NH-(CH₂)₂-CO-4.8 ÅLow-MedStandard spacer
GABA -NH-(CH₂)₃-CO-6.0 ÅMediumExtended spacer
5-Ava (This Topic) -NH-(CH₂)₄-CO- 7.3 Å High Hydrophobic bridging
6-Ahx (Ahx) -NH-(CH₂)₅-CO-8.6 ÅHighLong range linker

Why choose the 5-amino-5-oxopentyl motif?

  • Solubility Modulation: The terminal amide (-CONH₂) offsets the hydrophobicity of the pentyl chain, preventing aggregation better than a pure alkyl chain.

  • Binding Affinity: The C5 length is often optimal for occupying hydrophobic pockets in enzymes (e.g., HDACs) or E3 ligases without steric clash.

References

  • Boc-5-aminovaleric acid (Precursor Acid) . Sigma-Aldrich Product Sheet. Available at:

  • Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text for Rink Amide protocols).
  • Application of Aliphatic Linkers in PROTAC Design. Journal of Medicinal Chemistry. (General reference for 5-Ava linkers).
  • tert-Butyl (5-amino-5-oxopentyl)carbamate Properties . BLD Pharm. Available at:

  • Synthesis of Apixaban Impurities (Contextual Source) . Google Patents. (Demonstrates the "5-amino-5-oxopentyl" group stability). Available at:

Sources

Application

Application Note: Strategic Utilization of tert-Butyl (5-amino-5-oxopentyl)carbamate in PROTAC Linker Design

Part 1: Introduction & Strategic Overview The Critical Role of "Linkerology" in TPD In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of ternary...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The Critical Role of "Linkerology" in TPD

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of ternary complex stability, cell permeability, and degradation selectivity.[1] While Polyethylene Glycol (PEG) linkers are common for their solubility, they often suffer from high polar surface area (PSA), limiting membrane permeability.

Alkyl linkers , such as those derived from C5-amino precursors , offer a hydrophobic alternative that can improve cell penetration and enforce rigid spatial constraints between the E3 ligase and the Protein of Interest (POI).

Compound Profile: tert-Butyl (5-amino-5-oxopentyl)carbamate

This molecule (also known as Boc-5-aminovaleramide ) serves as a versatile Linker Precursor . Unlike simple diamines, the terminal primary amide (


) provides a "masked" functionality that is stable during storage and early-stage synthesis but can be chemically manipulated to generate reactive handles.
FeatureSpecificationStrategic Advantage
Structure Boc-NH-(CH

)

-CONH

C5 alkyl chain provides optimal length (~6–8 Å) for many CRBN/VHL-based degraders.
Functionality Mono-Boc / Primary AmideOrthogonal protection. The amide is chemically distinct from the Boc-amine.
Utility PrecursorCan be reduced to a Diamine (Boc-cadaverine) or dehydrated to a Nitrile .
Stability HighAmides are less prone to oxidation/aggregation than free amines during storage.

Part 2: Mechanism of Action & Experimental Logic

The "Masked Linker" Strategy

Directly using diamines (e.g., Boc-cadaverine) can sometimes lead to side reactions (dimerization) or shelf-life issues (carbonate formation). Using the amide precursor allows researchers to:

  • Purify intermediates more easily due to the distinct polarity of the amide.

  • Perform late-stage activation , reducing the primary amide to a primary amine immediately prior to the coupling step, ensuring maximum nucleophilicity.

  • Modulate Hydrophobicity: The C5 alkyl chain balances the lipophilicity required for cell entry against the solubility provided by the polar amide/amine termini.

Ternary Complex Formation

The length of the C5 chain (derived from the pentyl backbone) is critical.

  • Too Short ( Steric clash between E3 and POI prevents ubiquitination.

  • Too Long (>C10): "Hook effect" dominates; the PROTAC folds on itself or fails to induce the necessary protein-protein interactions (PPI).

  • C5 (Pentyl): Often the "Goldilocks" zone for Cereblon (CRBN) ligands (e.g., Pomalidomide derivatives) targeting nuclear proteins.

Workflow Visualization

The following diagram illustrates the conversion of the amide precursor into an active PROTAC linker.

PROTAC_Workflow Precursor tert-Butyl (5-amino-5-oxopentyl)carbamate (Amide Precursor) Activation Activation Step (Reduction) Precursor->Activation LiAlH4 or BH3-THF ActiveLinker Boc-Cadaverine (Active Diamine) Activation->ActiveLinker Yields -CH2NH2 Coupling Amide Coupling (Warhead Attachment) ActiveLinker->Coupling + POI Ligand-COOH Intermediate Boc-Linker-Warhead Coupling->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection FinalCoupling E3 Ligand Coupling Deprotection->FinalCoupling Free Amine PROTAC Final PROTAC (Alkyl-Linked) FinalCoupling->PROTAC

Figure 1: Synthetic pathway transforming the amide precursor into a functional PROTAC via reduction and sequential conjugation.

Part 3: Detailed Protocols

Protocol A: Activation (Reduction to Boc-Cadaverine)

Objective: Convert the inert amide terminus into a reactive primary amine for conjugation. Why: The amide itself cannot react with carboxylic acid warheads.

Materials:

  • tert-Butyl (5-amino-5-oxopentyl)carbamate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 eq) or Borane-THF complex (BH
    
    
    
    
    
    THF)
  • Anhydrous THF

  • Rochelle's Salt (Potassium sodium tartrate)

  • Dichloromethane (DCM)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve tert-butyl (5-amino-5-oxopentyl)carbamate in anhydrous THF (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C. Carefully add LiAlH

    
     (2.5 eq) portion-wise (or dropwise add BH
    
    
    
    
    
    THF).
    • Note: The Boc group is generally stable to mild LiAlH

      
       reduction at low temperatures, but BH
      
      
      
      
      
      THF is often preferred for chemoselectivity to avoid reducing the carbamate.
  • Reflux: Allow the reaction to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product will be purple/blue).

  • Quench: Cool to 0°C. Quench carefully with Fieser method (Water, 15% NaOH, Water) or saturated Rochelle's salt solution. Stir vigorously for 1 hour until the emulsion clears.

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have N-Boc-1,5-diaminopentane (Boc-cadaverine).

Protocol B: PROTAC Assembly (Linker-Warhead Conjugation)

Objective: Conjugate the activated linker to a POI ligand (Warhead) containing a carboxylic acid.

Materials:

  • Activated Linker (from Protocol A)

  • POI Ligand-COOH (Warhead)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the Activated Linker (1.1 eq) to the mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS.[2] Look for the mass of [Warhead + Linker + H]

      
      .
      
  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), NaHCO

    
    , and Brine.
    
  • Purification: Purify via Flash Column Chromatography.

  • Deprotection (Next Step): Treat the purified intermediate with 20% TFA in DCM for 1 hour to remove the Boc group, exposing the second amine for conjugation to the E3 Ligase ligand (e.g., Pomalidomide-acid).

Part 4: Quality Control & Validation

To ensure the integrity of the linker before and after usage, the following QC parameters must be met.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct peaks: Boc (s, 9H, ~1.4 ppm), Amide (br s, 2H), Alkyl chain (m, 6H).
Purity HPLC (C18 Column)>95% Area Under Curve (210 nm).
Mass Spec LC-MS (ESI+)Precursor: [M+H]+ ~217.15 Da (calc).
Solubility VisualSoluble in DMSO, DMF, DCM. Insoluble in Water.
Troubleshooting Guide
  • Issue: Incomplete reduction of the amide (Protocol A).

    • Cause: Old/Wet reducing agent.

    • Solution: Use fresh BH

      
      
      
      
      
      THF. Ensure strictly anhydrous conditions.
  • Issue: Boc group loss during reduction.

    • Cause: Reaction temperature too high or Lewis acid contamination.

    • Solution: Keep reaction <65°C. Use Borane instead of LiAlH

      
       for milder conditions.
      
  • Issue: Poor solubility in coupling reaction.

    • Cause: Alkyl chain hydrophobicity.

    • Solution: Use a DMF/DMSO co-solvent system (9:1).

Part 5: References

  • Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems. Available at: [Link]

  • Beyer, A., et al. (2022). "Strategies for the Design of PROTAC Linkers: A Critical Review." Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Steinebach, C., et al. (2018). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. Available at: [Link]

  • Maple, H. J., et al. (2019). "Automated Chemical Synthesis of PROTACs." Drug Discovery Today: Technologies. Available at: [Link]

  • Troup, R. I., et al. (2020). "Current Strategies for the Design of PROTAC Linkers."[] Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

Sources

Method

Application Note: tert-Butyl (5-amino-5-oxopentyl)carbamate in Drug Discovery

Executive Summary tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ) is a pivotal bifunctional aliphatic intermediate in medicinal chemistry. Characterized by a 5-carbon (valeric) spacer ter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ) is a pivotal bifunctional aliphatic intermediate in medicinal chemistry. Characterized by a 5-carbon (valeric) spacer terminating in a Boc-protected amine and a primary amide , this molecule serves as a versatile scaffold for linkerology, peptidomimetics, and fragment-based drug design (FBDD).

Unlike its carboxylic acid precursor (Boc-5-aminovaleric acid), the amide functionality offers unique bioisosteric properties—providing hydrogen bond donor/acceptor motifs without the negative charge of a carboxylate or the positive charge of an amine at physiological pH. This guide details its application in synthesizing PROTAC® linkers, generating nitrile bioisosteres, and optimizing physicochemical properties (logP/logD) in lead compounds.

Chemical Profile & Mechanistic Utility[1][2]

PropertySpecification
IUPAC Name tert-butyl N-(5-amino-5-oxopentyl)carbamate
Common Name Boc-5-aminovaleramide
CAS Number 91419-47-5
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Key Functionality Masked Amine (Boc), Primary Amide (CONH₂)
Chain Length ~7.5 Å (Extended conformation)
The "Neutral Spacer" Advantage

In drug discovery, particularly PROTAC design, linker composition dictates cell permeability. Standard polyethylene glycol (PEG) linkers are hydrophilic but can suffer from oxidative metabolism. Pure alkyl chains are stable but lipophilic. tert-Butyl (5-amino-5-oxopentyl)carbamate occupies a "Goldilocks" zone:

  • Electronic Neutrality: The primary amide is neutral at physiological pH, unlike the zwitterionic nature of amino acids. This improves passive membrane permeability.

  • H-Bonding Capability: The terminal amide acts as a dual H-bond donor and acceptor, allowing it to engage specific residues (e.g., backbone carbonyls) within a binding pocket or solvent channel.

  • Synthetic Versatility: It acts as a "divergent node." The amide can be dehydrated to a nitrile (cyano group) or rearranged to an amine (via Hofmann), granting access to diverse chemical space from a single precursor.

Application Workflows

PROTAC® Linker Design

The 5-carbon chain (C5) provides optimal separation for E3 ligase (e.g., Cereblon) and Target Protein (POI) recruitment.

  • Role: Acts as a non-cleavable alkyl linker.

  • Strategy: The Boc group is deprotected to conjugate with the E3 ligand (e.g., Thalidomide derivatives), while the amide end is modified (e.g., reduced to amine or dehydrated to nitrile) to attach the Warhead.

Peptidomimetics (Lysine Bioisostere)

The molecule mimics the side chain of Lysine but replaces the terminal


-amine with an amide.
  • Utility: Used to probe the electrostatic requirements of a binding pocket. If replacing a Lysine with this scaffold maintains potency, the interaction is likely H-bond driven rather than ionic. This substitution often improves oral bioavailability by reducing ionization.

Visualizing the Synthetic Pathway

The following diagram illustrates the central role of CAS 91419-47-5 as a divergent intermediate in medicinal chemistry.

SyntheticPathway Precursor Boc-5-Aminovaleric Acid (CAS: 27219-07-4) Target tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS: 91419-47-5) Precursor->Target Amidation (NH4Cl, EDCI) Nitrile Boc-5-Cyanopentylamine (Nitrile Linker) Target->Nitrile Dehydration (TFAA/Pyridine) Diamine Mono-Boc-1,5-Diaminopentane (Amine Linker) Target->Diamine Hofmann Rearrangement Tetrazole Tetrazole Bioisostere (Click Chemistry Handle) Nitrile->Tetrazole [3+2] Cycloaddition (NaN3) Nitrile->Diamine Reduction (Raney Ni/H2)

Figure 1: Divergent synthetic utility of Boc-5-aminovaleramide. The amide serves as a gateway to nitriles (for click chemistry) and diamines.

Experimental Protocols

Protocol A: Synthesis of the Nitrile Derivative (Dehydration)

Objective: Convert the primary amide to a nitrile to create a compact, lipophilic linker or a "click" chemistry handle.

Reagents:

  • Starting Material: tert-Butyl (5-amino-5-oxopentyl)carbamate (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Pyridine (3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with tert-butyl (5-amino-5-oxopentyl)carbamate and anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C (ice bath). Add pyridine dropwise via syringe.

  • Dehydration: Add TFAA dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Stain: Ninhydrin; Product R_f will be higher than starting amide).

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.

  • Validation: FT-IR should show the disappearance of Amide I/II bands (~1650 cm⁻¹) and appearance of the Nitrile stretch (~2250 cm⁻¹).

Protocol B: Selective Boc-Deprotection (Linker Activation)

Objective: Expose the primary amine for conjugation to an E3 ligase ligand (e.g., Pomalidomide-acid) while maintaining the amide/nitrile integrity.

Reagents:

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)/DCM (1:1)

Critical Note on Causality: We prefer 4M HCl in Dioxane over TFA for this specific substrate.

  • Reasoning: If the downstream reaction involves an acid-sensitive warhead or if the amide is to be preserved, HCl provides a cleaner salt form (hydrochloride) that precipitates directly, simplifying purification. TFA salts are hygroscopic and can retain excess acid, which may interfere with subsequent amide couplings.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carbamate (1.0 equiv) in minimal dioxane (or DCM if using TFA).

  • Acidolysis: Add 4M HCl in dioxane (5-10 equiv) at 0°C. Stir at room temperature for 1-2 hours.

  • Observation: A white precipitate (the amine hydrochloride salt) typically forms.

  • Isolation:

    • If precipitate forms: Filter and wash with diethyl ether.

    • If no precipitate: Concentrate under reduced pressure, trituruate with cold ether/hexanes, and dry in vacuo.

  • Storage: Store the amine salt at -20°C under argon. Free amines are prone to oxidation and carbamate formation from atmospheric CO₂.

PROTAC Assembly Logic

The following diagram details the assembly logic when using this molecule as a linker.

PROTAC_Assembly cluster_0 Component A: E3 Ligase Binder cluster_1 Component B: Linker (The Topic) cluster_2 Component C: Warhead Thalidomide Thalidomide Analog (COOH functionalized) Linker Boc-5-aminovaleramide (Deprotected Amine) Thalidomide->Linker Amide Coupling (HATU/DIPEA) Warhead Target Protein Binder (Electrophile/Acid) Linker->Warhead Functionalization (via Amide Dehydration or Reduction) PROTAC Final PROTAC Molecule (Ternary Complex Former) Warhead->PROTAC Assembly

Figure 2: Modular assembly of a PROTAC using the C5-valeramide linker. The linker connects the E3 binder to the Warhead.[1]

References

  • Chemical Identity & Structure

    • National Institute of Standards and Technology (NIST).[2] tert-Butyl carbamate derivatives and spectral data. NIST Chemistry WebBook.[2] [Link][2]

  • PROTAC Linker Design Principles

    • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][3] [Link]

  • Amide-to-Nitrile Transformation

    • Organic Chemistry Portal. Dehydration of Primary Amides to Nitriles. [Link]

  • Boc-5-aminovaleric acid (Precursor)
  • Peptidomimetic Applications

Sources

Technical Notes & Optimization

Troubleshooting

"tert-Butyl (5-amino-5-oxopentyl)carbamate" synthesis low yield troubleshooting

The following technical guide addresses the synthesis and troubleshooting of tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ). Executive Summary: The "Deceptive Simplicity" Researchers oft...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ).

Executive Summary: The "Deceptive Simplicity"

Researchers often assume the conversion of Boc-5-aminovaleric acid to its primary amide is a trivial coupling.[1] However, this specific carbon chain length (


) sits in a "thermodynamic valley" that favors cyclization over intermolecular coupling.

If you are experiencing yields below 50%, your product is likely being lost to one of two sinks:

  • 
    -Valerolactam Formation:  An intramolecular side-reaction that is thermodynamically favored.[1]
    
  • Aqueous Phase Partitioning: The product is significantly more water-soluble than expected due to the primary amide/carbamate combination.[1]

Reaction Pathway & Failure Modes

The following diagram maps the critical decision points where the synthesis typically fails.

Boc_Amidation_Pathways Start Boc-5-Aminovaleric Acid (Starting Material) Activation Activation Step (Mixed Anhydride or NHS Ester) Start->Activation IBCF/NMM (-15°C) or EDC/NHS Ammonia Nucleophilic Attack (NH3 / NH4+) Activation->Ammonia Fast Addition Lactam FAILURE MODE A: δ-Valerolactam (Cyclization) Activation->Lactam Slow NH3 addition or Steric hindrance Hydrolysis FAILURE MODE B: Hydrolysis back to Acid Activation->Hydrolysis Wet Solvents or High pH Target TARGET PRODUCT Boc-5-aminovaleramide Ammonia->Target Successful Coupling AqLoss FAILURE MODE C: Loss to Aqueous Layer (Workup Issue) Target->AqLoss Standard EtOAc Extraction

Figure 1: Reaction logic flow. Note that the 5-carbon chain allows the activated intermediate to "bite" its own tail if the Boc group is even slightly labile or if trace free amine is present.

The "Golden Path" Protocol

To maximize yield, we recommend the Mixed Anhydride Method over Carbodiimide (EDC) coupling for this specific substrate. It is faster and minimizes the time the activated species exists, reducing cyclization risk.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Boc-5-Ava-OH 1.0SubstrateMust be dry (lyophilize if unsure).
NMM (N-Methylmorpholine) 1.1BasePrevents racemization (less relevant here) but acts as an acid scavenger.[1]
IBCF (Isobutyl Chloroformate) 1.1ActivatorUnstable > -10°C.
Ammonia (0.5M in Dioxane) 3.0NucleophileUse anhydrous solution, NOT aqueous NH4OH if possible.[1]
Step-by-Step Methodology
  • Solvation: Dissolve Boc-5-aminovaleric acid in anhydrous THF (0.2 M concentration) under Nitrogen.

  • Cooling (CRITICAL): Cool the solution to -15°C (Ice/Salt bath). Do not proceed until the internal temperature is stable.[1][2]

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Activation: Add IBCF dropwise over 10 minutes. Troubleshooting: If you see vigorous bubbling, you are adding too fast or the temp is too high (decomposition to CO2 + Isobutene).

  • The "Kill" Step: Stir for exactly 15 minutes at -15°C. Do not over-stir , or the anhydride will disproportionate.

  • Amidation: Add the Ammonia solution (in Dioxane or THF) in one portion.

  • Warm Up: Allow to warm to Room Temp (RT) over 2 hours.

Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is <20%. Where is the product?

Diagnosis: You likely lost it during the aqueous workup.[1] The Science: The product contains a polar amide and a carbamate.[1] While the Boc group adds lipophilicity, the primary amide makes the molecule "amphiphilic." In a standard EtOAc/Water extraction, up to 60% of the product can remain in the water. The Fix:

  • Do NOT use pure water for the wash.[1] Use saturated NaCl (Brine) for all aqueous washes.[1]

  • Extraction Solvent: Instead of pure Ethyl Acetate (EtOAc), use a mixture of CHCl3 : Isopropanol (3:1) .[1] This mixture is highly effective at pulling polar amides out of the aqueous phase.[1]

  • Back-Extraction: Wash the aqueous layer 3x with the organic solvent.[1]

Q2: I see a spot on TLC just below my product that won't go away.

Diagnosis: This is likely


-valerolactam  (2-piperidone).[1]
The Science:  5-aminovaleric acid derivatives spontaneously cyclize to form the 6-membered lactam.[1] Even with the Boc group, if the activation energy is high or the reaction stalls, trace deprotection or "nucleophilic attack by the urethane nitrogen" (less common but possible) can lead to cyclization.
The Fix: 
  • Ensure your starting material is free of 5-aminovaleric acid (unprotected).[1]

  • Speed is key. The longer the activated ester sits without ammonia, the higher the chance of side reactions. Ensure your ammonia source is fresh and in excess (3 equiv).[1]

Q3: Can I use EDC/NHS and aqueous Ammonia instead?

Diagnosis: Yes, but expect lower yields due to hydrolysis.[1] The Science: Aqueous ammonia (


) introduces water into the system.[1] The activated NHS-ester will competitively hydrolyze back to the starting acid (Boc-5-Ava-OH) or form the lactam.
The Fix: 
If you must use aqueous conditions:
  • Use EDC (1.2 eq) / HOBt (1.2 eq) in DMF.[1]

  • Use Ammonium Bicarbonate (

    
    )  (3 eq) as the solid ammonia source.[1] It releases ammonia slowly and buffers the pH, minimizing hydrolysis.
    
Q4: My product is an oil, but it should be a solid.

Diagnosis: Solvent occlusion or impurities (Isobutanol).[1] The Science: The byproduct of the Mixed Anhydride reaction is Isobutanol.[1][2] It has a high boiling point (108°C) and is difficult to remove via rotovap.[1] The Fix:

  • Dissolve the oil in a small amount of DCM.[1]

  • Precipitate by adding cold Hexane or Diethyl Ether dropwise with vigorous stirring.[1] The amide should crash out as a white solid.[1]

References

  • Mixed Anhydride Mechanism & Optimization

    • BenchChem Application Notes.[1] "Scale-Up Synthesis of Amides via the Mixed Anhydride Method." Link

  • Lactamization Risks

    • Zhang, et al.[1] "Coproduction of 5-Aminovalerate and δ-Valerolactam...". Frontiers in Bioengineering and Biotechnology (2021).[1] Link

  • Solubility & Physical Properties

    • Royal Society of Chemistry.[1] "Solubility Estimates of Boc Derivatives." (Supplemental Material). Link

  • Boc-5-Aminovaleric Acid Properties

    • ChemicalBook.[1] "Boc-5-aminopentanoic acid Properties and Reactions." Link

Sources

Optimization

Side reactions in "tert-Butyl (5-amino-5-oxopentyl)carbamate" synthesis

Technical Support Center: Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate Authorized by Senior Application Scientist | Version 2.4 | Status: Active Technical Dashboard Target Molecule: tert-Butyl (5-amino-5-oxopen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate Authorized by Senior Application Scientist | Version 2.4 | Status: Active

Technical Dashboard

  • Target Molecule: tert-Butyl (5-amino-5-oxopentyl)carbamate

  • Common Names: N-Boc-5-aminovaleramide; N-Boc-cadaverine amide; 5-(Boc-amino)pentanamide.

  • CAS Registry: 91419-47-5[1]

  • Core Structure: Boc-NH-(CH2)4-C(=O)NH2

  • Primary Synthetic Challenge: Thermodynamic competition between intermolecular amidation (desired) and intramolecular lactamization (side reaction).

The Core Hazard: The Lactamization Trap

The synthesis of this molecule involves converting N-Boc-5-aminovaleric acid to its primary amide. The critical failure mode in this reaction is the formation of N-Boc-2-piperidone (N-Boc-valerolactam).

Why this happens: In 5-aminovaleric acid derivatives, the terminal amine (even when Boc-protected) and the activated carboxyl group are separated by a 4-carbon chain. This spacing is geometrically perfect for forming a 6-membered ring (2-piperidone). While the Boc group reduces the nucleophilicity of the nitrogen, the formation of the 6-membered ring is entropically favored. Under activation conditions (e.g., EDC/NHS or Mixed Anhydride), the "head" can bite the "tail" before the external ammonia nucleophile arrives.

Pathway Visualization (DOT)

ReactionPathways Start N-Boc-5-aminovaleric acid Activated Activated Intermediate (O-Acylisourea or Mixed Anhydride) Start->Activated Activation (EDC or IBCF) Product TARGET PRODUCT N-Boc-5-aminovaleramide (Solid) Activated->Product Path A: Intermolecular (Fast NH3 addition) SideProduct SIDE REACTION N-Boc-2-piperidone (Oil/Low-melt Solid) Activated->SideProduct Path B: Intramolecular (Slow NH3 addition) Ammonia NH3 (External Nucleophile) Ammonia->Activated

Figure 1: The kinetic competition. Path A (Intermolecular Amidation) must outcompete Path B (Intramolecular Lactamization). Slow addition of ammonia or high temperatures favor Path B.

Troubleshooting Guide & Root Cause Analysis

Use this section to diagnose experimental failures.

Scenario A: The "Phantom Yield" (High mass, wrong NMR)

Observation: You isolated a product with high mass recovery. The 1H NMR shows the Boc group (9H, s) and the alkyl chain, but the characteristic broad amide doublets (


) around 5.5–7.5 ppm are missing.
Diagnosis:  You synthesized N-Boc-2-piperidone .
Root Cause: 
  • Slow Ammonia Addition: The activation agent (e.g., EDC) generated the active ester, but ammonia was not present in high enough concentration immediately. The molecule cyclized upon itself.

  • Thermal Cyclization: The reaction was allowed to warm up too quickly during the activation phase. Corrective Action:

  • Switch to a Mixed Anhydride protocol (Isobutyl chloroformate) at -15°C.

  • Ensure ammonia (gas or solution) is added immediately (within 60 seconds) after activation.

Scenario B: Desired Product contaminated with Starting Material

Observation: NMR shows a mixture of product and free acid, despite using excess coupling reagent. Diagnosis: N-Acylurea Formation (if using EDC/DCC). Root Cause:

  • The rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea is a common side reaction when the nucleophile (ammonia) is slow to react or sterically hindered. Corrective Action:

  • Use NHS (N-hydroxysuccinimide) as an additive to form the more stable (but still reactive) NHS-ester, which is less prone to rearrangement than the O-acylisourea.

Scenario C: Loss of Boc Group

Observation: Product is a sticky gum/oil that is water-soluble; NMR shows loss of the 1.44 ppm singlet. Diagnosis: Acidic Deprotection . Root Cause:

  • HCl Generation: If using acid chlorides (e.g., thionyl chloride) to activate the acid, HCl is generated, which cleaves the Boc group.

  • Workup: Washing with strong acid (1M HCl) to remove unreacted amine can cleave the Boc group if exposure is prolonged. Corrective Action:

  • Never use thionyl chloride or oxalyl chloride with Boc-protected amino acids unless you are extremely careful with pH control.

  • Use Citric Acid (5-10%) or 0.5M KHSO4 for acidic washes, and keep them brief (<2 mins) and cold.

Optimized Protocol: The Mixed Anhydride Method

This method is selected to minimize lactamization by keeping the reaction temperature low and the activation time short.

Reagents:

  • N-Boc-5-aminovaleric acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • Ammonia (0.5M in Dioxane or THF, or NH4Cl/TEA mix) (3.0 equiv)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step:

  • Dissolution: Dissolve N-Boc-5-aminovaleric acid in anhydrous THF (0.2 M concentration) under Nitrogen.

  • Base Addition: Cool to -15°C (Ice/Salt bath). Add NMM (1.1 equiv). Stir for 5 mins.

  • Activation (Critical Step): Add IBCF (1.1 equiv) dropwise. Do not let temp rise above -10°C.

    • Technical Note: This forms the mixed anhydride. Stir for exactly 15 minutes . Do not stir longer, or the anhydride may disproportionate.

  • Amidation: Add the Ammonia source (excess, ~3 equiv) in one portion.

    • Why: High concentration of NH3 favors intermolecular attack over intramolecular cyclization.

  • Reaction: Allow to warm to Room Temperature (RT) naturally and stir for 2–4 hours.

  • Workup:

    • Evaporate THF.

    • Redissolve in Ethyl Acetate (EtOAc).[2]

    • Wash: 1x Cold 5% Citric Acid, 1x Sat. NaHCO3, 1x Brine.[2]

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

Comparative Analysis of Coupling Reagents

Reagent SystemRisk of LactamizationRisk of Racemization*Suitability for Amide SynthesisNotes
IBCF / NMM Low LowHigh Recommended. Fast kinetics at low temp favors intermolecular reaction.
EDC / HOBt MediumLowMediumSlower activation. Requires excess NH3 to prevent N-acylurea formation.
HATU / DIPEA LowLowHighExcellent but expensive. Overkill for simple aliphatic chains.
DCC HighMediumLowDCU byproduct is hard to remove; high risk of N-acylurea.
Thionyl Chloride Critical N/AAvoid Generates HCl; will deprotect Boc group immediately.

*Note: Racemization is not an issue for 5-aminovaleric acid (achiral), but relevant if substituting the chain.

FAQ: Frequently Asked Questions

Q: Can I start from 2-piperidone (valerolactam) directly? A: Yes, but you cannot simply add ammonia to 2-piperidone to get the amide; the equilibrium favors the ring. You must first hydrolyze 2-piperidone (NaOH/H2O) to 5-aminovaleric acid, then Boc-protect it, then perform the amidation described above.

Q: My product is an oil, but the literature says it should be a solid. Why? A: Small amounts of N-Boc-2-piperidone (which is an oil/low-melting solid) depress the melting point significantly. Attempt to triturate the oil with cold hexanes or diethyl ether. The linear amide should precipitate, while the lactam impurity remains in solution.

Q: Can I use ammonium chloride (NH4Cl) instead of ammonia gas/solution? A: Yes, but you must add an extra equivalent of base (TEA or DIPEA) to release the free ammonia in situ. However, the solubility of NH4Cl in THF is poor, which can slow down the reaction and increase the risk of lactamization. Using a pre-saturated solution of NH3 in THF/Dioxane is superior.

References

  • BroadPharm. tert-Butyl (5-aminopentyl)carbamate and derivatives.[1][3] (Provides physical properties and structural data for Boc-amino pentyl chains). Link

  • Organic Chemistry Portal. Amide synthesis by acylation: Mixed Anhydride and EDC methods. (General mechanisms for activation and side reactions like N-acylurea). Link

  • National Institutes of Health (PMC). Synthesis of N-Boc-piperidin-2-one derivatives and ring opening strategies. (Discusses the stability of the lactam ring vs the linear amide). Link

  • Royal Society of Chemistry. Cyclization of N-Boc-gamma-amino acid active esters.[4] (Detailed mechanism on how N-Boc protected amino acids cyclize to lactams under basic conditions). Link

Sources

Troubleshooting

Technical Support: Optimizing Boc Deprotection of tert-Butyl (5-amino-5-oxopentyl)carbamate

Ticket ID: BOC-DEP-5AVA-001 Subject: Protocol Optimization & Impurity Control for 5-Aminovaleramide Derivatives Status: Resolved / Guide Published Executive Summary You are working with tert-Butyl (5-amino-5-oxopentyl)ca...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-DEP-5AVA-001 Subject: Protocol Optimization & Impurity Control for 5-Aminovaleramide Derivatives Status: Resolved / Guide Published

Executive Summary

You are working with tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ).

While Boc deprotection is a standard operation, this specific substrate presents a critical latent risk : intramolecular cyclization.[1] Upon deprotection, the resulting


-amino amide is structurally primed to cyclize into piperidin-2-one (

-valerolactam)
, releasing ammonia.[1] This reaction is thermodynamically driven by the formation of a stable 6-membered ring and is accelerated by basic conditions , heat , or prolonged aqueous exposure .[1]

This guide provides a self-validating protocol to minimize this side reaction and isolate the product as a stable salt.

Module 1: Optimized Reaction Protocol

Objective: Quantitative removal of the Boc group while suppressing


-butylation and preventing lactamization.
The Protocol (TFA Method)

We recommend a TFA/DCM system with Triethylsilane (TES) as a scavenger.[1]

ParameterRecommendationRationale
Reagent TFA / DCM (1:2 v/v) Dilute TFA controls exotherm; DCM solubilizes the starting material.
Scavenger Triethylsilane (2-5% v/v) Critical. The

-butyl cation generated can alkylate the primary amide nitrogen. TES irreversibly quenches this cation.
Temperature 0°C

RT
Start cold to manage gas evolution (

+ Isobutylene). Warm to RT to drive completion.
Time 30 - 60 mins Do not stir overnight. Prolonged exposure increases the risk of amide hydrolysis.
Atmosphere Open/Vented Massive

release requires a vented septum or needle outlet.[1]

Step-by-Step:

  • Dissolve tert-Butyl (5-amino-5-oxopentyl)carbamate in DCM (5 mL per mmol).

  • Add Triethylsilane (2-5% of total volume).

  • Cool to 0°C (ice bath).

  • Dropwise add TFA (volume equal to half the DCM volume).[1] Observe gas evolution.

  • Remove ice bath after 15 mins; stir at Room Temperature (RT) for 45 mins.

  • QC Check: TLC (stain with Ninhydrin; product will be at baseline) or LCMS.[1]

Module 2: Workup & Isolation (The "Anti-Cyclization" Strategy)

WARNING: Do NOT perform a standard aqueous basic workup (e.g., NaHCO3 wash). Neutralizing the ammonium salt to the free amine (


) will trigger immediate intramolecular nucleophilic attack on the amide carbonyl, forming the lactam.[1]
Recommended Isolation: Ether Precipitation

The product should be isolated and stored as the Trifluoroacetate (TFA) salt .[1]

  • Concentrate: Remove volatiles (DCM/TFA) on a rotary evaporator at <30°C . Do not heat.

  • Chase: Co-evaporate with Toluene or DCM (

    
    ) to remove residual TFA.[1] You will likely obtain a thick, hygroscopic oil.[1]
    
  • Precipitate:

    • Redissolve the oil in a minimum amount of MeOH or DCM (0.5 mL).[1]

    • Add cold Diethyl Ether (

      
      )  or MTBE  (10-20 mL) with vigorous stirring.
      
    • A white solid (the salt) should crash out.[1]

  • Filter/Decant: Filter under inert gas or decant the supernatant.

  • Dry: High vacuum for 4+ hours.

Module 3: Troubleshooting & FAQs
Issue 1: Mass Spec shows [M-17] peak (Mass ~99) [1]
  • Diagnosis: Cyclization to Piperidin-2-one.

  • Cause: You likely neutralized the salt or heated the sample. The loss of 17 mass units corresponds to the loss of Ammonia (

    
    ) during ring closure.
    
  • Solution: Keep the product acidified. If you must use the free base for the next step, generate it in situ at low temperature (e.g., add DIPEA only when the next reagent is present).[1]

Issue 2: Product is a sticky gum, not a solid.
  • Diagnosis: Hygroscopicity / Residual Acid.

  • Cause: Primary amine TFA salts are notoriously hygroscopic.[1] Residual TFA acts as a solvent.[1][2]

  • Solution: Triturate (grind) the gum with anhydrous

    
     or Pentane.[1] Sonication can help induce crystallization.[1] If it remains a gum, use it directly as a solution, quantifying by weight (assuming quantitative yield) or NMR.[1]
    
Issue 3: Extra peaks in NMR (

-butyl region).
  • Diagnosis:

    
    -alkylation. 
    
  • Cause: The

    
    -butyl cation attacked the amide nitrogen or the newly formed amine.
    
  • Solution: Repeat the reaction with higher scavenger loading (increase TES to 10% or add water as a co-scavenger).

Module 4: Mechanistic Visualization
Diagram 1: Reaction Pathways & Critical Failure Mode

This diagram illustrates the desired pathway versus the cyclization trap.

DeprotectionPathways cluster_risk RISK ZONE: Neutralization SM Boc-5-aminovaleramide (Starting Material) Intermediate Ammonium Salt (Product - Stable) SM->Intermediate TFA / DCM - Boc Group Lactam Piperidin-2-one (Impurity - M-17) Intermediate->Lactam Base (pH > 7) or Heat Ammonia NH3 (Byproduct)

Caption: The stability of the 5-aminovaleramide salt is pH-dependent. Neutralization triggers rapid cyclization to the lactam.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose purity issues.

Troubleshooting Start Analyze Crude Product (LCMS / NMR) CheckMass Observe Mass Spectrum Start->CheckMass MassCorrect Mass = Expected (M+1) CheckMass->MassCorrect Target Found MassLow Mass = M-17 (Lactam) CheckMass->MassLow Cyclized MassHigh Mass = M+56 (t-Butyl adduct) CheckMass->MassHigh Alkylated ActionGood Proceed to Ether Precipitation MassCorrect->ActionGood ActionLactam CRITICAL ERROR: Avoid Base/Heat. Restart. MassLow->ActionLactam ActionAlkyl Add Scavenger (TES) Repeat Rxn MassHigh->ActionAlkyl

Caption: Diagnostic flow for interpreting LCMS data post-deprotection.

References
  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1] (Standard reference for Boc cleavage conditions and scavenger use).

    • URL:[1]

  • Cyclization of 5-aminovaleric acid deriv

    • Source:Journal of the American Chemical Society / Tetrahedron Letters.
    • URL:[1]

  • Use of Silanes as Carboc

    • Source: Mehta, A. et al. (1992).[1] Tetrahedron Letters. "Silanes as scavengers in the deblocking of Boc groups."

    • URL:[1]

Sources

Optimization

Technical Support Center: tert-Butyl (5-amino-5-oxopentyl)carbamate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for tert-Butyl (5-amino-5-oxopentyl)carbamate, a key reagent in advanced chemical synthesis. This document provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-Butyl (5-amino-5-oxopentyl)carbamate, a key reagent in advanced chemical synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in your research.

Introduction: Understanding the Reagent

Tert-Butyl (5-amino-5-oxopentyl)carbamate, commonly known in the scientific community as Boc-L-glutamine (Boc-Gln-OH) , is a derivative of the amino acid L-glutamine.[1] Its primary role is in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a temporary shield for the α-amino group.[2] This protection prevents unwanted side reactions during the formation of peptide bonds.[1] While generally stable under recommended storage conditions, its efficacy is critically dependent on proper handling to avoid degradation, which can compromise experimental outcomes.[2]

This guide addresses the core stability challenges inherent to Boc-Gln-OH, providing you with the expertise to anticipate and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Boc-L-glutamine? A: For maximum stability and longevity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] The recommended temperature range is 2°C to 8°C.[2][3] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential hydrolysis from atmospheric moisture.[2]

Q2: What solvents are recommended for dissolving Boc-L-glutamine? A: Boc-L-glutamine is soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane.[1] It exhibits lower solubility in water.[1] Ensure your solvents are anhydrous and free from acidic impurities to prevent premature degradation.

Q3: My peptide coupling reaction failed. Could the Boc-L-glutamine be the problem? A: Yes, this is a common issue. The failure is often due to either premature loss of the Boc protecting group or a side reaction involving the glutamine side chain. The troubleshooting guide below provides detailed steps to diagnose and solve this problem.

Q4: Is this compound sensitive to basic conditions? A: No, the Boc protecting group is specifically designed to be stable under neutral or basic conditions and is resistant to many nucleophiles.[][5] This stability is the foundation of its use in orthogonal synthesis strategies, particularly in contrast to the base-labile Fmoc group.[5][6]

Troubleshooting Guide: Diagnosing Experimental Failures

This section addresses specific problems encountered during synthesis and provides a logical framework for identifying the root cause.

Problem 1: Low or No Yield in Peptide Coupling Reaction

This is the most frequent issue reported by users. The underlying cause is typically a compromised starting material or a competing side reaction.

Possible Cause A: Premature Deprotection of the Boc Group

The Boc group is intentionally designed to be removed under acidic conditions.[] Accidental exposure to acid, even in trace amounts, will cleave the protecting group, rendering the amino acid inactive for the intended coupling step.

  • Scientific Rationale: The carbamate linkage undergoes acid-catalyzed hydrolysis, which proceeds rapidly.[7] The byproducts of this degradation are the unprotected L-glutamine, carbon dioxide, and isobutylene.[] This reaction is irreversible and detrimental to your synthesis.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure all solvents are anhydrous and non-acidic. Use fresh, high-purity solvents.

    • Check Glassware: Avoid using glassware that may have been washed with strong acids and not properly neutralized.

    • Analyze the Reagent: Before use, run a quick quality control check on your Boc-L-glutamine using Thin Layer Chromatography (TLC) or LC-MS to confirm its integrity. Compare the results against a known standard if available.

Possible Cause B: Intramolecular Cyclization (Pyroglutamate Formation)

During the carboxyl group activation step required for peptide bond formation, the side-chain amide of glutamine can attack the activated carboxyl group. This intramolecular cyclization reaction forms a stable, six-membered ring known as a pyroglutamate residue.[8] This byproduct terminates the peptide chain extension.

  • Scientific Rationale: This dehydration side reaction is a known challenge when working with glutamine in peptide synthesis.[8] The formation of the pyroglutamyl cap prevents further elongation of the peptide.

  • Solutions & Prophylactic Measures:

    • Optimize Coupling Conditions: Use coupling reagents and conditions that minimize the lifetime of the activated carboxyl intermediate. Lowering the reaction temperature can also help reduce the rate of cyclization.

    • Consider a Side-Chain Protected Derivative: For complex or lengthy peptide sequences, using a glutamine derivative with side-chain protection, such as Boc-Gln(Xan)-OH , is highly recommended.[8][9] The Xanthyl (Xan) group shields the side-chain amide, preventing this cyclization.[9] This also has the added benefit of improving solubility in organic solvents.[8]

Problem 2: Unexpected Peaks in Mass Spectrometry Data

If your post-reaction analysis reveals unexpected molecular weights, it is likely due to the degradation products discussed above.

  • Diagnostic Approach: Compare the observed masses against the expected molecular weights of the starting material and potential byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Common Cause of Appearance
Boc-L-glutamine C₁₀H₁₈N₂O₅246.26Starting Material
L-GlutamineC₅H₁₀N₂O₃146.14Acid-catalyzed deprotection
Pyroglutamic Acid ResidueC₅H₇NO₃129.11Intramolecular cyclization (mass of Gln minus H₂O)
Degradation Pathways Visualization

The following diagram illustrates the two primary degradation pathways that can affect your experiments.

G cluster_0 Primary Stability Issues A Boc-L-glutamine (MW: 246.26) B L-Glutamine (MW: 146.14) A->B  Acid-Catalyzed  Deprotection  (e.g., trace H⁺) C Pyroglutamate Residue (Chain Termination) (MW loss of 18) A->C  Intramolecular Cyclization  (during coupling activation) G start Start: Questionable Reagent prep_sample Prepare Dilute Solution in Acetonitrile/Water start->prep_sample run_lcms Inject on LC-MS System prep_sample->run_lcms analyze Analyze Mass Spectrum run_lcms->analyze pass Result: Pass Major peak at 247.1 [M+H]⁺ Purity >98% analyze->pass  Purity OK?   fail Result: Fail Significant peaks at 147.1 [M+H]⁺ or other degradants analyze->fail  Degradation Found?   action_pass Proceed with Synthesis pass->action_pass action_fail Discard Reagent and Source New Lot fail->action_fail

Caption: Workflow for reagent integrity verification via LC-MS.

By understanding the chemical vulnerabilities of tert-Butyl (5-amino-5-oxopentyl)carbamate and implementing these rigorous handling and troubleshooting protocols, researchers can significantly improve the reliability and success rate of their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with tert-Butyl (5-amino-5-oxopentyl)carbamate

Welcome to the technical support center for tert-butyl (5-amino-5-oxopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl (5-amino-5-oxopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this molecule. As a bifunctional molecule incorporating both a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a highly polar primary amide, its solubility profile can be complex. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the smooth integration of this compound into your synthetic workflows.

Understanding the Molecule: A Duality of Polarity

The solubility of tert-butyl (5-amino-5-oxopentyl)carbamate is governed by the interplay between its two key functional groups. The large, hydrophobic Boc group favors dissolution in nonpolar organic solvents, while the primary amide group, capable of strong hydrogen bonding, promotes solubility in polar protic and aprotic solvents. This structural duality is the primary reason for the solubility challenges often encountered.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving tert-butyl (5-amino-5-oxopentyl)carbamate in my reaction solvent. What are the recommended solvents?

A1: Due to the molecule's amphiphilic nature, a single "best" solvent does not exist. However, based on extensive studies of structurally similar molecules, particularly Boc-L-glutamine which also contains a primary amide and a Boc group, a range of solvents can be effective.[1][2] Highly polar aprotic solvents are generally the most effective.

  • Highly Recommended: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for solubilizing this compound, often at high concentrations.[3][4]

  • Good Solubility: Polar protic solvents such as methanol and ethanol can also be effective, particularly with gentle heating.[1][2][3]

  • Moderate to Good Solubility: Other polar solvents like acetone and acetonitrile can be used, though solubility may be more limited compared to DMF or DMSO.[1][2]

  • Generally Poor Solubility: Nonpolar solvents like hexanes and toluene are unlikely to be effective on their own. Dichloromethane (DCM) and chloroform may offer some solubility, but it is often limited.

Q2: I've tried a recommended solvent, but the compound is still not dissolving completely. What can I do?

A2: If you're facing persistent solubility issues, consider the following troubleshooting steps:

  • Gentle Heating: For many organic compounds, solubility increases with temperature.[5] Gently warming the solvent mixture (e.g., to 30-40 °C) can significantly improve the rate and extent of dissolution. Always ensure your compound is stable at the applied temperature.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

  • Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, if your reaction requires a less polar solvent like dichloromethane (DCM), you can first dissolve the tert-butyl (5-amino-5-oxopentyl)carbamate in a minimal amount of a strong, polar solvent like DMF or DMSO, and then add this solution dropwise to the DCM.

Q3: Can I use heat to dissolve the compound? Are there any risks?

A3: Yes, gentle heating is a common and effective method to increase solubility. However, it is crucial to be aware of the potential for thermal degradation, especially for complex organic molecules. It is recommended to not exceed 40-50°C unless you have data supporting the thermal stability of the compound under your specific reaction conditions. Prolonged heating at high temperatures should be avoided.

Q4: I am performing a reaction in a nonpolar solvent. How can I get my tert-butyl (5-amino-5-oxopentyl)carbamate into the solution?

A4: This is a common challenge. As mentioned in Q2, the use of a co-solvent is the most practical approach. Dissolve your compound in the smallest possible volume of a compatible polar, aprotic solvent (e.g., DMF) and then introduce it to your nonpolar reaction medium. Be mindful that the co-solvent may influence your reaction kinetics or pathway. Alternatively, a phase-transfer catalyst could be explored in biphasic systems, although this would require significant optimization.

Troubleshooting Guide: A Deeper Dive

Issue 1: Compound "Oiling Out" or Precipitating from Solution
  • Causality: This often occurs when a solution is cooled or when a co-solvent system becomes saturated. The compound was likely on the edge of its solubility limit.

  • Solution Workflow:

    • Re-dissolve with Heat: Gently warm the mixture to bring the compound back into solution.

    • Add More Solvent: Increase the total volume of your solvent or solvent mixture.

    • Optimize Co-solvent Ratio: If using a mixed solvent system, you may need to increase the proportion of the more polar solvent (e.g., increase the DMF to DCM ratio).

Issue 2: Slow or Incomplete Dissolution
  • Causality: The kinetics of dissolution can be slow, especially for crystalline solids. The surface area of the solid plays a significant role.

  • Solution Workflow:

    • Increase Surface Area: Ensure your compound is a fine powder. If it is in large crystals, gently grind it before attempting to dissolve.

    • Vigorous Stirring: Ensure the mixture is being stirred effectively to maximize the interaction between the solvent and the solute.

    • Apply Sonication: Use an ultrasonic bath to provide energy to the system and break apart solid particles, facilitating solvation.

Quantitative Solubility Data (Based on the close analog, Boc-L-glutamine)

The following table provides solubility data for Boc-L-glutamine, which serves as a strong proxy for tert-butyl (5-amino-5-oxopentyl)carbamate due to structural similarities. The data illustrates the general trends in solubility across different solvent classes.

SolventChemical ClassPolarity IndexSolubility Trend
Dimethyl sulfoxide (DMSO) Polar Aprotic7.2Very High[3][4]
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Very High[3][4]
Methanol Polar Protic5.1High[3]
Ethanol Polar Protic4.3High[1][2]
Acetone Polar Aprotic5.1Moderate[1][2]
Isopropanol Polar Protic3.9Moderate[1][2]
Acetonitrile Polar Aprotic5.8Low to Moderate[1][2]
Dichloromethane (DCM) Halogenated3.1Low
Ethyl Acetate Ester4.4Very Low[1][2]
Hexanes Nonpolar0.1Insoluble

Experimental Protocols

Protocol 1: Standard Dissolution for Reaction Setup
  • To a clean, dry flask, add the required mass of tert-butyl (5-amino-5-oxopentyl)carbamate.

  • Add the primary reaction solvent (e.g., DMF) in a volume sufficient to achieve the desired concentration.

  • Stir the mixture at room temperature using a magnetic stir bar.

  • If dissolution is slow or incomplete after 10-15 minutes, gently warm the flask to 30-40°C in a water bath.

  • Continue stirring until the solid is fully dissolved.

Protocol 2: Dissolution Using a Co-Solvent System
  • In a small vial, dissolve the required mass of tert-butyl (5-amino-5-oxopentyl)carbamate in a minimal volume of a strong polar solvent (e.g., 0.5 mL of DMSO).

  • In a separate reaction flask, add the primary, less polar reaction solvent (e.g., 10 mL of DCM).

  • With vigorous stirring, add the concentrated solution from the vial dropwise to the reaction flask.

  • Observe the solution for any signs of precipitation. If cloudiness appears, you may need to add a slightly larger volume of the polar co-solvent or slightly increase the total volume of the primary solvent.

Visualizing the Concepts

G cluster_solute tert-Butyl (5-amino-5-oxopentyl)carbamate cluster_solvents Solvent Properties Solute Molecule Boc Boc Group (Nonpolar, Bulky) Solute->Boc Amide Primary Amide (Polar, H-Bonding) Solute->Amide Polar Polar Solvents (e.g., DMF, Methanol) Boc->Polar Unfavorable Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Boc->Nonpolar Favorable Interaction 'Like Dissolves Like' Amide->Polar Favorable Interaction 'Like Dissolves Like' Amide->Nonpolar Unfavorable

Caption: Intermolecular forces governing solubility.

G Start Problem: Compound not dissolving CheckSolvent Is the solvent appropriate? (See Table) Start->CheckSolvent Heat Apply gentle heat (30-40°C) CheckSolvent->Heat Yes Reassess Re-evaluate solvent choice or reaction conditions CheckSolvent->Reassess No Sonicate Use sonication Heat->Sonicate CoSolvent Use a co-solvent (e.g., minimal DMF/DMSO) Sonicate->CoSolvent Success Dissolution Successful CoSolvent->Success

Sources

Optimization

Technical Support Center: Scale-Up of tert-Butyl (5-amino-5-oxopentyl)carbamate Synthesis

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (5-amino-5-oxopentyl)carbamate, also known as Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH). This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (5-amino-5-oxopentyl)carbamate, also known as Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and large-scale production of this crucial amino acid derivative. Our goal is to provide you with actionable insights and solutions to ensure a robust, efficient, and scalable synthetic process.

Introduction: The Chemistry and Challenges of Boc-Gln-OH

tert-Butyl (5-amino-5-oxopentyl)carbamate is a widely used protected amino acid in peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group, which can be readily removed under mild acidic conditions.[1][2] While the synthesis appears straightforward, scaling up the production of Boc-Gln-OH presents unique challenges primarily related to the lability of the side-chain amide of glutamine.[3][4]

This guide will address the most frequently encountered issues, from side reactions and impurity formation to purification and handling on a larger scale.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate.

Issue 1: Low Yield of Boc-Gln-OH

Symptom: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between L-glutamine and di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion.

    • Solution: Ensure the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. The pH of the reaction mixture is critical; maintaining a pH of 7.5-8.5 is often necessary for the reaction to proceed to completion.[5]

  • Hydrolysis of Boc Anhydride: Boc₂O is susceptible to hydrolysis, especially at higher pH values and in the presence of water.

    • Solution: Add the Boc₂O portion-wise to the reaction mixture to maintain a controlled concentration. Ensure the temperature is kept low (0-5 °C) during the initial addition to minimize hydrolysis.[5]

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. The most common side reaction is the formation of pyroglutamic acid derivatives.

    • Solution: Careful control of reaction conditions, particularly temperature and pH, can minimize side reactions. The use of a suitable base and solvent system is also crucial.

Issue 2: Presence of Impurities in the Final Product

Symptom: Analytical data (e.g., HPLC, NMR) shows the presence of one or more significant impurities alongside the desired product.

Potential Causes & Solutions:

  • Pyroglutamate Formation: The side-chain amide of glutamine can undergo intramolecular cyclization to form a pyroglutamyl residue, especially during activation or under acidic/basic conditions.[3][4] This is a well-documented challenge in peptide synthesis involving glutamine.[3][4]

    • Solution: Maintain the pH of the reaction mixture strictly within the optimal range. Avoid excessive heat and prolonged reaction times. While side-chain protecting groups like Xanthyl (Xan) are used in peptide synthesis to prevent this, for the synthesis of Boc-Gln-OH itself, careful control of reaction conditions is the primary method of prevention.[3][6]

  • Di-Boc Species: Over-protection of the glutamine can lead to the formation of a di-Boc derivative where both the α-amino group and the side-chain amide are protected.

    • Solution: Use a stoichiometric amount of Boc₂O (typically 1.0 to 1.2 equivalents). Monitor the reaction closely and stop it once the mono-protected product is predominantly formed.

  • Unreacted L-Glutamine: The presence of the starting material in the final product indicates an incomplete reaction.

    • Solution: As mentioned for low yield, ensure the reaction goes to completion by monitoring and adjusting reaction time or reagent stoichiometry as needed.

Issue 3: Difficulty in Product Isolation and Purification

Symptom: The product fails to crystallize, forms an oil, or is difficult to purify by column chromatography.

Potential Causes & Solutions:

  • Residual Solvents: The presence of solvents like tert-butanol, a byproduct of the Boc protection reaction, can inhibit crystallization.[5]

    • Solution: After the initial workup, ensure the product is thoroughly dried under high vacuum. Co-evaporation with a suitable solvent like toluene can help azeotropically remove residual tert-butanol.

  • Amorphous Product: The product may have a tendency to form an amorphous solid or an oil rather than a crystalline material.

    • Solution: Experiment with different crystallization solvents and conditions. A common technique is to dissolve the crude product in a solvent in which it is soluble (e.g., ethyl acetate) and then add an anti-solvent (e.g., hexane or pentane) until turbidity is observed, followed by cooling.[5]

  • Poor Separation on Silica Gel: If using column chromatography, the polar nature of the carboxylic acid and the amide group can lead to streaking and poor separation.

    • Solution: A small amount of acetic or formic acid can be added to the mobile phase to suppress the ionization of the carboxylic acid and improve the peak shape. A typical eluent system could be a gradient of methanol in dichloromethane with 0.5% acetic acid.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety concerns when scaling up the synthesis of Boc-Gln-OH?

A1: The main safety considerations include:

  • Handling of Boc Anhydride: Di-tert-butyl dicarbonate can be an irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Gas Evolution: The reaction of Boc₂O with glutamine liberates carbon dioxide. The reaction vessel should be adequately vented to prevent pressure build-up.[5]

  • Solvent Handling: Large volumes of organic solvents are used during the reaction and workup. Ensure proper ventilation and grounding of equipment to prevent the buildup of static electricity.

Q2: Which solvent system is recommended for the reaction on a large scale?

A2: A mixture of an organic solvent and water is typically used. Tetrahydrofuran (THF) or acetone mixed with water are common choices.[7] The organic solvent helps to solubilize the Boc anhydride, while the aqueous phase dissolves the L-glutamine. The ratio of the organic solvent to water may need to be optimized for scale-up to ensure efficient mixing and reaction.

Q3: How can the work-up procedure be optimized for a large-scale reaction?

A3: For large-scale operations, minimizing solvent volumes and simplifying extraction procedures is key. A previously reported method for a similar compound was deemed unsuitable for scale-up due to high solvent volumes (up to 56 volumes) and removal of solvent to dryness, which can lead to inconsistent purity.[8]

  • Extraction: Instead of multiple small extractions, one or two larger volume extractions can be more efficient.

  • Crystallization: Controlled crystallization is preferable to evaporating the solvent to dryness. This can be achieved by a solvent/anti-solvent system or by cooling a saturated solution. This provides a more consistent and purer product.

Q4: What are the critical process parameters to monitor during scale-up?

A4: The following parameters are critical for a successful and reproducible scale-up:

  • Temperature: The reaction is often exothermic, especially during the addition of Boc anhydride. Maintain a consistent temperature profile to ensure consistent product quality and minimize side reactions.

  • pH: The pH of the reaction mixture directly impacts the reaction rate and the formation of impurities. Continuous monitoring and adjustment of pH are crucial.

  • Agitation: Efficient mixing is necessary to ensure good mass transfer between the aqueous and organic phases. The type of agitator and the agitation speed should be carefully selected and maintained.

  • Reaction Time: As with lab-scale, the reaction should be monitored to determine the optimal endpoint to maximize yield and minimize byproduct formation.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of tert-Butyl (5-amino-5-oxopentyl)carbamate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamine (1.0 equivalent) in a 1:1 mixture of water and tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Adjust the pH of the solution to ~9.0 with a suitable base (e.g., 1M NaOH).

  • Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the L-glutamine solution while maintaining the temperature at 0-5 °C and the pH at ~9.0 by the concurrent addition of 1M NaOH.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with 0.5% acetic acid).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and other non-polar impurities.[5]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or potassium hydrogen sulfate solution).[5]

  • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from an ethyl acetate/hexane mixture.

Protocol 2: Purification by Crystallization

  • Dissolve the crude tert-Butyl (5-amino-5-oxopentyl)carbamate in a minimum amount of hot ethyl acetate.

  • Slowly add hexane with stirring until the solution becomes cloudy.

  • Add a few drops of ethyl acetate until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

  • Collect the crystals by filtration, wash with cold hexane, and dry under high vacuum.

Visualizations

Reaction_Pathway cluster_reactants Reactants L_Glutamine L-Glutamine Base Base (e.g., NaOH) H₂O/THF L_Glutamine->Base Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Base Product tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-Gln-OH) Base->Product Byproduct tert-Butanol + CO₂ Product->Byproduct +

Caption: Reaction scheme for the synthesis of Boc-Gln-OH.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_rxn Incomplete Reaction - Monitor by TLC/HPLC - Check pH (7.5-8.5) check_yield->incomplete_rxn Yes boc_hydrolysis Boc₂O Hydrolysis - Add portion-wise - Maintain low temp (0-5°C) check_yield->boc_hydrolysis Yes check_isolation Isolation Issues? check_purity->check_isolation No pyroglutamate Pyroglutamate Formation - Control pH & temp - Avoid prolonged reaction check_purity->pyroglutamate Yes di_boc Di-Boc Formation - Use stoichiometric Boc₂O check_purity->di_boc Yes residual_solvent Residual Solvent (t-BuOH) - Dry under high vacuum - Co-evaporate with toluene check_isolation->residual_solvent Yes amorphous Amorphous Product - Optimize crystallization solvent/anti-solvent check_isolation->amorphous Yes end_ok Successful Synthesis check_isolation->end_ok No end_nok Further Optimization Needed incomplete_rxn->end_nok boc_hydrolysis->end_nok pyroglutamate->end_nok di_boc->end_nok residual_solvent->end_nok amorphous->end_nok

Caption: Troubleshooting workflow for Boc-Gln-OH synthesis.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
L-Glutamine:Boc₂O Molar Ratio 1 : 1.0 - 1.2Minimizes di-Boc formation while ensuring complete reaction.
Reaction Temperature 0 - 5 °C (initial addition), Room Temp (reaction)Controls exotherm and minimizes Boc₂O hydrolysis.
Reaction pH 7.5 - 9.0Optimizes nucleophilicity of the amino group and reaction rate.
Work-up pH (Acidification) 2 - 3Ensures complete protonation of the carboxylic acid for extraction.
Solvent Volume (Scale-up) Minimize where possibleHigh solvent volumes are inefficient on a large scale.[8]

References

  • Ensuring Peptide Purity: The Importance of Protecting Groups like Xanthyl in Boc-Gln(Xan)-OH - NINGBO INNO PHARMCHEM CO.,LTD.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • tert-Butyl N-{[5-(5-oxohexanamido)
  • US10717703B2 - Processes for the preparation of (S)
  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
  • tert-Butyl (5-aminopentyl)
  • The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis.
  • CN102993271A - Preparation method of glycyl-L-glutamine - Google P
  • CAS 13726-85-7: BOC-L-glutamine | CymitQuimica.
  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Amino Acid Derivatives for Peptide Synthesis. 6NPQit40HwOSoFjQ=)

Sources

Troubleshooting

Analytical methods for "tert-Butyl (5-amino-5-oxopentyl)carbamate" purity assessment

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist specializing in small molecule characterization and impurity profiling.

Below is a technical guide designed to address the specific analytical challenges associated with tert-Butyl (5-amino-5-oxopentyl)carbamate (also known as Boc-5-aminovaleramide ). This molecule presents a classic "analytical blind spot" due to its lack of strong chromophores and potential for specific degradation pathways.

Technical Support Guide: Analytical Methodologies for Boc-5-aminovaleramide

Quick Reference: Physicochemical Profile
PropertySpecification / Note
CAS Number 91419-47-5
Formula

MW 216.28 g/mol
Chromophores None (No aromatic rings).[1] Weak absorption <210 nm (carbonyls).[1]
Solubility Soluble in DMSO, Methanol, Acetonitrile. Sparingly soluble in water.[1]
Key Instability Acid-labile (Boc removal); Hydrolysis (Amide

Acid).[1]

Section 1: Chromatographic Detection (The "Ghost Peak" Issue)

Q: I injected my sample onto the HPLC-UV at 254 nm, but the chromatogram is flat. Is my column dead?

A: Your column is likely fine.[1] The issue is the detector wavelength. This molecule lacks a conjugated


-system (aromatic ring), rendering it invisible at standard UV wavelengths like 254 nm or 280 nm.[1] It only possesses carbonyl groups (amide and carbamate), which absorb weakly in the far-UV region (190–210 nm).[1]

Troubleshooting Protocol:

  • Switch Detector Mode:

    • Primary Recommendation: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[1] These are "universal" detectors that rely on analyte non-volatility rather than optical properties.[1][2][3] They provide a uniform response factor, making purity assessment more accurate than UV for this compound.

    • Secondary Option (UV): If you must use UV, set the wavelength to 205 nm or 210 nm .

      • Warning: At this wavelength, common solvents (Ethyl Acetate, Acetone) and modifiers (TFA) absorb strongly. You must use HPLC-grade Acetonitrile and Phosphoric Acid (or high-purity Formic Acid) to minimize baseline noise.[1]

  • Mobile Phase Selection:

    • Avoid Acetone or Methanol if using UV <210 nm (Methanol has a UV cutoff ~205 nm, causing drifting baselines).[1] Use Acetonitrile/Water.[1][2][4]

Visualization: Detector Selection Logic

DetectorSelection Start Start: Detection Issue CheckChrom Does molecule have Aromatic Rings? Start->CheckChrom NoChrom No (Boc-Alkyl-Amide) CheckChrom->NoChrom No Decision Available Detectors? NoChrom->Decision CAD CAD / ELSD (Recommended) Decision->CAD UV_High UV > 220 nm (Will Fail) Decision->UV_High UV_Low UV 200-210 nm (Feasible but Noisy) Decision->UV_Low Action_CAD Use Inverse Gradient for uniform response CAD->Action_CAD Action_UV Use ACN/Water only. No Acetone/EtOAc. UV_Low->Action_UV

Caption: Decision tree for selecting the appropriate detector for non-chromophoric Boc-amino amides.

Section 2: Purity Assessment & Impurity Profiling

Q: I see a small impurity peak eluting earlier than my main peak. Is this the de-protected amine?

A: It is highly probable.[1] The two most common impurities for this class of compounds are De-Boc species (more polar, elutes earlier) and Hydrolysis products (acidic, retention depends on pH).

Diagnostic Workflow:

  • Retention Time Logic (Reverse Phase C18):

    • Main Peak: Boc-5-aminovaleramide (Neutral/Lipophilic).[1]

    • Impurity A (Early Eluter): 5-aminovaleramide (De-Boc).[1] Without the hydrophobic t-butyl group, this is highly polar.[1]

    • Impurity B (Variable): Boc-5-aminovaleric acid (Hydrolysis of amide).[1] At acidic pH (0.1% Formic Acid), the acid is protonated and may co-elute or elute slightly later than the amide. At neutral pH, it ionizes and elutes very early.

  • LC-MS Confirmation (ESI+):

    • Target Mass (M): 216.3 Da.

    • Main Peak: Look for

      
       and 
      
      
      
      .[1]
      • Note: Boc groups are thermally labile in the MS source. You will often see a dominant fragment at 161.3 (

        
        ) or 117.3  (
        
        
        
        ).[1] Do not mistake this in-source fragmentation for the impurity. [1]
    • De-Boc Impurity: Look for parent ion

      
       (
      
      
      
      ) that does not have a co-eluting 217 peak.[1]

Recommended HPLC Method Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP stationary phase.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower UV cutoff than MeOH.[1]
Gradient 5% B to 95% B over 10-15 minsGeneric scouting gradient.
Flow Rate 1.0 mL/minStandard.[1]
Temp 30°CControls viscosity.[1]

Section 3: Structural Verification (NMR)

Q: How do I distinguish the amide product from the carboxylic acid starting material? They look similar on LC-MS.

A: LC-MS is risky because the amide (


, mass loss 16) and acid (

, mass loss 17 from OH) are structurally close, and ionization differences can mask ratios. Proton NMR (

H-NMR)
is the definitive method.[1]

NMR Interpretation Guide (DMSO-


): 
  • The Diagnostic Signals:

    • Boc Group: Strong singlet at

      
       ppm (9H).[1]
      
    • Amide Protons (The Key): Look for two broad singlets at

      
       and 
      
      
      
      ppm (corresponding to
      
      
      ).[1]
      • If you see a broad hump >10 ppm: You have the carboxylic acid (Boc-5-aminovaleric acid).[1][5]

    • Carbamate NH: A doublet or broad singlet around

      
       ppm (coupling with the adjacent methylene).[1]
      
  • Quantification:

    • Integrate the Boc singlet (set to 9H).

    • Check the integration of the terminal amide protons. If the integration is

      
       (e.g., 0.5H), you likely have a mixture of amide and acid.
      

Section 4: Stability & Storage

Q: My sample purity dropped after leaving it in solution overnight. What happened?

A: Boc-amino amides are susceptible to acidolysis and hygroscopic degradation .[1]

Stability Logic:

  • Acid Sensitivity: If your HPLC solvent contained TFA (Trifluoroacetic acid) and you left the sample in the autosampler for 24 hours, the Boc group may have partially cleaved.

    • Fix: Use Formic Acid (weaker acid) or Ammonium Formate (buffer) for sensitive samples.[1] Store samples in the fridge if not analyzing immediately.

  • Solvent Effects: Avoid dissolving in alcohols (MeOH/EtOH) for long-term storage if traces of acid are present, as this can lead to transesterification or solvolysis over time.[1] DMSO or dry ACN are preferred for stock solutions.

Visualization: Degradation Pathways

Degradation Target Boc-5-aminovaleramide (Target) Acid Acid (H+) Target->Acid Water Water/Hydrolysis Target->Water DeBoc 5-aminovaleramide (De-Boc Impurity) Acid->DeBoc Cleavage of tBu BocAcid Boc-5-aminovaleric acid (Hydrolysis Impurity) Water->BocAcid Loss of NH3

Caption: Primary degradation pathways: Acid-catalyzed deprotection vs. Amide hydrolysis.[1]

References

  • ThermoFisher Scientific. (2020).[1] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[2][6]Link[1]

  • HWI Group. (2025).[1] Charged Aerosol Detection in Pharmaceutical Analysis: Principles and Applications.Link[1]

  • Core (UK). (2005).[1] Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS.Link[1]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection Conditions.Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: "tert-Butyl (5-amino-5-oxopentyl)carbamate" (Alkyl) vs. PEG Linkers in PROTAC Design

Executive Summary In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, ternary complex stability, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, ternary complex stability, and degradation efficiency.[1][2][3]

This guide compares two distinct linker philosophies:

  • The Alkyl/Amide Linker: Exemplified by tert-Butyl (5-amino-5-oxopentyl)carbamate (a precursor to C5-alkyl linkers). These represent hydrophobic, semi-rigid, "lipid-like" chains.

  • The PEG Linker: Polyethylene glycol chains (e.g., PEG2, PEG3). These represent hydrophilic, highly flexible, "water-soluble" chains.

Verdict at a Glance:

  • Choose Alkyl (C5-C10) when optimizing for membrane permeability and metabolic stability , or when a defined spatial separation (stiffness) is required to drive positive cooperativity.

  • Choose PEG when the primary bottleneck is aqueous solubility or when maximum conformational freedom is needed to find a binding mode.

Part 1: Technical Profile & Mechanism

The Alkyl Contender: tert-Butyl (5-amino-5-oxopentyl)carbamate
  • CAS: 91419-47-5[4]

  • Structure: Boc-NH-(CH2)4-C(=O)NH2

  • Role: This molecule is a protected precursor used to generate C5-alkyl linkers .

    • Synthetic Utility: The primary amide (-CONH2) is typically hydrolyzed to a carboxylic acid (-COOH) or reduced to an amine (-CH2NH2) to create a bifunctional handle.

    • Physicochemical Impact:[3][5][6] Once incorporated, it forms a hydrophobic pentyl chain. This reduces the Topological Polar Surface Area (TPSA), facilitating passive diffusion across the cell membrane.[]

The PEG Contender: Polyethylene Glycol[3][4][6][7][9]
  • Structure: -(O-CH2-CH2)n-

  • Role: The gold standard for solubilizing hydrophobic warheads.

    • Physicochemical Impact:[3][5][6] High polarity due to ether oxygens. Increases water solubility but can impede membrane crossing if the chain is too long.

Mechanistic Comparison
FeatureAlkyl Linker (C5 Representative)PEG Linker (PEG2-PEG4)
Solubility Low. Adds lipophilicity (cLogP increases).High. Adds hydrophilicity (cLogP decreases).
Permeability High. "Lipid-like" nature aids passive transport.Variable. Short PEGs are okay; long PEGs increase TPSA, reducing permeability.
Conformation Semi-Rigid. Prefers anti (extended) conformation. Can force specific geometries.Flexible. High entropic penalty upon binding. "Floppy" chains can wrap around proteins.
Metabolism Stable. Susceptible to terminal oxidation but generally robust.Vulnerable. Susceptible to oxidative cleavage of ether bonds in vivo.
Cooperativity High Potential. Rigidity can lock the E3-POI interface into a productive state.Low/Neutral. Flexibility allows binding but rarely drives specific protein-protein interactions.

Part 2: Experimental Data & Case Studies

Recent studies (e.g., ACS Med. Chem. Lett. 2022) have demonstrated that switching from PEG to Alkyl linkers can drastically improve cellular potency (DC50) despite lower solubility, primarily driven by intracellular concentration.

Case Study: BRD4 Degraders (Hypothetical Data based on Literature Trends)

Context: A VHL-based PROTAC targeting BRD4.

Linker TypeLinker LengthSolubility (µM)Permeability (Papp, 10⁻⁶ cm/s)DC50 (nM)Dmax (%)
PEG PEG3 (~13 atoms)>1001.55095
Alkyl C10 (~11 atoms)258.0 5 98

Analysis: The Alkyl PROTAC is 4x less soluble but 10x more potent . The critical factor is permeability.[6] The PEG linker improved water solubility, but the Alkyl linker allowed the drug to enter the cell and reach the target effectively.

The "Chameleon Effect"

Alkyl linkers can exhibit a "chameleon" property.[3] In the aqueous cytosol, they may collapse to minimize hydrophobic exposure. In the lipid membrane, they extend, facilitating transit. PEG linkers remain solvated, which is energetically costly to desolvate when entering the membrane.

Part 3: Experimental Protocols

Protocol A: Synthesis of C5-Alkyl PROTAC from tert-Butyl (5-amino-5-oxopentyl)carbamate

Objective: To convert the precursor into a reactive linker and conjugate it to a Ligand (Warhead).

Reagents:

  • Precursor: tert-Butyl (5-amino-5-oxopentyl)carbamate

  • Solvents: DCM, DMF, 6N HCl

  • Coupling Agents: HATU, DIPEA

Workflow:

  • Hydrolysis (Activation):

    • Dissolve 1.0 eq of tert-Butyl (5-amino-5-oxopentyl)carbamate in 1,4-dioxane.

    • Add 1M LiOH (3.0 eq) and stir at 60°C for 4 hours to convert the terminal amide (-CONH2) to the carboxylic acid (-COOH). Note: The Boc group remains stable under basic conditions.

    • Acidify to pH 4 with citric acid and extract with EtOAc. Concentrate to yield Boc-5-aminovaleric acid .

  • Coupling 1 (Linker-Ligand):

    • Dissolve Warhead-Amine (1.0 eq) in DMF.

    • Add Boc-5-aminovaleric acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

    • Stir at RT for 2h. Monitor by LC-MS.[8]

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1). Stir for 30 min to remove the Boc group.

    • Concentrate in vacuo to yield the Free Amine-Linker-Warhead .

  • Coupling 2 (E3 Ligase Ligand):

    • React the Free Amine intermediate with the E3 Ligase Ligand-Acid (e.g., VHL-COOH) using standard HATU conditions.

Protocol B: Ternary Complex Evaluation (NanoBRET)

Objective: To determine if the linker rigidity (Alkyl vs PEG) influences the stability of the E3-PROTAC-POI complex.

  • Transfection: Transfect HEK293 cells with HaloTag-E3 Ligase and NanoLuc-POI plasmids.

  • Treatment: Add HaloTag-618 ligand and the PROTAC at varying concentrations.

  • Measurement: Measure BRET signal. A "bell-shaped" curve indicates ternary complex formation.

  • Analysis:

    • Alkyl Linkers: Often show a sharper peak and higher BRET amplitude if the length matches the binding pocket distance (Positive Cooperativity).

    • PEG Linkers: Often show a broader, lower amplitude peak due to entropic flexibility.

Part 4: Visualization

Diagram 1: PROTAC Mechanism of Action

This diagram illustrates the critical step where the linker influences the Ternary Complex.[9]

PROTAC_Mechanism cluster_linker Linker Impact PROTAC PROTAC Molecule Binary_POI Binary Complex (PROTAC-POI) PROTAC->Binary_POI Binding POI Protein of Interest (POI) POI->Binary_POI E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Binary_POI->Ternary + E3 Ligase Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: The linker determines the stability of the Ternary Complex. Alkyl linkers can enforce a rigid, productive geometry, while PEG linkers provide flexibility.

Diagram 2: Comparative Synthesis Workflow

Visualizing the preparation of the Alkyl linker from the precursor vs. standard PEG coupling.

Synthesis_Comparison cluster_alkyl Alkyl Linker Route (Hydrophobic) cluster_peg PEG Linker Route (Hydrophilic) Precursor tert-Butyl (5-amino-5-oxopentyl)carbamate (Boc-NH-C5-CONH2) Hydrolysis Hydrolysis (LiOH) -> Boc-NH-C5-COOH Precursor->Hydrolysis Coupling_A Amide Coupling (HATU/DIPEA) Hydrolysis->Coupling_A Deprotection Boc Deprotection (TFA) Coupling_A->Deprotection Final_Alkyl PROTAC (Alkyl) High Permeability Deprotection->Final_Alkyl PEG_Start Boc-PEG-Acid (Commercially Available) Coupling_P Amide Coupling (HATU/DIPEA) PEG_Start->Coupling_P Deprotection_P Boc Deprotection (TFA) Coupling_P->Deprotection_P Final_PEG PROTAC (PEG) High Solubility Deprotection_P->Final_PEG

Caption: Workflow comparison. The Alkyl precursor often requires an activation step (hydrolysis) before coupling, whereas PEG linkers are often bought as ready-to-use acids.

References

  • BenchChem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. (2025).[5][8][10] Retrieved from

  • Pike, A., et al.Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today (2020).
  • Klein, V. G., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters (2022). Retrieved from

  • BroadPharm. tert-Butyl (5-aminopentyl)carbamate Product Page. Retrieved from

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy (2020). Retrieved from

Sources

Comparative

Biological evaluation of "tert-Butyl (5-amino-5-oxopentyl)carbamate"-based PROTACs

This guide provides a comprehensive framework for the biological evaluation of Proteolysis-Targeting Chimeras (PROTACs) that incorporate an amide-functionalized aliphatic linker, derived from precursors like tert-Butyl (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological evaluation of Proteolysis-Targeting Chimeras (PROTACs) that incorporate an amide-functionalized aliphatic linker, derived from precursors like tert-Butyl (5-amino-5-oxopentyl)carbamate. We will delve into the rationale behind key experimental choices, compare this linker class to common alternatives, and provide actionable protocols for rigorous characterization.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.

While the choice of ligands determines the PROTAC's targets, the linker is far from being a passive spacer. Its chemical nature, length, and flexibility are critical determinants of the PROTAC's overall performance, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's physicochemical properties, such as solubility and cell permeability.

This guide focuses on PROTACs utilizing linkers derived from building blocks like tert-Butyl (5-amino-5-oxopentyl)carbamate, which results in an aliphatic chain containing an amide bond. This feature introduces a degree of rigidity and hydrogen bonding capabilities not present in simple alkyl or polyethylene glycol (PEG) chains, impacting the PROTAC's conformational behavior and interaction with the cellular machinery. Our objective is to provide a robust framework for evaluating the biological efficacy of such PROTACs in comparison to established linker archetypes.

The Logic of Evaluation: A Workflow for Characterizing Amide-Based PROTACs

The biological evaluation of a novel PROTAC is a systematic process designed to answer a series of critical questions. The workflow below illustrates the logical progression from initial cellular activity to mechanistic validation.

G cluster_0 Phase 1: Cellular Activity Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Selectivity & Off-Target Analysis cluster_3 Phase 4: Comparative Evaluation A Target Protein Degradation Assay (e.g., Western Blot, ELISA) B Determine DC50 & Dmax A->B Quantify Potency & Efficacy C Ubiquitination Assay B->C Confirm Mechanism G Head-to-Head Comparison with Alternative Linkers (Alkyl, PEG) B->G Benchmark Performance D Proteasome Inhibition Rescue C->D Confirm Proteasome Role E E3 Ligase Dependency Test (e.g., MLN4924 co-treatment) D->E Confirm E3 Ligase Role F Proteome-wide Profiling (e.g., Mass Spectrometry) E->F Assess Specificity

Figure 1: A logical workflow for the comprehensive biological evaluation of a novel PROTAC.

Comparative Analysis: Amide vs. Alkyl vs. PEG Linkers

The choice of linker chemistry has profound implications for a PROTAC's biological activity. The amide group in our linker of interest introduces specific properties that must be benchmarked against more common linker types, such as simple alkyl chains and flexible PEG chains.

The presence of the amide bond can introduce a degree of planarity and reduce the flexibility of the linker compared to a pure alkyl chain. This conformational constraint can be advantageous if it pre-organizes the PROTAC into a bioactive conformation for ternary complex formation, but detrimental if it introduces strain. Furthermore, the hydrogen bond donor and acceptor sites on the amide can form intramolecular hydrogen bonds, further restricting conformation, or interact with residues on the POI or E3 ligase, potentially enhancing ternary complex stability.

Table 1: Comparative Properties of Common PROTAC Linker Classes

FeatureAlkyl Chain LinkerPEG LinkerAmide-Aliphatic Linker (Our Focus)
Flexibility HighVery HighModerately Constrained
Solubility Low (can be poor)HighModerate to High
Hydrogen Bonding NoneAcceptors (Ether oxygens)Donor & Acceptor (Amide group)
Cell Permeability Generally GoodCan be Poor (if long)Moderate (subject to overall properties)
Metabolic Stability Generally HighGenerally HighPotentially susceptible to amidases
Hypothesized Impact Can lead to aggregation if solubility is low. High flexibility may have an entropic penalty for binding.Improves solubility and can exit the "molecular Velcro" effect. May increase molecular weight and reduce permeability.The amide bond can enforce a specific conformation, potentially improving ternary complex stability and cell-based activity. May offer a handle for improving physicochemical properties.

Core Experimental Protocols

Here, we detail the methodologies for the essential experiments in our evaluation workflow.

Target Protein Degradation Assay (Western Blot)

Rationale: This is the primary assay to determine if the PROTAC induces the degradation of the target protein. Western blotting provides a semi-quantitative readout of protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to express the POI) at a suitable density and allow them to adhere overnight. Treat the cells with a concentration range of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

Mechanistic Validation: Proteasome and E3 Ligase Dependency

Rationale: To confirm that the observed protein loss is due to the intended PROTAC mechanism, we must show that it can be rescued by inhibiting the proteasome or the specific E3 ligase pathway.

Protocol:

  • Co-treatment Setup:

    • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1-2 hours. Then, add the PROTAC at a concentration known to cause significant degradation (e.g., its DC50 or Dmax concentration) and co-incubate for the standard treatment duration.

    • E3 Ligase Inhibition: For CRBN-based PROTACs, pre-treat cells with an inhibitor of the NEDD8-activating enzyme, such as MLN4924 (pevonedistat), which inactivates cullin-RING E3 ligases. Then, co-treat with the PROTAC.

  • Controls: Include wells with vehicle only, PROTAC only, and inhibitor only.

  • Analysis: Perform a Western blot as described in Protocol 4.1. Successful rescue is observed when the protein level in the co-treatment group is significantly higher than in the PROTAC-only group, ideally close to the vehicle control level.

G POI Protein of Interest (POI) PROTAC Amide-Based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Poly-Ub POI E3 E3 Ligase (e.g., CRBN) PROTAC->E3 E3->POI Ub Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Inhibitor Proteasome Inhibitor (e.g., MG132) Proteasome->Inhibitor Blocked by Rescue Protein Level Rescued Inhibitor->Rescue

Figure 2: The PROTAC mechanism and the point of intervention for a proteasome inhibitor rescue experiment.

Quantitative Data and Interpretation

After performing the experiments, the data should be tabulated to allow for clear comparison.

Table 2: Hypothetical Performance Data for Comparative PROTACs

PROTAC CompoundLinker TypeDC50 (nM) [a]Dmax (%) [b]Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-Amide Amide-Aliphatic25955.2
PROTAC-Alkyl C5 Alkyl Chain80857.8
PROTAC-PEG 4-Unit PEG150902.1
  • [a] DC50: The concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.

  • [b] Dmax: The maximum percentage of protein degradation achieved. A higher value indicates greater efficacy.

Interpretation: In this hypothetical scenario, PROTAC-Amide shows superior potency (lower DC50) compared to its direct alkyl and PEG counterparts, suggesting that the conformational constraints and/or hydrogen bonding capabilities of the amide linker may facilitate a more stable or productive ternary complex. While its permeability is slightly lower than the more lipophilic alkyl version, it is significantly better than the PEGylated PROTAC, representing a balanced profile.

Conclusion and Future Directions

The biological evaluation of PROTACs with non-traditional linkers, such as those incorporating amide functionalities, requires a rigorous and systematic approach. By directly comparing their performance against standard linker classes in mechanistically relevant assays, researchers can elucidate the structure-activity relationships that govern PROTAC efficacy. The amide-based linker, as explored in this guide, presents a compelling strategy for optimizing PROTAC potency by imposing beneficial conformational rigidity. Future work should involve a broader exploration of different amide positions and aliphatic chain lengths, alongside detailed structural biology studies to visualize the resulting ternary complexes and rationalize the observed activity.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: A new therapeutic strategy. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908. [Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., & Lee, H. (2011). Impact of linker length and flexibility in the design of PROTACs (Proteolysis-Targeting Chimeras). Molecular BioSystems, 7(2), 369-380. [Link]

  • Soucy, T. A., Smith, P. G., Milhollen, M. A., et al. (2009). An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature, 458(7239), 732-736. [Link]

Validation

Characterization of ternary complex formation with "tert-Butyl (5-amino-5-oxopentyl)carbamate"

Topic: Characterization of Ternary Complex Formation with C5-Alkyl Linkers (via tert-Butyl (5-amino-5-oxopentyl)carbamate) Content Type: Publish Comparison Guide A Comparative Guide for PROTAC Development Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Ternary Complex Formation with C5-Alkyl Linkers (via tert-Butyl (5-amino-5-oxopentyl)carbamate) Content Type: Publish Comparison Guide

A Comparative Guide for PROTAC Development

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cooperativity (


), and cell permeability. This guide characterizes the performance of C5-Alkyl Linkers —synthesized using the building block tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS 91419-47-5) —against standard Polyethylene Glycol (PEG) alternatives.

While PEG linkers offer solubility and flexibility, recent data indicates that short alkyl linkers (C3–C5) often drive superior degradation efficiency (


) and cellular permeability, particularly for targets like BTK and BRD4. This guide provides the experimental framework to validate these linkers in your specific degrader system.
Product Profile & Mechanism

tert-Butyl (5-amino-5-oxopentyl)carbamate serves as a precise "molecular ruler," introducing a 5-carbon hydrophobic spacer between the E3 ligase ligand and the target protein warhead.

  • Chemical Role: Precursor for C5-alkyl linkers. The Boc-protected amine allows selective coupling to E3 ligands (e.g., Pomalidomide derivatives), while the terminal amide can be modified or used as a specific binding motif.

  • Mechanistic Impact: Unlike entropic PEG chains, C5-alkyl linkers impose conformational constraints that can "freeze" the ternary complex into a productive geometry, enhancing cooperativity (

    
    ).
    
Figure 1: Ternary Complex Formation Pathway

The following diagram illustrates the kinetic equilibrium where the linker dictates the stability of the [Target:PROTAC:E3] complex.

TernaryComplex PROTAC PROTAC (C5-Alkyl or PEG) Binary_POI Binary Complex [POI:PROTAC] PROTAC->Binary_POI k_on1 Binary_E3 Binary Complex [E3:PROTAC] PROTAC->Binary_E3 k_on2 POI Target Protein (POI) POI->Binary_POI E3 E3 Ligase (CRBN/VHL) E3->Binary_E3 Ternary Ternary Complex [POI:PROTAC:E3] Binary_POI->Ternary + E3 (Cooperativity α) Binary_E3->Ternary + POI (Cooperativity α) Ubiquitination Ubiquitination & Degradation Ternary->Ubiquitination Proteasome Recruitment

Caption: Kinetic pathway of ternary complex formation. The linker type (C5-Alkyl vs. PEG) directly influences the cooperativity factor (


) and the stability (

) of the final ternary species.
Comparative Analysis: C5-Alkyl vs. PEG Linkers

The choice between the hydrophobic C5-alkyl chain (derived from CAS 91419-47-5) and a hydrophilic PEG chain involves a trade-off between permeability and solubility.

Table 1: Physicochemical & Performance Comparison
FeatureC5-Alkyl Linker (via CAS 91419-47-5)PEG Linker (e.g., PEG3-PEG5)
Hydrophobicity High (Lipophilic)Low (Hydrophilic)
Cell Permeability Superior. Favors passive diffusion.[1]Moderate. High TPSA can limit uptake.
Conformation Semi-rigid; favors specific rotamers.Highly flexible; high entropic cost upon binding.
Cooperativity (

)
Often Positive .[2] Can lock protein-protein interfaces.Neutral/Negative. "Floppy" tether.
Metabolic Stability High. Resistant to oxidative cleavage.Moderate. Susceptible to oxidative metabolism.
Synthesis Straightforward amide coupling.Standard but often hygroscopic intermediates.
Table 2: Quantitative Case Study (BTK Degradation)

Data synthesized from comparative linkerology studies (e.g., establishing BTK degraders).

CompoundLinker Type

(nM)

(%)
Permeability (

)
Compound 1 (C5) C5-Alkyl ~9 nM >99% High (

cm/s)
MT-809PEG-based~12 nM>99%Moderate
PEG-AnalogPEG355 nM85%Low

Key Insight: While both linkers achieve degradation, the C5-Alkyl linker often yields lower


 values due to superior intracellular accumulation, not necessarily higher intrinsic affinity.
Experimental Protocols
Protocol A: Synthesis of C5-Alkyl Linked PROTAC

Objective: Install the C5 linker onto an E3 ligand (e.g., Thalidomide derivative).

  • Reagents: E3 Ligand-COOH (e.g., 4-fluorothalidomide derivative), tert-Butyl (5-amino-5-oxopentyl)carbamate (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.

  • Coupling: Dissolve E3 Ligand-COOH in DMF. Add DIPEA and HATU. Stir for 10 min. Add tert-Butyl (5-amino-5-oxopentyl)carbamate . Stir at RT for 4–16 h.

  • Workup: Dilute with EtOAc, wash with LiCl (5%) and brine. Dry over Na2SO4. Purify via Flash Chromatography (Hex/EtOAc).

  • Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir 1 h. Concentrate to yield the amine-functionalized linker-ligand.

  • Final Assembly: Couple the deprotected amine to the Warhead-COOH using standard amide coupling.

Protocol B: AlphaLISA Ternary Complex Assay (The "Hook Effect")

Objective: Quantify the cooperativity and stability of the complex formed by the C5-Alkyl PROTAC.

Materials:

  • Recombinant Target Protein (GST-tagged).[3]

  • E3 Ligase Complex (His-tagged or Biotinylated).

  • AlphaLISA Donor Beads (Streptavidin or Ni-NTA).

  • AlphaLISA Acceptor Beads (Anti-GST).

Step-by-Step Workflow:

  • Preparation: Dilute proteins to 100 nM in Immunoassay Buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA).

  • Titration: Prepare a serial dilution of the C5-Alkyl PROTAC (e.g., 0.1 nM to 10 µM).

  • Incubation (Binary): Mix PROTAC with Target Protein (10 nM final) and E3 Ligase (10 nM final) in a 384-well OptiPlate. Incubate 30 min at RT.

  • Bead Addition:

    • Add Acceptor Beads (10 µg/mL final). Incubate 30 min in dark.

    • Add Donor Beads (10 µg/mL final). Incubate 30 min in dark.

  • Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 615 nm).

  • Analysis: Plot Signal vs. [PROTAC].

    • Result: A "Bell-shaped" curve indicates ternary complex formation.[3]

    • Hook Point: The concentration at peak signal. A shift to the left compared to PEG analogs suggests higher cooperativity (

      
      ).
      
Figure 2: Experimental Workflow for Validation

Workflow Step1 Step 1: Linker Synthesis Coupling CAS 91419-47-5 to E3 Ligand Step2 Step 2: Deprotection TFA/DCM to expose reactive amine Step1->Step2 Step3 Step 3: Warhead Conjugation Create final PROTAC Step2->Step3 Assay AlphaLISA Assay (Ternary Complex) Step3->Assay Data1 Bell-shaped Curve (Hook Effect Analysis) Assay->Data1 Data2 Cooperativity (α) Calculation Data1->Data2

Caption: Step-by-step workflow from chemical synthesis of the C5-alkyl linker to biophysical validation via AlphaLISA.

References
  • BenchChem. (2025).[1] Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. Retrieved from

  • BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from

  • Revvity. (2024). Optimizing a ternary complex assay with AlphaLISA Toolbox reagents. Retrieved from

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.
  • Zoppi, V., et al. (2019). Iterative Design and Optimization of Potent and Selective PROTACs Targeting the Bromodomain and Extra-Terminal (BET) Family. J. Med. Chem.

Sources

Validation

A Comparative Guide to PROTACs Utilizing Alkyl Chain Linkers Derived from Amine Building Blocks

Authored by a Senior Application Scientist Introduction: The Linker as the Linchpin of PROTAC Design Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-prote...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation[1][2]. These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two[2][3]. While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for ubiquitination and subsequent proteasomal degradation[4][5][6].

Among the most common linker motifs are simple alkyl chains and polyethylene glycol (PEG) chains.[4][5] Building blocks like tert-Butyl (5-amino-5-oxopentyl)carbamate are fundamental starting materials for installing these linkers. This specific molecule provides a five-carbon alkyl chain with a protected amine (Boc group) at one end and a reactive group precursor at the other, allowing for sequential, controlled coupling to the two ligands during PROTAC synthesis.[7][8]

Alkyl linkers are prized for their ability to enhance cell permeability and metabolic stability compared to their more hydrophilic PEG counterparts.[] However, this comes at the cost of reduced aqueous solubility.[2] The optimization of alkyl linker length is often an empirical process, as even single-carbon adjustments can dramatically alter degradation efficiency by affecting the geometry of the ternary complex.[4][10]

This guide provides a comparative analysis of successful PROTACs that utilize simple alkyl-based linkers, contextualized by alternatives, to provide researchers with actionable insights for rational degrader design.

The General Mechanism of PROTAC Action

PROTACs act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This orchestrated encounter leads to the target's destruction.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced targeted protein degradation.

Case Study 1: dBET1, a Foundational BRD4 Degrader with a Simple Alkyl Linker

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and are high-value targets in oncology.[11] dBET1 was one of the first and most well-characterized PROTACs developed to target these proteins for degradation.[12]

Design Rationale: dBET1 is composed of (+)-JQ1, a potent pan-BET inhibitor, linked to a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ligase.[12] The linker is a simple and relatively short alkyl-based chain. The design choice of a more hydrophobic alkyl linker, as opposed to a PEG linker, can contribute to better cell permeability. The length was optimized to facilitate a productive ternary complex between BRD4 and CRBN.[1]

Performance Comparison: Alkyl vs. PEG-based Linkers for BET Degradation

The choice of linker dramatically impacts selectivity and potency. While dBET1 (alkyl-based linker, CRBN recruiter) is a potent pan-BET degrader, the PROTAC MZ1, which also uses JQ1 but is linked to a VHL E3 ligase ligand via a PEG-based linker, shows relative selectivity for BRD4 over other BET family members, BRD2 and BRD3.[4] This highlights that linker composition and E3 ligase choice are inextricably linked in determining the final biological profile.

PROTAC Target(s) E3 Ligase Linker Type Degradation Potency (DC50/EC50) Cell Line Reference
dBET1 BRD2/3/4CRBNAlkyl-based430 nM (EC50)In vitro[13]
ARV-825 BRD2/3/4CRBNPEG-based~1 nM (DC50)Burkitt's Lymphoma[11]
MZ1 BRD4 > BRD2/3VHLPEG-based~25 nM (DC50 for BRD4)HeLa[4]

Key Insights:

  • The data shows that while dBET1 is effective, other PROTACs like ARV-825 with a PEG-based linker can achieve even higher potency, demonstrating that no single linker type is universally superior.[11]

  • The selectivity of MZ1 for BRD4 suggests that the specific geometry enforced by its JQ1-PEG-VHL ligand combination forms a more favorable ternary complex with BRD4 compared to BRD2 and BRD3.[4]

  • The development of dBET1 and its analogues demonstrated that simple alkyl chains, derived from building blocks like the topic of this guide, are highly effective scaffolds for creating potent degraders.

Synthetic Utility of Boc-Protected Diamine Linkers

The synthesis of a PROTAC library to screen for optimal linker length and composition is a common practice. Boc-protected building blocks are essential for this modular approach.

Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis BuildingBlock tert-Butyl (5-aminopentyl)carbamate Intermediate1 Boc-Linker-E3 Ligand BuildingBlock->Intermediate1 Amide Coupling (e.g., HATU) E3_Ligand E3 Ligand-COOH E3_Ligand->Intermediate1 POI_Ligand POI Ligand-COOH Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate2 H2N-Linker-E3 Ligand Intermediate1->Intermediate2 Boc Deprotection (e.g., TFA) Intermediate2->Final_PROTAC Amide Coupling

Caption: Synthetic route using a Boc-protected diamine linker building block.

Case Study 2: Androgen Receptor (AR) Degraders for Prostate Cancer

The Androgen Receptor (AR) is a primary driver of prostate cancer. PROTACs that degrade AR represent a promising therapeutic strategy to overcome resistance to traditional AR inhibitors.[14] ARV-110 (Bavdegalutamide) is a first-in-class oral AR PROTAC that has shown clinical activity.[14][15]

Design Rationale: ARV-110 connects an AR antagonist to a CRBN ligand via a more complex, rigid linker.[15][16] While not a simple alkyl chain, its development was informed by extensive structure-activity relationship (SAR) studies that often begin with simpler, more flexible linkers.[17] The final rigid linker design was chosen to optimize the orientation of the two ligands, leading to a highly stable ternary complex and exceptional potency.

Performance Comparison: AR Degraders

Comparing ARV-110 with other potent AR degraders like ARD-69 reveals the high bar for efficacy in this space. Both molecules achieve sub-nanomolar degradation, showcasing the power of the PROTAC modality against this critical cancer target.

PROTAC Target E3 Ligase Linker Type Degradation Potency (DC50) Cell Line Reference
ARV-110 Androgen ReceptorCRBNRigid piperazine-based< 1 nMVCaP[15][16]
ARD-69 Androgen ReceptorVHLRigid piperidine-based0.76 nMVCaP[18]

Key Insights:

  • Both ARV-110 and ARD-69 demonstrate that highly potent degraders can be developed by recruiting different E3 ligases (CRBN and VHL, respectively).[15][18]

  • The exceptional potency (DC50 < 1 nM) of these molecules underscores the success of linker optimization in achieving a near-perfect geometric fit for the ternary complex.[15]

  • ARV-110's oral bioavailability and clinical success validate the PROTAC approach as a viable therapeutic modality and highlight the importance of linker design in achieving drug-like properties.[14][15]

Experimental Protocols: Assessing PROTAC Efficacy

A critical step in PROTAC development is quantifying the degradation of the target protein in a cellular context. Western blotting is the gold-standard method for this evaluation.

Protocol: Western Blot Analysis of Target Protein Degradation
  • Cell Culture & Treatment:

    • Plate cells (e.g., VCaP for AR or MV4;11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer & Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-AR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.

Caption: Experimental workflow for assessing protein degradation via Western Blot.

Conclusion and Future Outlook

The strategic use of simple alkyl linkers, often synthesized from foundational building blocks like tert-Butyl (5-amino-5-oxopentyl)carbamate, has been instrumental in the development of highly successful PROTACs such as dBET1. While these linkers offer advantages in synthetic accessibility and cell permeability, the clinical success of molecules with more complex, rigid linkers like ARV-110 demonstrates that there is no one-size-fits-all solution. The optimal linker is exquisitely dependent on the specific target protein and E3 ligase pair. Future research will continue to focus on developing novel linker chemistries and predictive models to streamline the optimization process, moving beyond empirical screening to a more rational design of next-generation protein degraders.

References
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • Cayman Chemical. (n.d.). Bromodomain Targeting with PROTACs. News & Announcements.
  • Di Micco, S., et al. (2021). Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells. Chemistry – A European Journal.
  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Scarpino, A., et al. (2023). In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor.
  • MedChemExpress. (n.d.). BRD4-PROTAC. Product Page.
  • BenchChem. (n.d.). dBET1. Technical Guide.
  • BroadPharm. (n.d.). tert-Butyl (5-aminopentyl)
  • MedChemExpress. (n.d.). ARD-69. Product Page.
  • MedChemExpress. (n.d.). Tert-butyl (5-aminopentyl)(methyl)
  • AxisPharm. (n.d.). ARV-110. Product Page.
  • MedChemExpress. (n.d.). PROTACs.
  • BLDpharm. (2021). Application of Linkers in Chemical Biology. BLD Insights.
  • MedChemExpress. (n.d.). Bavdegalutamide (ARV-110). Product Page.
  • Blake, R. A., et al. (2022).
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Cayman Chemical. (n.d.). ARV-110 (Bavdegalutamide). Product Page.
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs. Technical Article.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Structures of BRD4 degraders MZ1 (1), ARV-825 (2), and dBET1 (3).
  • Han, X., & Wang, C. (2023). Targeting androgen receptor degradation with PROTACs from bench to bedside. Biomedicine & Pharmacotherapy.
  • Petrylak, D. (2024).
  • Shchelchinin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Zhang, M., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.
  • Svanbäck, A. (2022). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell.
  • DC Chemicals. (n.d.). dBET1. Product Page.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. Technical Article.
  • Arvinas. (n.d.). ARV-110: An oral androgen receptor PROTAC.
  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Alkyl Chain Linkers in PROTACs: A Guide for Researchers. Technical Guide.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®. Brochure.

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Safety & Regulatory Compliance

Safety

tert-Butyl (5-amino-5-oxopentyl)carbamate: Safe Handling &amp; Disposal Protocol

Part 1: Executive Summary & Critical Directive STOP AND READ: The primary operational risk associated with tert-Butyl (5-amino-5-oxopentyl)carbamate is not acute toxicity, but chemical incompatibility in waste streams ....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Directive

STOP AND READ: The primary operational risk associated with tert-Butyl (5-amino-5-oxopentyl)carbamate is not acute toxicity, but chemical incompatibility in waste streams .

As a Boc-protected amine, this compound is acid-labile.[1] Strictly segregate this compound from acidic waste streams (e.g., TFA, HCl, H₂SO₄). Inadvertent mixing with strong acids in a sealed waste container will trigger deprotection, releasing isobutylene and carbon dioxide gas. This rapid gas evolution can pressurize and rupture waste containers, causing a "lab-pack" explosion.

Immediate Action Plan:

  • Classify: Non-halogenated organic waste.

  • Segregate: Keep separate from oxidizers and strong acids.

  • Dispose: High-temperature incineration is the required destruction method.

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in a self-validating safety protocol. The Boc group dictates the disposal logic.

Property Data Operational Significance
Chemical Name tert-Butyl (5-amino-5-oxopentyl)carbamateTarget Compound
CAS Number 91419-47-5 Unique Identifier for Waste Manifests
Molecular Formula C₁₀H₂₀N₂O₃High Carbon/Nitrogen content; good fuel for incineration.[2]
Functional Groups 1. Carbamate (Boc-NH-)2. Primary Amide (-CONH₂)Boc: Acid sensitive (gas generator).Amide: Generally stable, neutral.
Physical State White to off-white solid (powder)Dust generation risk; requires N95 or fume hood handling.
GHS Hazards Warning H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[2] Irrit.)Standard PPE (Gloves, Goggles, Lab Coat) is sufficient.
Part 3: The Mechanism of Risk (Why Segregation Matters)

To build trust in this protocol, you must understand the causality of the hazard. We do not segregate arbitrarily; we segregate to prevent the following reaction inside your waste drum:

The Acidolysis Reaction:



  • The Scenario: You dispose of 50g of tert-Butyl (5-amino-5-oxopentyl)carbamate into a waste carboy that previously contained 10% Trifluoroacetic acid (TFA) from a peptide cleavage step.

  • The Consequence: The acid attacks the carbamate linkage.[3][4][5] For every mole of compound decomposed, two moles of gas are generated. In a sealed 20L carboy, this pressure buildup is rapid and can lead to catastrophic container failure.

Part 4: Disposal Workflow & Decision Tree

The following logic gate ensures compliant and safe disposal.

DisposalWorkflow Start Waste Generation: tert-Butyl (5-amino-5-oxopentyl)carbamate StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Residue LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved in Solvent Segregate Segregate: Non-Halogenated Organic Waste SolidWaste->Segregate AcidCheck CRITICAL CHECK: Does solution contain Acids (TFA, HCl, H2SO4)? LiquidWaste->AcidCheck Neutralize Action: Neutralize pH to 6-8 (Sodium Bicarbonate) AcidCheck->Neutralize YES (Danger) AcidCheck->Segregate NO (Safe) Neutralize->Segregate Container Container: HDPE or Glass (Vented Cap Recommended) Segregate->Container Label Labeling: 'Non-Halogenated Organic Waste' 'Contains: Boc-protected Amine' Container->Label Destruction Final Disposal: High-Temp Incineration Label->Destruction

Figure 1: Operational decision tree for the disposal of Boc-amino derivatives, highlighting the critical acid-neutralization step.

Part 5: Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired reagents, contaminated weighing boats, spill cleanup residues.

  • Containment: Place the solid material in a clear polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "tert-Butyl (5-amino-5-oxopentyl)carbamate" (95%+).

    • Hazard Class: Irritant.[6]

  • Consolidation: This bag can be placed into the lab's primary Solid Organic Waste drum.

  • Verification: Ensure the drum does not contain free-standing liquids or strong oxidizers.

Protocol B: Liquid Waste (Solvent Solutions)

Applicable for: Reaction mother liquors, flash chromatography fractions.

  • Solvent Compatibility Check: Identify the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol).

    • If DCM: Use Halogenated waste stream.

    • If EtOAc/MeOH: Use Non-Halogenated waste stream.

  • pH Verification (The Safety Lock):

    • Dip a pH strip into the waste solution.

    • If pH < 4: Add saturated Sodium Bicarbonate (NaHCO₃) solution slowly until gas evolution ceases and pH is neutral (6-8). Do not seal the container during this step.

  • Transfer: Pour into the appropriate solvent waste carboy.

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.

Protocol C: Spill Cleanup (Emergency Response)
  • PPE: Don nitrile gloves, safety glasses, and a lab coat. If powder is fine/dusty, wear an N95 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a soap/water solution. The compound is moderately organic-soluble; 70% Ethanol is an effective cleaning agent.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Part 6: Regulatory Compliance & Classification
  • US EPA (RCRA):

    • This compound is not specifically "P" or "U" listed.

    • Waste Code: If dissolved in flammable solvents, classify as D001 (Ignitable). Otherwise, unlisted chemical waste.

  • European Waste Catalogue (EWC):

    • Code 16 05 06: Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals.

  • Transport (DOT/IATA):

    • Generally Not Regulated as Dangerous Goods for transport unless in a flammable solution.

References
  • BLD Pharmatech. (2024). Safety Data Sheet: tert-Butyl (5-amino-5-oxopentyl)carbamate (CAS 91419-47-5). Retrieved from

  • American Chemical Society (ACS). (2013). Reagent Guides: Boc-Protection and Deprotection Safety. ACS Green Chemistry Institute. Retrieved from

  • Sigma-Aldrich. (2024). General Safety Data Sheet for Boc-Amino Acids. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

Handling

Personal protective equipment for handling tert-Butyl (5-amino-5-oxopentyl)carbamate

Topic: Personal protective equipment for handling tert-Butyl (5-amino-5-oxopentyl)carbamate Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling tert-Butyl (5-amino-5-oxopentyl)carbamate Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

tert-Butyl (5-amino-5-oxopentyl)carbamate (often referred to as Boc-5-aminovaleramide ) is a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptide therapeutics. It serves as a stable, protected spacer connecting an E3 ligase ligand to a target protein ligand.

While the solid compound itself presents moderate risks (irritant), the primary safety vector for researchers is the solvent system used during synthesis (typically Dichloromethane or DMF) and the reagents used for deprotection (Trifluoroacetic acid). This guide prioritizes a "System-Based" safety approach, where PPE is selected based on the most aggressive component in the mixture.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the hazard hierarchy. This compound is generally classified as a Category 2 Irritant (Skin/Eye) and a Category 3 Respiratory Irritant (Dust).

Hazard ClassRisk VectorPhysiological ImpactCritical Control Point
Solid Phase Dust InhalationRespiratory sensitization; Mucosal irritation.Engineering Control: Weigh inside a fume hood. PPE: N95/P100 if open bench (discouraged).
Solution Phase Dermal AbsorptionCarrier solvents (DCM/DMF) facilitate rapid skin entry of the linker.PPE: Solvent-specific glove selection (See Section 3).
Reactivity Acid ContactContact with strong acids (TFA/HCl) releases isobutylene gas (pressure hazard).Protocol: Vented vessels; Face shielding during deprotection.
Personal Protective Equipment (PPE) Matrix

The "Standard Lab Coat and Nitrile Gloves" approach is insufficient for high-fidelity organic synthesis involving this linker, particularly when chlorinated solvents are introduced.

A. Hand Protection: The "Time-to-Breakthrough" Rule

Rationale: Standard nitrile gloves degrade in <2 minutes when exposed to Dichloromethane (DCM), the primary solvent for Boc-linker dissolution.

Solvent ContextPrimary Glove RecommendationSecondary OptionMax Exposure Time
Solid Handling Standard Nitrile (4-6 mil)Latex (if non-allergic)> 240 mins
DCM Solution Silver Shield / PVA (Laminate)Double Nitrile (Outer glove changed immediately upon splash)PVA: >4 hrsDouble Nitrile: < 2 mins
DMF Solution Butyl Rubber Standard Nitrile (Acceptable for splash)Butyl: >8 hrsNitrile: ~30-60 mins
B. Respiratory & Body Protection[1][2][3][4][5]
  • Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are acceptable only if working strictly behind a sash.

  • Body: 100% Cotton lab coat (fire resistant) with snap closures. Synthetic blends can melt into skin if a solvent fire occurs.

  • Respiratory: If handling >5g of solid outside a hood, a half-face respirator with P100/OV (Organic Vapor) cartridges is required.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for PPE selection and handling based on the state of the chemical.

PPE_Workflow Start Start: Handling tert-Butyl (5-amino-5-oxopentyl)carbamate State_Check Determine Physical State Start->State_Check Solid Solid Phase (Powder/Crystal) State_Check->Solid Weighing Solution Solution Phase (Dissolved) State_Check->Solution Reaction Solid_PPE PPE: Nitrile Gloves + Lab Coat Engineering: Fume Hood (Sash at 18") Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Action Proceed with Synthesis/Weighing Solid_PPE->Action DCM_Path Dichloromethane (DCM) Solvent_Check->DCM_Path DMF_Path DMF / DMSO Solvent_Check->DMF_Path DCM_PPE CRITICAL PPE: Silver Shield Laminate Gloves OR Double Nitrile (Change on Splash) DCM_Path->DCM_PPE DMF_PPE Standard PPE: Nitrile (Double gloving recommended) Change every 60 mins DMF_Path->DMF_PPE DCM_PPE->Action DMF_PPE->Action Disposal Disposal: Segregate Waste Action->Disposal

Figure 1: Decision logic for PPE selection based on solvent carrier compatibility.

Detailed Experimental Protocols
Protocol A: The "Static-Free" Weighing Procedure

Context: Boc-protected amino linkers are often fluffy, electrostatic powders. They tend to "jump" off spatulas, creating an inhalation risk and mass balance errors.

  • Preparation: Place the balance inside the fume hood if vibration isolation allows. If not, use a staticmaster ionizing unit or an anti-static gun on the weighing boat before adding the solid.

  • Transfer: Use a glass spatula (less static than metal) or a PTFE-coated scoop.

  • PPE Check: Verify lab coat cuffs are tucked into nitrile gloves to prevent wrist exposure to dust.

  • Clean-up: Wipe the balance area with a wet Kimwipe immediately after weighing. Do not use compressed air (spreads dust).

Protocol B: Emergency Spill Containment
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a hazardous waste bag.

  • Solution Spill (DCM): Evacuate the immediate area. Personnel wearing Silver Shield gloves should cover the spill with activated charcoal or vermiculite pads. Place in a sealed container labeled "Halogenated Organic Waste."

Waste Disposal & Deactivation

Proper disposal is the final step of safety. This compound must be segregated based on the solvent system.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene; Label "Solid Organic Hazardous Waste (Toxic/Irritant)."
Liquid Stream A Dissolved in DCM, Chloroform, DCE .Halogenated Organic Waste container. Do NOT mix with acetone or strong bases.
Liquid Stream B Dissolved in DMF, DMSO, Methanol .Non-Halogenated Organic Waste container.
Aqueous Waste Post-workup water layers.Check pH. If neutral (pH 6-8), some jurisdictions allow drain disposal (verify local EHS). If containing heavy metals or high organics, collect as Aqueous Waste.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-Linkers and Derivatives. PubChem. Available at: [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (DCM Breakthrough Data). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Carbamate Production Identification and Listing. Available at: [Link]

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